molecular formula C10H19NO4 B7818517 Propionyl-L-Carnitine CAS No. 99581-18-7

Propionyl-L-Carnitine

Cat. No.: B7818517
CAS No.: 99581-18-7
M. Wt: 217.26 g/mol
InChI Key: UFAHZIUFPNSHSL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-propanoyl-L-carnitine is an optically active O-acylcarnitine compound having propanoyl as the acyl substituent and (R)-configuration at the 3-position. It has a role as a peripheral nervous system drug. It is an O-propanoylcarnitine and a saturated fatty acyl-L-carnitine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAHZIUFPNSHSL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173883
Record name Levocarnitine propionate
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Molecular Weight

217.26 g/mol
Source PubChem
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CAS No.

20064-19-1, 17298-37-2
Record name (-)-Propionylcarnitine
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Record name Levocarnitine propionate
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Record name Levocarnitine propionate
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Record name Levocarnitine propionate
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Record name LEVOCARNITINE PROPIONATE
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Record name PROPIONYL-L-CARNITINE
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Foundational & Exploratory

Propionyl-L-Carnitine's Mechanism of Action in Skeletal Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC) is an acyl derivative of L-carnitine (B1674952) that has demonstrated significant therapeutic potential in improving skeletal muscle function, particularly under conditions of metabolic stress and ischemia. Its multifaceted mechanism of action extends beyond the primary role of its L-carnitine moiety in fatty acid transport. PLC serves as a dual pro-drug, delivering both L-carnitine and a propionyl group, which acts as an anaplerotic substrate for the Krebs cycle. This guide provides an in-depth technical overview of the core mechanisms by which PLC exerts its effects on skeletal muscle, focusing on energy metabolism, key signaling pathways, and relevant experimental methodologies. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Skeletal muscle function is intrinsically linked to efficient energy production. This compound (PLC) has emerged as a promising metabolic modulator with the potential to enhance skeletal muscle bioenergetics. Unlike L-carnitine, PLC provides the additional benefit of supplying a propionyl group, which can be converted to succinyl-CoA, an intermediate of the Krebs cycle. This anaplerotic effect is particularly beneficial in replenishing Krebs cycle intermediates that may be depleted during intense exercise or in pathological states. This guide will dissect the intricate mechanisms of PLC in skeletal muscle, providing a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action in Skeletal Muscle

The primary mechanisms of PLC in skeletal muscle revolve around its influence on mitochondrial function and cellular signaling.

Enhancement of Mitochondrial Energy Metabolism

PLC's influence on energy metabolism is twofold: it facilitates the transport of fatty acids for β-oxidation via its L-carnitine component and provides an anaplerotic substrate through its propionyl group.

  • Fatty Acid Oxidation: L-carnitine, liberated from PLC, is essential for the transport of long-chain fatty acids into the mitochondrial matrix, a process mediated by the carnitine palmitoyltransferase (CPT) system. This is a rate-limiting step in fatty acid β-oxidation.

  • Anaplerosis: The propionyl group from PLC is converted to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA. This succinyl-CoA directly enters the Krebs cycle, replenishing its intermediates and enhancing its overall activity. This process is crucial for maintaining the cycle's capacity for oxidative phosphorylation, especially when intermediates are drawn off for biosynthetic processes or during high metabolic demand.[1][2][3][4]

  • Pyruvate (B1213749) Dehydrogenase Complex (PDC) Activity: By providing an alternative source of acetyl-CoA (via fatty acid oxidation) and replenishing Krebs cycle intermediates, PLC can indirectly influence the activity of the pyruvate dehydrogenase complex (PDC). L-carnitine can also buffer the accumulation of acetyl-CoA by forming acetyl-L-carnitine, which can alleviate the feedback inhibition of PDC.[2][3] This modulation of PDC activity can lead to a more efficient utilization of glucose and a reduction in lactate (B86563) production.[3]

Key Signaling Pathways

Recent evidence suggests that PLC's effects may also be mediated through the modulation of key signaling pathways that regulate muscle metabolism and growth.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of skeletal muscle metabolism and growth.[[“]][6][7][8][9] While direct evidence for PLC's action on this pathway in skeletal muscle is still emerging, studies on related compounds and in other tissues suggest a potential link. For instance, L-carnitine has been shown to influence this pathway. The activation of Akt can promote glucose uptake and protein synthesis while inhibiting protein degradation.

  • AMP-Activated Protein Kinase (AMPK) Signaling: AMPK is a key energy sensor in cells.[10][11][12][13][14] It is activated during periods of high energy demand (increased AMP/ATP ratio). While some studies suggest that AMPK activation can inhibit L-carnitine uptake in muscle cells[11], the overall effect of PLC on this pathway in vivo is likely complex and context-dependent. Given that PLC enhances ATP production, it may modulate AMPK activity.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative findings from studies investigating the effects of PLC and its derivatives on skeletal muscle metabolism and performance.

ParameterBaseline/ControlPost-PLC SupplementationFold Change/Percentage ChangeReference
Muscle Bioenergetics (Human; Chronic Renal Failure Patients) [15]
Resting Phosphocreatine/ATP Ratio4.41 ± 0.203.98 ± 0.14 (normalized to control levels)-[15]
Maximal Oxidative Capacity (Qmax) (mM/min)28 ± 324 ± 3-14.3%[15]
Anaerobic Performance (Resistance-Trained Males; Glycine this compound) [3]
Peak Power OutputPlaceboGPLCUp to 15% increase[3]
Post-Exercise Blood LactatePlaceboGPLC15.7% - 16.2% lower[3]
Muscle Carnitine Content (Vegetarians; L-Carnitine Supplementation) [16][17]
Skeletal Muscle Carnitine StoresBaseline12 weeks of 2g/day L-carnitine~13% increase[16][17]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways influenced by this compound in skeletal muscle.

anaplerotic_pathway PLC This compound L_Carnitine L-Carnitine PLC->L_Carnitine Propionyl_CoA Propionyl-CoA PLC->Propionyl_CoA Beta_Oxidation β-Oxidation L_Carnitine->Beta_Oxidation Facilitates transport Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Anaplerosis Fatty_Acids Fatty Acids Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle ATP ATP Krebs_Cycle->ATP Succinyl_CoA->Krebs_Cycle

Anaplerotic and Metabolic Actions of this compound.

signaling_pathway PLC This compound ATP_ADP_Ratio ↑ ATP/ADP Ratio PLC->ATP_ADP_Ratio PI3K PI3K PLC->PI3K Potential Modulation Metabolic_Stress Metabolic Stress (e.g., Ischemia, Exercise) AMPK AMPK Metabolic_Stress->AMPK Activates ATP_ADP_Ratio->AMPK Inhibits Akt Akt PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis

Potential Signaling Pathways Modulated by this compound.
Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for studying the effects of PLC on skeletal muscle.

muscle_biopsy_workflow start Start: Muscle Biopsy homogenization Homogenization start->homogenization supernatant Centrifugation & Supernatant Collection homogenization->supernatant metabolite_analysis Metabolite Analysis (e.g., Acylcarnitines via LC-MS/MS) supernatant->metabolite_analysis enzyme_assay Enzyme Activity Assays (e.g., CPT, PDC) supernatant->enzyme_assay western_blot Protein Analysis (Western Blot for Signaling Proteins) supernatant->western_blot end Data Analysis & Interpretation metabolite_analysis->end enzyme_assay->end western_blot->end

Workflow for Muscle Biopsy Analysis.

mrs_workflow subject_prep Subject Preparation & Baseline Scan exercise_protocol In-magnet Exercise Protocol subject_prep->exercise_protocol post_exercise_scan Post-exercise Recovery Scan exercise_protocol->post_exercise_scan data_processing Spectral Data Processing & Quantification post_exercise_scan->data_processing

Workflow for 31P Magnetic Resonance Spectroscopy (MRS) Study.

Detailed Experimental Protocols

Muscle Biopsy and Sample Preparation
  • Biopsy Collection: Obtain skeletal muscle biopsies (e.g., from vastus lateralis) using a Bergström needle with suction. Immediately freeze the sample in liquid nitrogen and store at -80°C until analysis.

  • Homogenization: Homogenize the frozen muscle tissue in a suitable ice-cold buffer (e.g., RIPA buffer for protein analysis or a specific buffer for enzyme assays) using a mechanical homogenizer.

  • Fractionation: For mitochondrial studies, perform differential centrifugation to isolate mitochondria. For whole-cell lysates, centrifuge the homogenate to pellet cellular debris and collect the supernatant.

Quantification of Acylcarnitines by Tandem Mass Spectrometry (LC-MS/MS)
  • Extraction: Extract acylcarnitines from muscle homogenates using a solvent precipitation method (e.g., with methanol).

  • Derivatization (Optional): Depending on the method, derivatize the acylcarnitines to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis: Separate the acylcarnitines using liquid chromatography and detect and quantify them using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[12][16][18][19][20] Use stable isotope-labeled internal standards for accurate quantification.

Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity
  • Principle: A common method measures the decarboxylation of [1-¹⁴C]-pyruvate to ¹⁴CO₂.[18][19][21][22]

  • Reaction Mixture: Prepare a reaction mixture containing muscle homogenate, [1-¹⁴C]-pyruvate, NAD+, coenzyme A, thiamine (B1217682) pyrophosphate, and a system to regenerate NAD+ (e.g., NADH-cytochrome c reductase and cytochrome c).

  • Incubation and Measurement: Incubate the mixture and trap the released ¹⁴CO₂. Quantify the radioactivity using a scintillation counter to determine PDC activity.

Western Blot Analysis of PI3K/Akt Pathway Proteins
  • Protein Quantification: Determine the protein concentration of the muscle lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, S6K).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[20][23][24][25] Quantify band intensities using densitometry software.

Conclusion

This compound exerts its beneficial effects on skeletal muscle through a dual mechanism: enhancing mitochondrial energy metabolism via L-carnitine-mediated fatty acid oxidation and propionyl-CoA-driven anaplerosis, and potentially modulating key signaling pathways such as the PI3K/Akt and AMPK pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic applications of PLC in improving skeletal muscle function in both health and disease. Future research should focus on elucidating the precise signaling cascades activated by PLC in skeletal muscle and on conducting well-controlled clinical trials to further validate its efficacy in various patient populations.

References

Propionyl-L-Carnitine: A Deep Dive into its Role in Mitochondrial Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC) is an ester of L-carnitine that plays a pivotal role in intermediary metabolism, particularly at the nexus of fatty acid and amino acid catabolism. Beyond its function as a component of the carnitine pool essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, PLC possesses unique biochemical properties. Its propionyl moiety serves as an anaplerotic substrate, replenishing Krebs cycle intermediates, a function of particular significance in energy-deprived states such as ischemia. Furthermore, PLC is crucial for buffering the intramitochondrial acyl-CoA to free CoA ratio, thereby mitigating the inhibitory effects of accumulated acyl-CoAs on key metabolic enzymes like the pyruvate (B1213749) dehydrogenase complex. This technical guide provides a comprehensive overview of the multifaceted roles of PLC in mitochondrial fatty acid oxidation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

The Carnitine Shuttle and Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a primary pathway for energy production in tissues with high energy demands, such as cardiac and skeletal muscle. The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs, necessitating a transport mechanism known as the carnitine shuttle.

L-carnitine is an essential cofactor in this process, acting as a carrier for fatty acyl groups.[1] The shuttle involves three key components:

  • Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines.[1][2] This is a critical regulatory point for fatty acid oxidation, as CPT-I is inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[1][3]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.[4][5]

  • Carnitine Palmitoyltransferase II (CPT-II): Situated on the matrix side of the inner mitochondrial membrane, CPT-II reverses the reaction of CPT-I, converting acylcarnitines back to fatty acyl-CoAs and releasing free carnitine.[1][2] The regenerated fatty acyl-CoAs can then enter the β-oxidation spiral.

This compound contributes to the total carnitine pool, thereby supporting the continuous operation of this shuttle, which is fundamental for efficient fatty acid oxidation.[6]

cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acid AcylCoA_synthase Acyl-CoA Synthetase LCFA->AcylCoA_synthase ATP, CoA LCFA_CoA Long-Chain Acyl-CoA AcylCoA_synthase->LCFA_CoA CPT1 CPT-I LCFA_CoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 AcylCarnitine_ims Acylcarnitine CPT1->AcylCarnitine_ims + CoA CACT CACT AcylCarnitine_ims->CACT CPT2 CPT-II AcylCarnitine_ims->CPT2 + CoA Carnitine_ims L-Carnitine CACT->Carnitine_ims LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix BetaOxidation β-Oxidation LCFA_CoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Carnitine_matrix L-Carnitine Carnitine_matrix->CACT Carnitine_matrix->CPT2

Caption: The Carnitine Shuttle for Fatty Acid Transport.

The Dual Role of this compound

PLC's contribution to mitochondrial metabolism extends beyond simply being part of the carnitine pool. It serves two primary, interconnected functions:

Anaplerotic Replenishment of Krebs Cycle Intermediates

Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that may have been extracted for biosynthetic purposes. This is particularly crucial during metabolic stress, such as ischemia, where the pool of intermediates can become depleted.

The propionyl group from PLC can be converted to propionyl-CoA. Through a three-step enzymatic sequence, propionyl-CoA is converted to succinyl-CoA, a key intermediate of the Krebs cycle.[7][8] This anaplerotic pathway allows the TCA cycle to continue operating, thereby sustaining ATP production.[6] The steps are as follows:

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.[9]

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.[9]

  • Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[9]

This anaplerotic function is a distinguishing feature of PLC compared to L-carnitine and is thought to underlie many of its therapeutic benefits, especially in cardiovascular conditions.[6][10]

PLC This compound E1 Carnitine Acyltransferase PLC->E1 + CoA PropionylCoA Propionyl-CoA E2 Propionyl-CoA Carboxylase PropionylCoA->E2 ATP, Biotin, HCO3- D_MethylmalonylCoA D-Methylmalonyl-CoA E3 Methylmalonyl-CoA Epimerase D_MethylmalonylCoA->E3 L_MethylmalonylCoA L-Methylmalonyl-CoA E4 Methylmalonyl-CoA Mutase L_MethylmalonylCoA->E4 Vitamin B12 SuccinylCoA Succinyl-CoA TCA_Cycle Krebs (TCA) Cycle SuccinylCoA->TCA_Cycle Anaplerosis E1->PropionylCoA - L-Carnitine E2->D_MethylmalonylCoA E3->L_MethylmalonylCoA E4->SuccinylCoA

Caption: Anaplerotic Pathway of this compound.
Buffering of the Intramitochondrial Acyl-CoA/CoA Ratio

Propionyl-CoA is generated not only from PLC but also from the catabolism of odd-chain fatty acids and several amino acids (valine, isoleucine, methionine, and threonine).[8] An excessive accumulation of propionyl-CoA and other acyl-CoAs can lead to a state of "CoA trapping," where the pool of free Coenzyme A (CoA-SH) is depleted.[11] This sequestration of free CoA can inhibit crucial mitochondrial enzymes that require it as a cofactor, most notably the pyruvate dehydrogenase complex (PDC), which links glycolysis to the Krebs cycle.[12]

By catalyzing the reversible reaction Propionyl-CoA + L-Carnitine ↔ this compound + CoA-SH, carnitine acyltransferases help to buffer the intramitochondrial propionyl-CoA levels.[8] This releases free CoA, alleviating the inhibition of PDC and potentially stimulating carbohydrate oxidation.[12] This mechanism highlights PLC's role in maintaining metabolic flexibility, allowing mitochondria to switch between fatty acid and carbohydrate oxidation more efficiently.[12][13] Some studies suggest that the beneficial effects of PLC in conditions like cardiac hypertrophy are primarily due to this stimulation of carbohydrate oxidation rather than a direct enhancement of fatty acid oxidation.[12]

cluster_sources Sources of Propionyl-CoA AminoAcids Amino Acids (Val, Ile, Met, Thr) PropionylCoA Propionyl-CoA (Accumulation) AminoAcids->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA FreeCoA Free CoA-SH (Depletion) PropionylCoA->FreeCoA Sequesters Free CoA CAT Carnitine Acyltransferase PropionylCoA->CAT PDC Pyruvate Dehydrogenase Complex (PDC) FreeCoA->PDC Inhibits FreeCoA->PDC Relieves Inhibition CarbOx Carbohydrate Oxidation PDC->CarbOx Rate-limiting step for PLC_pool This compound Carnitine L-Carnitine Carnitine->CAT CAT->FreeCoA Releases Free CoA CAT->PLC_pool Buffers Propionyl Groups

Caption: PLC's Role in Modulating the Acyl-CoA/CoA Ratio.

Quantitative Data from Clinical and Preclinical Studies

The metabolic effects of PLC have been quantified in various studies, particularly in the context of peripheral arterial disease (PAD), where impaired muscle metabolism is a key feature.

Table 1: Effects of this compound on Exercise Performance in Patients with Intermittent Claudication
Study / ParameterPLC Treatment GroupPlacebo GroupP-valueReference
Hiatt et al. (1998) [14]
Change in Peak Walking Time+162 ± 222 seconds (+54%)+75 ± 191 seconds (+25%)0.001[15]
Brevetti et al. (1995) [16]
Change in Max. Walking Distance+73% from baseline+46% from baseline< 0.05[16]
Luo et al. (1998) [15]
Change in Peak Walking Time+1.6 ± 1.6 minutesN/A (vs baseline)0.05[15]
Table 2: Effects of this compound on Myocyte and Mitochondrial Metabolism (Preclinical Data)
Experimental Model & ParameterControl / UntreatedAdriamycin (ADR)PLCPLC + ADRReference
Rat Heart Myocytes [17]
Palmitate OxidationBaseline70% inhibition49% stimulation79% reversal of inhibition[17]
Isolated Rat Heart Mitochondria [17]
Palmitoyl-CoA OxidationBaselineConcentration-dependent inhibition>2.5-fold increaseComplete reversal of inhibition[17]
Rat Heart Slices [17]
ATP LevelsBaseline65% decreaseN/ADecrease reduced to 17%[17]

Key Experimental Protocols

Protocol: Measurement of Mitochondrial Fatty Acid Oxidation Rate

This protocol describes a method to measure fatty acid β-oxidation in isolated mitochondria or intact cells using a radiolabeled fatty acid substrate.[18][19]

  • Principle: The rate of fatty acid oxidation is determined by quantifying the metabolic products of a radiolabeled fatty acid, such as [¹⁴C]palmitate or [³H]palmitate. The most common endpoints are the production of ¹⁴CO₂ (reflecting complete oxidation through the Krebs cycle) and ¹⁴C-labeled acid-soluble metabolites (ASMs), which represent acetyl-CoA and Krebs cycle intermediates that have not been fully oxidized.[18]

  • Materials and Reagents:

    • Cells or isolated mitochondria

    • Assay Medium (e.g., Krebs-Ringer buffer) supplemented with L-carnitine and glucose (for intact cells)

    • [1-¹⁴C]palmitic acid

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Perchloric acid (HClO₄)

    • Scintillation fluid and vials

    • Scintillation counter

    • Incubator or shaking water bath (37°C)

  • Experimental Workflow:

Caption: Workflow for Measuring Fatty Acid Oxidation Rate.
  • Procedure:

    • Substrate Preparation: Prepare a stock solution of [1-¹⁴C]palmitate complexed with BSA. This is crucial for the solubility and cellular uptake of the fatty acid.[18] A typical molar ratio is 5:1 palmitate to BSA.

    • Incubation: Resuspend cells or mitochondria in pre-warmed assay medium. For intact cells, the medium often contains L-carnitine (e.g., 0.5 mM) to ensure it is not a limiting factor.[20]

    • Reaction Initiation: Add the [1-¹⁴C]palmitate-BSA complex to the cell/mitochondrial suspension to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding a strong acid, such as cold perchloric acid, which precipitates proteins and halts enzymatic activity.[19]

    • Product Separation: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the ¹⁴C-labeled ASMs.

    • Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Normalization: Determine the protein concentration of the initial sample. Calculate the rate of fatty acid oxidation and express the results in appropriate units (e.g., nmol/mg protein/min).

Protocol: Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
  • Principle: MS/MS is a powerful analytical technique used to identify and quantify different acylcarnitine species, including PLC, in biological samples (e.g., plasma, dried blood spots). The method involves the derivatization of carnitines, followed by flow injection analysis and detection based on their mass-to-charge ratios.

  • Experimental Workflow:

    • Sample Collection: Collect blood and spot onto filter paper (for dried blood spots) or separate plasma.

    • Extraction: Extract acylcarnitines from the sample using a solvent, typically containing internal standards (isotopically labeled carnitine species).

    • Derivatization: Convert the extracted acylcarnitines to their butyl esters to improve their ionization efficiency and chromatographic behavior.

    • MS/MS Analysis: Inject the derivatized sample into the mass spectrometer. The instrument will separate ions based on their mass-to-charge ratio, fragment them, and then separate the fragment ions, allowing for specific and sensitive detection.

    • Data Analysis: Quantify the concentration of each acylcarnitine species by comparing its signal intensity to that of the corresponding internal standard.

Conclusion

This compound is a metabolically active compound with a more complex role than L-carnitine in mitochondrial bioenergetics. Its ability to support the transport of fatty acids via the carnitine shuttle is complemented by two critical functions: serving as an anaplerotic substrate to replenish Krebs cycle intermediates and buffering the intramitochondrial acyl-CoA/CoA ratio to maintain metabolic flexibility. These dual roles make PLC a subject of significant interest for therapeutic strategies aimed at correcting metabolic dysfunction in diseases characterized by mitochondrial impairment and energy deficit, such as cardiovascular diseases and peripheral arterial disease. For drug development professionals, understanding these distinct mechanisms is crucial for identifying appropriate therapeutic targets and designing clinical trials to evaluate the efficacy of PLC and related compounds.

References

Propionyl-L-Carnitine: A Deep Dive into its Impact on Endothelial Function and Nitric Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC), a naturally occurring derivative of L-carnitine, has garnered significant attention for its potential therapeutic applications in cardiovascular diseases. Its beneficial effects are largely attributed to its positive influence on endothelial function, a critical regulator of vascular health. This technical guide synthesizes the current understanding of how PLC modulates endothelial function, with a particular focus on its role in nitric oxide (NO) production and related signaling pathways. Through a comprehensive review of preclinical and clinical studies, this document elucidates the molecular mechanisms of action, presents quantitative data on its efficacy, and details the experimental protocols used to ascertain these effects. The information is intended to provide a robust resource for researchers and professionals in the field of drug development.

Introduction

Endothelial dysfunction is a hallmark of various cardiovascular pathologies, including atherosclerosis, hypertension, and peripheral arterial disease.[1] It is primarily characterized by impaired endothelium-dependent vasodilation, which is largely mediated by the bioavailability of nitric oxide (NO).[2] NO, a potent vasodilator, is synthesized in endothelial cells by the enzyme endothelial nitric oxide synthase (eNOS).[3] Reduced NO production or increased NO degradation contributes to a pro-inflammatory and pro-thrombotic state within the vasculature.

This compound (PLC) has emerged as a promising agent to counteract endothelial dysfunction.[1] Its metabolic properties, including its role in fatty acid and carbohydrate metabolism, contribute to cellular energy production and may protect tissues from oxidative damage.[4][5] This guide explores the direct and indirect mechanisms by which PLC enhances endothelial function and NO production.

Molecular Mechanisms of Action

PLC's influence on endothelial function is multifaceted, involving the modulation of key enzymes and signaling pathways that regulate NO synthesis and oxidative stress.

Upregulation of Nitric Oxide Synthase

PLC has been shown to increase the expression and activity of nitric oxide synthase isoforms. While some studies point to an increase in inducible nitric oxide synthase (iNOS), which may be protective in certain contexts, others highlight the activation of the constitutively expressed eNOS.[2][6]

  • eNOS Activation: PLC stimulates the phosphorylation of eNOS at its activating site, Ser-1177, through a pathway involving AMP-activated protein kinase (AMPK), Src, phosphatidylinositol 3-kinase (PI3K), and Akt.[3] This signaling cascade leads to increased NO production in human aortic endothelial cells (HAECs).[3]

  • iNOS Expression: In models of post-ischemic revascularization, PLC has been documented to increase iNOS expression, contributing to enhanced NO availability in the acute phase.[6] This effect is thought to counteract the detrimental effects of reactive oxygen species (ROS).[6]

Reduction of Oxidative Stress

A key aspect of PLC's beneficial effect is its ability to mitigate oxidative stress, a major contributor to NO degradation and endothelial dysfunction.[7]

  • NADPH Oxidase Inhibition: PLC has been demonstrated to reduce the expression and activity of NADPH-oxidase 4 (Nox4), a primary source of superoxide (B77818) anions in the arterial wall.[2][6] By decreasing superoxide production, PLC preserves the bioavailability of NO, which would otherwise be scavenged to form peroxynitrite.[6]

  • Antioxidant Enzyme Modulation: Studies in spontaneously hypertensive rats (SHR) have shown that chronic PLC treatment prevents the decrease in glutathione (B108866) peroxidase activity in both liver and cardiac tissues.[7] It also enhances the activity of catalase, another crucial antioxidant enzyme.[7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from various studies on the effects of PLC on endothelial function and NO production.

Table 1: Effects of PLC on Nitric Oxide Production and Related Markers

ParameterModel SystemTreatmentResultReference
Plasma Nitrate (B79036)/Nitrite (B80452) (NOx)Resistance Trained Men3 g/day Glycine this compound (GPLC) for 4 weeksIncreased from 34.9 ± 1.2 µmol/L (placebo) to 45.6 ± 2.8 µmol/L (GPLC)[8][9]
Nitric Oxide (NO)Normolipidemic Subjects3 g/day GPLC + aerobic exercise for 8 weeksIncreased from 21.34 ± 2.27 µmol/L to 29.46 ± 3.61 µmol/L[10][11][12]
eNOS Phosphorylation (Ser-1177)Human Aortic Endothelial Cells (HAEC)PLC incubationSignificant increase[3]
iNOS mRNA ExpressionHuman Umbilical Vein Endothelial Cells (HUVEC)1 mmol/L PLC for 4 and 8 hoursIncreased (P<0.01 and P<0.05, respectively)[6]
Nox4 mRNA ExpressionHuman Umbilical Vein Endothelial Cells (HUVEC)1 mmol/L PLC for 12 hoursDecreased (P<0.01)[6]

Table 2: Effects of PLC on Endothelial-Dependent Vasodilation

ParameterModel SystemTreatmentResultReference
Endothelium-Dependent DilationPatients with Critical Limb Ischemia (CLI)PLC infusionIncreased from 4.9 ± 1.4 % to 9.5 ± 3.2 % (p < 0.05)[13]
Dilation of Subcutaneous ArteriesHuman Subcutaneous Fat ArteriesPLC (100 µmol/L)91% ± 5% increase in diameter[14]
Carbachol-induced RelaxationAortic Rings from Spontaneously Hypertensive Rats (SHR)200 mg/kg PLC for 8 weeksImproved endothelial function[15]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the effects of PLC.

In Vitro Cell Culture Studies
  • Cell Lines: Human Aortic Endothelial Cells (HAEC) and Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used.[3][6]

  • Treatment: Cells are typically incubated with varying concentrations of PLC for different durations.[3][6]

  • eNOS Phosphorylation Analysis: Western blot analysis is used to detect the phosphorylation of eNOS at Ser-1177 using specific antibodies.[3]

  • Gene Expression Analysis: Real-time polymerase chain reaction (RT-PCR) is employed to quantify the mRNA levels of genes such as iNOS, Nox4, and ICAM-1.[6]

  • Nitric Oxide Production Measurement: NO production is often assessed by measuring the accumulation of its stable metabolites, nitrite and nitrate (NOx), in the cell culture medium using assays like the Griess reaction.[3]

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).[6]

Ex Vivo Vascular Reactivity Studies
  • Tissue Preparation: Arterial rings (e.g., from rat aorta or human subcutaneous arteries) are isolated and mounted in an organ bath or arteriograph system.[14][15]

  • Vasodilation Assessment: The relaxation response to endothelium-dependent vasodilators (e.g., acetylcholine, carbachol) or directly to PLC is measured after pre-constriction with an agent like phenylephrine.[14][15]

  • Role of NO and Prostaglandins (B1171923): The involvement of NO and prostaglandins in the observed vasodilation is investigated by pre-incubating the arterial rings with inhibitors such as L-NAME (an NOS inhibitor) and indomethacin (B1671933) (a cyclooxygenase inhibitor).[14][15]

In Vivo Animal Studies
  • Animal Models: Spontaneously hypertensive rats (SHR) are frequently used as a model of endothelial dysfunction.[15] Rabbit hind limb ischemia models are used to study revascularization.[6]

  • Treatment Administration: PLC is administered orally or via injection at specified doses and durations.[6][15]

  • Blood Flow Measurement: Techniques like Doppler flowmetry are used to assess blood flow recovery in ischemia models.[6]

  • Histological and Immunohistochemical Analysis: Tissue sections are analyzed to assess vascular morphology, capillary density, and the expression of proteins of interest.[6]

Human Clinical Trials
  • Study Population: Patients with conditions characterized by endothelial dysfunction, such as peripheral arterial disease or critical limb ischemia, are often enrolled.[13]

  • Endothelial Function Assessment: Flow-mediated dilation (FMD) of the brachial artery, a non-invasive ultrasound-based method, is a common endpoint to assess endothelium-dependent vasodilation.[13]

  • Biomarker Analysis: Blood samples are collected to measure plasma levels of NO metabolites (NOx) and markers of oxidative stress and inflammation.[8][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.

PLC_eNOS_Activation cluster_eNOS eNOS Activation PLC This compound AMPK AMPK PLC->AMPK activates Src Src AMPK->Src activates PI3K PI3 Kinase Src->PI3K activates Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS-P (Ser-1177) (active) NO Nitric Oxide eNOS_active->NO produces PLC_Oxidative_Stress_Reduction PLC This compound Nox4 NADPH Oxidase 4 (Nox4) PLC->Nox4 inhibits expression and activity Superoxide Superoxide (O2-) Nox4->Superoxide produces NO Nitric Oxide Superoxide->NO scavenges Peroxynitrite Peroxynitrite (ONOO-) Endo_Dysfunction Endothelial Dysfunction Peroxynitrite->Endo_Dysfunction causes Experimental_Workflow_FMD cluster_patient Patient Recruitment cluster_treatment Treatment Protocol cluster_assessment Endothelial Function Assessment cluster_analysis Data Analysis Patient Enroll Patients with Cardiovascular Condition Randomize Randomize into Groups Patient->Randomize PLC_Group PLC Treatment Group Randomize->PLC_Group Placebo_Group Placebo Control Group Randomize->Placebo_Group Baseline_FMD Baseline Flow-Mediated Dilation (FMD) Measurement Post_FMD Post-Treatment FMD Measurement Baseline_FMD->Post_FMD Compare Compare FMD Changes Between Groups Post_FMD->Compare

References

The Metabolic Journey of Propionyl-L-Carnitine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-Carnitine (B1674954) (PLC) is an endogenous acylcarnitine that plays a crucial role in intermediary metabolism, particularly at the intersection of fatty acid and amino acid breakdown. As a therapeutic agent, it holds promise for various cardiovascular and metabolic disorders. Understanding its metabolic fate is paramount for optimizing its clinical application and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the in-vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the experimental methodologies employed to elucidate its pharmacokinetic profile and metabolic pathways, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding of its complex biochemical journey within the body.

Introduction: The Biochemical Significance of this compound

This compound is an ester of L-carnitine and propionic acid. Endogenously, it is formed from the breakdown of the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids, resulting in the formation of propionyl-CoA.[1] The reversible conversion of propionyl-CoA to this compound is catalyzed by the enzyme carnitine acetyltransferase.[2][3] This reaction is critical for buffering the mitochondrial acyl-CoA/CoA ratio and for transporting propionyl groups out of the mitochondria for excretion or utilization in other tissues.[1][2] Exogenously administered this compound is being investigated for its therapeutic potential in conditions such as peripheral artery disease, heart failure, and other cardiovascular disorders, where it is thought to improve cellular energy metabolism and function.[4][5]

Absorption and Distribution

Following intravenous administration, this compound is rapidly distributed in the body.[4] Oral administration of a controlled-release formulation has shown that the colon is the primary site of absorption.[6] Once in the bloodstream, this compound can be taken up by various tissues.[2]

Pharmacokinetic Parameters

Studies in healthy male subjects following intravenous infusion of this compound hydrochloride have characterized its pharmacokinetic profile. The key parameters are summarized in the table below.

DoseCmax (nmol/ml)tmax (h)AUC(0,24h) (nmol·h/ml)t½ (h)Clearance (l/h)Volume of Distribution (l)
1 g---1.09 ± 0.1511.6 ± 0.2418.3 ± 2.4
8 g~480 times placebo---UnchangedUnchanged

Table 1: Pharmacokinetic parameters of this compound in humans after intravenous administration. Data compiled from Pace et al., 2000.[4]

Metabolism

The primary metabolic fate of this compound is hydrolysis to L-carnitine and propionate.[4] This process is believed to occur within the cells of various tissues, including the liver and kidneys.[4] The propionyl moiety can then be converted to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle via its conversion to succinyl-CoA.[2][7] This anaplerotic role is a key aspect of its therapeutic mechanism, as it replenishes TCA cycle intermediates and supports cellular energy production.[2]

Following administration of this compound, there is a notable increase in the plasma concentrations of L-carnitine (LC) and acetyl-L-carnitine (ALC), indicating that exogenously supplied PLC contributes to the overall carnitine pool and can be interconverted with other acylcarnitines.[4]

Metabolic Pathways

The central metabolic pathway of this compound involves its conversion to L-carnitine and propionyl-CoA, which then enters the TCA cycle.

Metabolic_Pathway cluster_Mitochondrion Mitochondrion PLC This compound LC L-Carnitine PLC->LC Hydrolysis PropionylCoA Propionyl-CoA PLC->PropionylCoA Carnitine Acetyltransferase SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA 3 steps TCACycle TCA Cycle SuccinylCoA->TCACycle AminoAcids Val, Ile, Met, Thr AminoAcids->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA

Metabolic fate of this compound.

Excretion

This compound and its metabolites, primarily L-carnitine and acetyl-L-carnitine, are excreted in the urine.[4][8] Studies have demonstrated a dose-dependent increase in the urinary excretion of PLC, LC, and ALC following intravenous administration of this compound.[4][9] This is attributed to the saturation of renal tubular reabsorption mechanisms for these compounds.[4][9] At higher doses, a larger fraction of the administered this compound is excreted unchanged in the urine.[4][9]

Urinary Excretion Data

The following table summarizes the urinary excretion of PLC and its metabolites over 24 hours following a single oral administration of 2.0 g of L-carnitine in healthy volunteers. Although this study administered L-carnitine, it provides insight into the renal handling of these related compounds.

Compound24h Accumulated Urinary Excretion (μmol)
L-Carnitine613.5 ± 161.7
Acetyl-L-Carnitine368.3 ± 134.8
This compound61.3 ± 37.8

Table 2: Accumulated urinary excretion of L-carnitine and its acyl esters after a single oral dose of 2.0 g L-carnitine. Data from Cao et al., 2009.[8][10][11][12][13]

Experimental Protocols

The investigation of the metabolic fate of this compound in vivo relies on robust and sensitive analytical methodologies.

Sample Collection and Preparation

Blood Sampling: Blood samples are typically collected in lithium-heparinized tubes at various time points before, during, and after administration of this compound.[4] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[4]

Urine Collection: Urine is collected over specified intervals (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h) following drug administration.[12] Aliquots are stored frozen until analysis.

Sample Preparation for HPLC Analysis: For the analysis of PLC, LC, and ALC in plasma and urine, a common method involves solid-phase extraction for purification, followed by derivatization to enhance detection by fluorescence.[4][14][15][16]

Experimental_Workflow start Biological Sample (Plasma or Urine) spe Solid-Phase Extraction start->spe derivatization Pre-column Derivatization (e.g., with 1-aminoanthracene) spe->derivatization hplc HPLC Separation (Reversed-phase C18 column) derivatization->hplc detection Fluorescence Detection hplc->detection quantification Quantification detection->quantification

Workflow for HPLC analysis of acylcarnitines.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A widely used method for the simultaneous quantification of PLC, LC, and ALC in biological matrices is reversed-phase HPLC coupled with fluorescence detection.[4][8][14][15][16] Pre-column derivatization with a fluorescent agent, such as 1-aminoanthracene, is necessary as these compounds lack a native chromophore.[14][16]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer.[14][16]

  • Stationary Phase: A C18 reversed-phase column is commonly used for separation.[14][16]

  • Detection: Fluorescence detection is employed with specific excitation and emission wavelengths for the derivatized analytes.[14][16]

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for the analysis of acylcarnitines and is often used for the identification of metabolites.[17][18]

Conclusion

The in vivo metabolic fate of this compound is characterized by rapid distribution, hydrolysis to L-carnitine and propionate, and subsequent entry of the propionyl moiety into the TCA cycle. Its excretion is primarily renal and is subject to saturable tubular reabsorption. The analytical methods, particularly HPLC with fluorescence detection, provide the necessary sensitivity and specificity for pharmacokinetic and metabolic studies. A thorough understanding of these processes is essential for the continued development and clinical application of this compound as a therapeutic agent. Further research may focus on the tissue-specific metabolism and the impact of disease states on the pharmacokinetics of this promising compound.

References

Propionyl-L-Carnitine's Impact on Cardiac Muscle Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heart's continuous contractile function demands a constant and substantial supply of adenosine (B11128) triphosphate (ATP), primarily generated through the mitochondrial oxidation of fatty acids and glucose. In pathological states such as heart failure and ischemia, cardiac energy metabolism is significantly impaired, leading to a decline in cardiac efficiency and function. Propionyl-L-carnitine (PLC), a naturally occurring derivative of L-carnitine, has emerged as a significant metabolic modulator with the potential to correct these metabolic derangements.[1][2] This technical guide provides a comprehensive overview of the mechanisms through which PLC impacts cardiac muscle energy metabolism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

PLC exerts its effects through a dual mechanism: it enhances the transport of long-chain fatty acids into the mitochondria for β-oxidation via its L-carnitine moiety and serves as an anaplerotic substrate by providing propionyl-CoA, which replenishes Krebs cycle intermediates.[3][4][5] This guide will detail how these actions lead to improved mitochondrial function, increased ATP production, and enhanced cardiac performance, particularly under conditions of high energy demand or metabolic stress.[2][6]

Core Mechanisms of Action

This compound's therapeutic potential in cardiovascular disease stems from its ability to directly intervene in the core metabolic pathways of the cardiomyocyte. Its actions are multifaceted, addressing substrate utilization, mitochondrial efficiency, and the replenishment of key metabolic intermediates.

Enhancement of Fatty Acid Oxidation

As a carnitine derivative, PLC participates in the carnitine shuttle system, which is essential for transporting long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[5][7] In conditions like heart failure, myocardial carnitine levels can be depleted, impairing this process.[8] PLC supplementation helps restore the myocardial carnitine pool, thereby facilitating fatty acid transport and oxidation.[9] In preclinical models, PLC has been shown to reverse the inhibition of palmitate oxidation caused by cardiotoxic agents.[10]

Anaplerotic Replenishment of the Krebs Cycle

A unique feature of PLC is its ability to serve as an anaplerotic substrate. The propionyl moiety of PLC is converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA.[4] Succinyl-CoA is a key intermediate of the Krebs (Tricarboxylic Acid) cycle. This anaplerotic pathway replenishes the pool of Krebs cycle intermediates without consuming energy, enhancing the cycle's efficiency, particularly during hypoxic or ischemic conditions where these intermediates are depleted.[3][5] This improved flux through the Krebs cycle supports the sustained generation of reducing equivalents (NADH and FADH2) for the electron transport chain, thereby protecting mitochondrial function.[4]

Modulation of Carbohydrate Metabolism

In certain pathological states, such as cardiac hypertrophy, the heart shifts its substrate preference away from fatty acids towards glucose. However, the oxidation of glucose can be inefficient. Studies have shown that the beneficial effects of PLC in the hypertrophied heart are primarily due to a stimulation of carbohydrate oxidation.[8][11] PLC reduces the intramitochondrial ratio of acetyl-CoA to free CoA, which in turn stimulates the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, the gatekeeper enzyme for glucose oxidation.[5][12] This leads to a more efficient coupling of glycolysis to glucose oxidation, increasing ATP production from carbohydrates and improving overall cardiac work.[8]

Mitochondrial Protection in Ischemia-Reperfusion

PLC demonstrates significant cardioprotective effects against ischemia-reperfusion injury. It helps preserve mitochondrial function, reduces the depletion of high-energy phosphates like ATP, and mitigates mitochondrial calcium overload upon reperfusion.[6] By maintaining the integrity of mitochondrial energy-linked processes, PLC improves the recovery of myocardial contractile function following an ischemic event.[6][13]

PLC_Metabolic_Pathways This compound (PLC) Metabolic Influence in Cardiomyocytes cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_matrix Matrix PLC This compound (PLC) LCFA_CoA Long-Chain Acyl-CoA PLC->LCFA_CoA Provides L-Carnitine (Facilitates Transport via CPT) Propionyl_CoA Propionyl-CoA PLC->Propionyl_CoA Provides Propionyl Group LCFA Long-Chain Fatty Acids LCFA->LCFA_CoA Activation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito Transport Acetyl_CoA Acetyl-CoA LCFA_CoA->Acetyl_CoA β-Oxidation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Anaplerosis TCA Krebs Cycle (TCA) Acetyl_CoA->TCA Succinyl_CoA->TCA ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP_Synth ATP Pyruvate_Mito->Acetyl_CoA PDH ETC->ATP_Synth H+ Gradient

Caption: Metabolic effects of this compound in cardiomyocytes.[1]

Quantitative Impact Assessment

The effects of PLC on cardiac metabolism have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effects of PLC on Mitochondrial Respiration and ATP Production

Parameter Model System Condition Control Group PLC-Treated Group Percentage Change Reference
State 3 Respiration (Pyruvate) Diabetic Rat Hearts (Ischemic Reperfused) Ischemia-Reperfusion Depressed Respiration Depression Prevented - [14]
State 3 Respiration (Palmitoylcarnitine) Diabetic Rat Hearts (Ischemic Reperfused) Ischemia-Reperfusion Depressed Respiration Improved Respiration - [14]
State 3 Respiration (Pyruvate) Diabetic Rat Hearts (Aerobic) Diabetes 80 ± 5 nanoatoms O₂/mg protein/min Respiration Increased +40% (vs Control Hearts) [15]
ATP Levels Rat Heart Slices Adriamycin-induced toxicity 65% decrease 17% decrease 74% protection [10]

| ATP Depletion | Rabbit Myocardium | Ischemia | Significant Depletion | Depletion Reduced | - |[6] |

Table 2: Effects of PLC on Substrate Oxidation

Parameter Model System Condition Control Group PLC-Treated Group Key Finding Reference
Palmitate Oxidation Isolated Cardiac Myocytes Adriamycin-induced toxicity 70% inhibition 79% reversal of inhibition PLC restores fatty acid oxidation. [10]
Glucose Oxidation Hypertrophied Rat Hearts Pressure-Overload Hypertrophy Baseline Contribution to ATP increased from 11.6% to 21.6% PLC shifts metabolism towards carbohydrate oxidation. [8]

| Glucose & Palmitate Oxidation | Diabetic Rat Hearts | Diabetes & Ischemia | Lower glucose oxidation | Marked increase in both glucose and palmitate oxidation | PLC improves utilization of both major substrates. |[16] |

Table 3: Summary of Clinical Trial Data on this compound in Heart Failure

Parameter Measured Patient Population Dosage Duration Placebo/Control Group Change PLC Treatment Group Change Reference
Maximum Exercise Time 60 patients, mild-moderate CHF (NYHA II-III) 1.5 g/day (oral) 180 days Not specified Statistically significant improvement [1]
Maximum Exercise Time 50 patients, mild-moderate CHF 2 g/day (oral) 180 days No significant change +12.1% at 180 days [1]
Left Ventricular Ejection Fraction 50 patients, mild-moderate CHF 2 g/day (oral) 180 days No significant change Statistically significant improvement [2]

| Exercise Capacity | 537 patients, CHF | Not specified | Not specified | No significant change | Improvement only in subgroup with preserved ejection fraction |[5][17] |

Detailed Experimental Protocols

The investigation of PLC's effects on cardiac metabolism relies on a range of specialized experimental techniques. Below are detailed methodologies for key assays.

Protocol 1: Isolated Perfused Heart Model (Langendorff)

This ex vivo model is used to assess cardiac function and metabolism in an intact heart, free from systemic influences.

  • Objective: To measure cardiac contractile function (e.g., Left Ventricular Developed Pressure, Heart Rate) and collect coronary effluent for metabolic analysis in response to PLC.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are commonly used.[9]

    • Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and arrested in ice-cold buffer.

    • Perfusion Setup: The aorta is cannulated and mounted on a Langendorff apparatus. The heart is retrogradely perfused with a Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂) maintained at 37°C. The buffer contains energy substrates such as glucose (e.g., 11 mM) and palmitate (e.g., 0.4 mM) bound to albumin.[9]

    • Functional Measurements: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure isovolumetric contractile function.

    • Experimental Conditions: After a stabilization period, hearts are perfused with buffer containing PLC at various concentrations (e.g., 10⁻⁷ M).[6] Ischemia can be induced by stopping the perfusion (global no-flow ischemia) for a defined period (e.g., 25 minutes), followed by reperfusion.[14]

    • Sample Collection: Coronary effluent is collected to measure metabolic byproducts (e.g., lactate, purines).[18] At the end of the experiment, heart tissue is freeze-clamped for subsequent analysis of metabolites (e.g., ATP, creatine (B1669601) phosphate, carnitine levels).[6][8]

Protocol 2: Seahorse XF Bioenergetic Assay for Cardiomyocytes

This assay measures real-time cellular bioenergetics—mitochondrial respiration and glycolysis—in cultured cardiomyocytes.

  • Objective: To determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess PLC's impact on mitochondrial function.

  • Methodology:

    • Cell Culture: Primary neonatal or adult cardiomyocytes, or iPSC-derived cardiomyocytes, are seeded onto laminin- or gelatin-coated Seahorse XF microplates.[19][20]

    • Assay Medium: One hour before the assay, the culture medium is replaced with an unbuffered assay medium (e.g., DMEM) supplemented with substrates like glucose, pyruvate, and glutamine.[21] For fatty acid oxidation assays, the medium is supplemented with palmitate-BSA and L-carnitine.[20]

    • Instrument Setup: A Seahorse XF Analyzer is used. Sensor cartridges are hydrated with calibrant solution the day before the assay.

    • Mito Stress Test: The standard assay involves the sequential injection of mitochondrial inhibitors to probe different aspects of respiration:

      • Baseline: Basal OCR and ECAR are measured.

      • Injection 1 (Oligomycin): An ATP synthase inhibitor. The resulting drop in OCR represents ATP-linked respiration.

      • Injection 2 (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential and stimulates maximal respiration. The difference between maximal and basal OCR is the spare respiratory capacity.

      • Injection 3 (Rotenone/Antimycin A): Complex I and III inhibitors, respectively, which shut down mitochondrial respiration completely. The remaining OCR is non-mitochondrial.

    • Data Analysis: OCR and ECAR values are normalized to cell number or protein content. The effects of PLC pre-treatment on basal respiration, ATP production, and maximal respiration can be quantified.

Seahorse_Workflow Seahorse XF Mito Stress Test Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cardiomyocytes on XF Microplate B Culture & Treat (e.g., with PLC) A->B C Change to Assay Medium B->C D Measure Basal OCR (Baseline Respiration) C->D E Inject Oligomycin (ATP Synthase Inhibitor) D->E F Measure OCR (ATP Production) E->F G Inject FCCP (Uncoupler) F->G H Measure OCR (Maximal Respiration) G->H I Inject Rotenone/Antimycin A (Complex I/III Inhibitors) H->I J Measure OCR (Non-Mitochondrial Respiration) I->J K Normalize Data (to cell count/protein) J->K L Calculate Bioenergetic Parameters (Basal, ATP-linked, Spare Capacity) K->L

Caption: Workflow for assessing mitochondrial function using a Seahorse XF Analyzer.
Protocol 3: Radioisotope Tracing for Substrate Oxidation

This is the gold standard for directly measuring metabolic flux through specific pathways.

  • Objective: To quantify the rates of glycolysis and fatty acid oxidation by tracing the metabolic fate of radiolabeled substrates.

  • Methodology:

    • Substrates: Use substrates labeled with radioactive isotopes, such as [5-³H]glucose to measure glycolysis or [9,10-³H]palmitate or [1-¹⁴C]palmitate to measure fatty acid oxidation.[22]

    • Experimental System: Can be performed in isolated perfused hearts, isolated working hearts, or cultured cardiomyocytes.

    • Perfusion/Incubation: The biological system is perfused or incubated with buffer containing the radiolabeled substrate(s) and unlabeled competing substrates to mimic physiological conditions. PLC can be added to the buffer to test its effects.

    • Sample Collection and Measurement:

      • Glycolysis ([³H]glucose): The rate of glycolysis is determined by measuring the amount of ³H₂O released from [³H]glucose and collected from the coronary effluent or cell culture medium.[22]

      • Fatty Acid Oxidation ([¹⁴C]palmitate): The rate of fatty acid oxidation is determined by quantifying the ¹⁴CO₂ produced during the Krebs cycle. For isolated hearts, the ¹⁴CO₂ released in the effluent is trapped.[22]

    • Calculation: Metabolic rates are calculated based on the specific activity of the radiolabeled substrate and the amount of radiolabeled product formed, then normalized to tissue weight or protein content.

Protocol 4: Metabolomic Analysis using Mass Spectrometry

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within the heart, offering insights into pathway perturbations.

  • Objective: To identify and quantify changes in the cardiac metabolome, including energy intermediates (e.g., Krebs cycle intermediates, acyl-carnitines, amino acids), in response to PLC.

  • Methodology:

    • Sample Preparation: Heart tissue is rapidly freeze-clamped and pulverized. Metabolites are extracted using a solvent system (e.g., methanol/acetonitrile/water).[23][24]

    • Analytical Platform: High-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the most common platform.[25][26]

    • Data Acquisition:

      • Untargeted Metabolomics: Aims to detect and measure as many metabolites as possible in a sample to discover novel biomarkers or pathway changes.

      • Targeted Metabolomics: Focuses on measuring a predefined set of metabolites with high accuracy and sensitivity, such as acyl-carnitines or Krebs cycle intermediates.

    • Data Analysis: Complex datasets are processed to identify metabolites based on their mass-to-charge ratio and retention time. Statistical analysis (e.g., principal component analysis, pathway analysis) is used to identify significant changes between control and PLC-treated groups.

Preclinical_Study_Workflow Preclinical Study Workflow for PLC in a Cardiomyopathy Model cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_exvivo Ex-Vivo Analysis cluster_biochem Biochemical & Metabolic Analysis A Induce Cardiomyopathy in Animal Model (e.g., Rat) B Randomize Animals into Control vs. PLC Treatment Groups A->B C Administer PLC or Placebo (e.g., 6 weeks, oral) B->C D Monitor In-Vivo Cardiac Function (e.g., Echocardiography) C->D E Isolate Hearts for Langendorff Perfusion D->E F Assess Contractile Function & Ischemia-Reperfusion Response E->F G Freeze-Clamp Tissue for Biochemical Analysis F->G H Isolate Mitochondria (Measure Respiration) G->H I Metabolomics (LC-MS) (Measure ATP, Acyl-CoA, etc.) G->I J Western Blot / qPCR (Analyze Signaling Pathways) G->J

Caption: Workflow of a preclinical study of PLC in rat models of cardiomyopathy.[1]

Conclusion and Future Directions

This compound is a unique metabolic modulator that enhances cardiac energy metabolism through multiple mechanisms, including the facilitation of fatty acid transport, anaplerotic replenishment of the Krebs cycle, and modulation of carbohydrate oxidation.[5][8] Preclinical data robustly support its role in protecting mitochondrial function and improving cardiac performance, especially in the context of ischemia and heart failure.[2][6] While clinical trials have shown modest but statistically significant benefits in exercise capacity for some heart failure patients, further research is needed to identify the specific patient populations that would benefit most.[1][17]

Future research should focus on leveraging advanced metabolomic and flux analysis techniques to further elucidate the precise molecular switches controlled by PLC in different forms of heart disease. Investigating its potential synergistic effects with standard heart failure therapies and its role in conditions with preserved ejection fraction are promising avenues for drug development professionals. The continued study of PLC holds significant promise for developing targeted metabolic therapies for cardiovascular disease.

References

The Anaplerotic and Buffering Role of Propionyl-L-Carnitine in Modulating the Intramitochondrial Acetyl-CoA/CoA Ratio: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC) is a naturally occurring acylcarnitine that plays a pivotal role in intermediary metabolism, particularly in modulating the intramitochondrial acetyl-CoA/Coenzyme A (CoA) ratio. This technical guide provides a comprehensive overview of the biochemical mechanisms through which PLC exerts its effects, its impact on cellular energetics, and its therapeutic potential in conditions characterized by mitochondrial dysfunction. We delve into the anaplerotic role of its propionyl moiety and the buffering capacity of the carnitine shuttle system in maintaining mitochondrial homeostasis. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of PLC's metabolic significance.

Introduction

The intramitochondrial acetyl-CoA/CoA ratio is a critical regulator of cellular energy metabolism, influencing the flux through the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and the pyruvate (B1213749) dehydrogenase complex (PDHC).[1] An elevated acetyl-CoA/CoA ratio can inhibit PDHC, thereby limiting carbohydrate oxidation, and can also indicate a bottleneck in the TCA cycle or an oversupply of fatty acid-derived acetyl-CoA.[2] this compound, through its unique metabolic properties, offers a dual mechanism to modulate this crucial ratio: by providing an alternative substrate for the TCA cycle (anaplerosis) and by buffering the acyl-CoA pool.[3]

PLC is formed from the esterification of L-carnitine with propionyl-CoA, a product of the catabolism of odd-chain fatty acids and several amino acids (valine, isoleucine, methionine, and threonine).[3] Exogenously administered PLC can readily cross mitochondrial membranes, where it dissociates into L-carnitine and propionyl-CoA.[3] This guide will explore the intricate details of these processes and their implications for cellular function and therapeutic intervention.

Biochemical Mechanisms of Action

The primary mechanism by which PLC modulates mitochondrial function is twofold:

  • Anaplerosis via Propionyl-CoA: Once inside the mitochondrial matrix, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA.[3] Succinyl-CoA is a key intermediate of the TCA cycle, and its replenishment (anaplerosis) can enhance the cycle's capacity, particularly under conditions of metabolic stress or substrate limitation.[2] This increased flux through the latter part of the TCA cycle can help to regenerate oxaloacetate, which is necessary to condense with acetyl-CoA, thereby facilitating its oxidation and helping to lower the acetyl-CoA/CoA ratio.

  • Buffering of the Acyl-CoA Pool: The carnitine acetyltransferase (CrAT) and carnitine-acylcarnitine translocase (CACT) system facilitates the reversible transfer of acyl groups between CoA and carnitine.[3] In situations of high acetyl-CoA production, such as during intense fatty acid oxidation, the accumulation of acetyl-CoA can sequester the free CoA pool, leading to an increase in the acetyl-CoA/CoA ratio. L-carnitine, made available from PLC, can accept these acetyl groups to form acetyl-L-carnitine, which can then be exported from the mitochondria, thereby liberating free CoA.[4] This buffering action helps to maintain a healthy acetyl-CoA/CoA ratio, ensuring the continued operation of key metabolic pathways.[3]

Signaling Pathway of this compound Metabolism

PLC_Metabolism cluster_extracellular Extracellular Space / Cytosol cluster_mitochondrion Mitochondrial Matrix PLC_ext This compound (PLC) PLC_int This compound PLC_ext->PLC_int CACT Transporter Propionyl_CoA Propionyl-CoA PLC_int->Propionyl_CoA L_Carnitine L-Carnitine PLC_int->L_Carnitine Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Acetyl_L_Carnitine Acetyl-L-Carnitine L_Carnitine->Acetyl_L_Carnitine TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Anaplerosis Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetyl_L_Carnitine CrAT CoA CoA CoA->Acetyl_CoA Acetyl_L_Carnitine->PLC_ext CACT Transporter (efflux)

Caption: Metabolic fate of this compound within the mitochondrion.

Quantitative Data from Preclinical and Clinical Studies

The effects of PLC on mitochondrial function and related physiological parameters have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of this compound on Mitochondrial Respiration in Diabetic Rat Hearts
ParameterControlDiabeticDiabetic + PLC
State 3 Respiration (Pyruvate, nmol O₂/min/mg protein) -DepressedPrevented Depression
State 3 Respiration (Glutamate, nmol O₂/min/mg protein) -DepressedPrevented Depression
State 3 Respiration (Palmitoylcarnitine, nmol O₂/min/mg protein) --Improved
Data synthesized from a study on isolated mitochondria from reperfused diabetic rat hearts.[5]
Table 2: Effect of this compound on Palmitate Oxidation in Isolated Rat Heart Myocytes
ConditionPalmitate Oxidation
Control Baseline
Adriamycin (0.5 mM) 70% inhibition
This compound (5 mM) 49% stimulation
Adriamycin + this compound 79% reversal of inhibition
Data from a study investigating the protective effects of PLC against adriamycin-induced cardiotoxicity.[6]
Table 3: Clinical Efficacy of this compound in Patients with Intermittent Claudication
StudyDosageDurationPrimary OutcomeResult
Hiatt et al.2 g/day 6 monthsPeak Walking Time (PWT)39% improvement with PLC vs. 14% with placebo (P < 0.001)[7]
Anonymous--Peak Walking Time (PWT)54% increase with PLC vs. 25% with placebo (P = 0.001)[7]
Anonymous--Peak Walking Time (PWT)1.6 ± 1.6 minutes increase after treatment (P = 0.05)[7]
A systematic review of randomized clinical trials.[7]

Experimental Protocols

Measurement of Intramitochondrial Acyl-CoAs (including Acetyl-CoA and CoA) by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA species from tissue samples.

1. Sample Preparation and Extraction:

  • Rapidly freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue (~100 mg) in a methanol-chloroform solution (2:1 v/v) on ice.[8]

  • Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) to the homogenate for accurate quantification.[8]

  • Centrifuge the homogenate at low speed (e.g., 1300g for 15 minutes at 4°C) to pellet cellular debris.[8]

  • Collect the supernatant for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE):

  • Condition a polymeric weak anion exchange SPE column with methanol (B129727), followed by equilibration with water.[8]

  • Load the supernatant onto the SPE column.

  • Wash the column with 2% formic acid followed by methanol to remove interfering substances.[8]

  • Elute the acyl-CoAs with 2% ammonium (B1175870) hydroxide, followed by a second elution with 5% ammonium hydroxide.[8]

  • Dry the combined eluates under a stream of nitrogen.

3. HPLC-MS/MS Analysis:

  • Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).[8]

  • Inject the sample into a reverse-phase HPLC system (e.g., C18 column) coupled to a tandem mass spectrometer.[9]

  • Employ a gradient elution to separate the different acyl-CoA species based on their hydrophobicity.

  • Utilize the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify specific acyl-CoA species and their corresponding internal standards.[8] Data is often acquired using a neutral loss scan of 506.9.[8]

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the analysis of acylcarnitines in biological fluids, such as plasma or dried blood spots.

1. Sample Preparation:

  • For plasma or serum, precipitate proteins using a solvent like acetonitrile.

  • For dried blood spots, punch out a small disc and extract the acylcarnitines using a methanol solution containing stable isotope-labeled internal standards.

2. Derivatization (Butylation):

  • Evaporate the supernatant or extract to dryness.

  • Add butanolic hydrochloride and incubate to convert the acylcarnitines to their butyl esters. This enhances their ionization efficiency in the mass spectrometer.

3. Flow-Injection Tandem Mass Spectrometry:

  • Reconstitute the dried butyl esters in the mobile phase.

  • Introduce the sample into the mass spectrometer via flow injection (without chromatographic separation).

  • Ionize the sample using electrospray ionization (ESI).

  • Perform precursor ion scanning for a common fragment ion of acylcarnitines (m/z 85 or m/z 99 for methylated acylcarnitines) to identify all acylcarnitine species present in the sample.

  • Alternatively, use multiple reaction monitoring (MRM) for targeted quantification of specific acylcarnitines.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Tissue_Homogenization Tissue Homogenization (with Internal Standards) Protein_Precipitation Protein Precipitation Tissue_Homogenization->Protein_Precipitation Extraction Extraction of Analytes Protein_Precipitation->Extraction SPE Solid-Phase Extraction (for Acyl-CoAs) Extraction->SPE Derivatization Derivatization (for Acylcarnitines) Extraction->Derivatization HPLC HPLC Separation (for Acyl-CoAs) SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Derivatization->MSMS HPLC->MSMS Quantification Quantification vs. Internal Standards MSMS->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: General experimental workflow for acyl-CoA and acylcarnitine analysis.

Conclusion

This compound plays a critical and multifaceted role in the modulation of the intramitochondrial acetyl-CoA/CoA ratio. Its anaplerotic contribution of propionyl-CoA to the TCA cycle and its function in buffering the acyl-CoA pool through the carnitine shuttle system are key to maintaining mitochondrial metabolic homeostasis. The quantitative data from both preclinical and clinical studies underscore the therapeutic potential of PLC in conditions associated with impaired mitochondrial function, such as cardiovascular diseases and peripheral artery disease. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate metabolic effects of this promising compound. Future research should continue to elucidate the precise contexts in which PLC supplementation can provide maximal therapeutic benefit.

References

In Vitro Antioxidant Properties of Propionyl-L-Carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl-L-Carnitine (PLC) is a propionyl ester of L-carnitine, a vital molecule in cellular energy metabolism. Beyond its well-established role in fatty acid transport into the mitochondria, emerging in vitro evidence highlights its significant antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activities of PLC, detailing its mechanisms of action, relevant signaling pathways, and experimental protocols for its evaluation. The information presented herein is intended to support further research and drug development efforts focused on leveraging the therapeutic potential of PLC in conditions associated with oxidative stress.

Data Presentation

The antioxidant activities of this compound have been evaluated through various in vitro assays. The following tables summarize the key quantitative findings from the available scientific literature.

Table 1: Free Radical Scavenging and Oxidative Damage Inhibition
Assay TypeEndpoint MeasuredKey FindingReference
Superoxide (B77818) Anion ScavengingInhibition of superoxide radicalPLC demonstrated a dose-dependent scavenging activity against superoxide anions.[1][2][1][2]
Lipid Peroxidation AssayInhibition of linoleic acid peroxidationPLC was found to inhibit the peroxidation of linoleic acid, indicating a protective effect against lipid damage.[1][2][1][2]
DNA Cleavage ProtectionProtection of pBR322 plasmid DNAPLC was shown to protect plasmid DNA from cleavage induced by H₂O₂ UV-photolysis.[1][2][1][2]

Note: Specific IC50 values for DPPH and ABTS radical scavenging assays and quantitative results from FRAP assays for this compound were not available in the reviewed literature.

Table 2: Effects on Cellular Oxidative Stress Markers and Antioxidant Enzymes (In Vivo Data with In Vitro Relevance)

While the following data were generated from in vivo studies, they provide valuable insights into the biochemical effects of PLC on antioxidant defense systems that are relevant for in vitro investigations.

ParameterModel SystemEffect of PLC TreatmentReference
Glutathione Peroxidase (GPx) ActivityLiver and cardiac tissues of spontaneously hypertensive rats (SHR)Prevented the decrease in GPx activity observed in SHR.
Catalase (CAT) ActivityLiver of SHREnhanced the increased CAT activity observed in SHR.
Thiobarbituric Acid Reactive Substances (TBARS)Liver and cardiac tissues of SHRDecreased the elevated levels of TBARS, indicating reduced lipid peroxidation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antioxidant properties of this compound. Below are protocols for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound (PLC)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of PLC and Control Solutions: Prepare a stock solution of PLC in the same solvent used for the DPPH solution. Create a series of dilutions from the stock solution. Prepare a similar dilution series for the positive control.

  • Assay:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each PLC dilution to different wells.

    • Add the same volume of the positive control dilutions and the solvent (as a blank) to separate wells.

    • To each well, add a specific volume (e.g., 100 µL) of the 0.1 mM DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with the solvent (blank).

    • A_sample is the absorbance of the DPPH solution with the PLC or positive control.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity percentage against the different concentrations of PLC.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • This compound (PLC)

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of PLC and Control Solutions: Prepare a stock solution of PLC and a dilution series in the appropriate solvent. Prepare a similar dilution series for the Trolox standard.

  • Assay:

    • Add a small volume (e.g., 10 µL) of each PLC dilution, Trolox standard, or solvent (for the blank) to the wells of a microplate.

    • Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant response of the sample to that of the Trolox standard.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-TPTZ complex.

Materials:

  • This compound (PLC)

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Positive control (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of PLC and Standard Solutions: Prepare a dilution series of PLC and the ferrous sulfate (B86663) standard in distilled water.

  • Assay:

    • Add a small volume (e.g., 10 µL) of the PLC dilutions, standard solutions, or a blank (distilled water) to the wells of a microplate.

    • Add a larger volume (e.g., 190 µL) of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of the ferrous iron standard curve. The results are typically expressed as µM Fe(II) equivalents.

Signaling Pathways and Mechanisms

The antioxidant effects of this compound are mediated through various cellular mechanisms and signaling pathways.

Modulation of Nox4-Mediated Oxidative Stress

In endothelial cells, PLC has been shown to counteract oxidative stress by reducing the expression and activity of NADPH oxidase 4 (Nox4), a significant source of reactive oxygen species (ROS). This action helps to mitigate endothelial dysfunction.

Nox4_Pathway cluster_stress Oxidative Stress Stimulus cluster_plc_action PLC Intervention cluster_cellular_response Cellular Response Stress e.g., Serum Deprivation Nox4 Nox4 Expression/Activity Stress->Nox4 PLC This compound PLC->Nox4 Mito_Function Mitochondrial β-oxidation PLC->Mito_Function ROS ROS Production Nox4->ROS Endo_Dys Endothelial Dysfunction ROS->Endo_Dys Mito_Function->Nox4 Nrf2_Pathway cluster_nucleus PLC This compound (Potential Activator) Keap1_Nrf2 Keap1-Nrf2 Complex PLC->Keap1_Nrf2 Dissociation? Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Nrf2_n Nrf2 Nrf2_n->ARE Binding Experimental_Workflow start Start: Prepare PLC Stock Solution assay_selection Select In Vitro Antioxidant Assay(s) (e.g., DPPH, ABTS, FRAP, Cellular Assays) start->assay_selection direct_assays Direct Chemical Assays (DPPH, ABTS, FRAP) assay_selection->direct_assays cellular_assays Cell-Based Assays (e.g., in endothelial cells) assay_selection->cellular_assays protocol_direct Perform Assay according to Protocol - Prepare dilutions - React with radical/reagent - Measure absorbance direct_assays->protocol_direct protocol_cellular Perform Cellular Assay - Culture cells - Induce oxidative stress - Treat with PLC - Measure endpoints (ROS, enzyme activity, etc.) cellular_assays->protocol_cellular data_analysis Data Analysis - Calculate % inhibition - Determine IC50 or TEAC - Statistical analysis protocol_direct->data_analysis protocol_cellular->data_analysis results Summarize Results - Tables of quantitative data - Interpretation of findings data_analysis->results end End results->end

References

Propionyl-L-Carnitine and its Influence on Carbohydrate Oxidation in Hypertrophied Hearts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to increased workload but often progresses to heart failure. This pathological remodeling is accompanied by a significant shift in cardiac energy metabolism. The healthy heart predominantly relies on fatty acid oxidation for its energy supply. However, in the hypertrophied state, there is a metabolic switch towards increased glycolysis, while glucose oxidation is often suppressed, leading to an "uncoupling" of glycolysis from glucose oxidation.[1][2][3] This metabolic inflexibility contributes to cardiac inefficiency and dysfunction. Propionyl-L-carnitine (B1674954) (PLC), a naturally occurring derivative of L-carnitine, has emerged as a promising therapeutic agent that appears to ameliorate cardiac dysfunction in hypertrophied hearts by specifically targeting this metabolic derangement.[4][5] This technical guide provides a comprehensive overview of the influence of PLC on carbohydrate oxidation in hypertrophied hearts, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on myocardial metabolism and function in hypertrophied rat hearts. The data is primarily derived from studies employing the isolated working heart perfusion model following surgically induced pressure-overload hypertrophy.

Table 1: Effect of this compound on Myocardial Substrate Oxidation Rates in Hypertrophied Hearts [4][6]

ParameterControl HeartsHypertrophied HeartsHypertrophied Hearts + PLC
Glucose Oxidation Rate (nmol·min⁻¹·g dry wt⁻¹)216.6 ± 26.1136.7 ± 24.5626.7 ± 109.7
Lactate Oxidation Rate (nmol·min⁻¹·g dry wt⁻¹)Not Reported119 ± 17252 ± 47
Palmitate (Fatty Acid) Oxidation Rate (nmol·min⁻¹·g dry wt⁻¹)Not Significantly Different from HypertrophiedNot Significantly Decreased vs. ControlSmall, Non-significant Increase
Glycolysis Rate (nmol·min⁻¹·g dry wt⁻¹)2320 ± 3943792 ± 3524467 ± 958
*p ≤ 0.05 vs. Hypertrophied Hearts without PLC

Table 2: Effect of this compound on Myocardial Carnitine Content and Cardiac Function [4][7]

ParameterControl HeartsHypertrophied HeartsHypertrophied Hearts + PLC
Myocardial Carnitine Content (nmol·g dry wt⁻¹)5924 ± 5704155 ± 3837081 ± 729 * (Acute Perfusion)
Cardiac Work Higher than HypertrophiedDecreased vs. ControlIncreased
ATP Production from Exogenous Substrates Not ReportedDecreased vs. ControlIncreased by 64%
*p ≤ 0.05 vs. Hypertrophied Hearts without PLC

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of this compound's effects on hypertrophied hearts.

Induction of Myocardial Hypertrophy

A standard and widely used model to induce pressure-overload cardiac hypertrophy in rats involves the partial occlusion of the suprarenal aorta.[4][8]

  • Animal Model: Juvenile male Wistar or Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with sodium pentobarbital).

    • A midline abdominal incision is made to expose the suprarenal aorta.

    • A ligature (e.g., a silk suture) is tied around the aorta, typically around a needle of a specific gauge to ensure a consistent degree of constriction. The needle is then removed.

    • Sham-operated control animals undergo the same surgical procedure without the aortic constriction.

  • Post-operative Care and Development of Hypertrophy:

    • Animals are allowed to recover for a period of several weeks (e.g., 8 weeks).[4]

    • During this time, the pressure overload induces a compensatory increase in left ventricular mass, leading to cardiac hypertrophy.

Isolated Working Heart Perfusion for Metabolic Studies

The isolated working heart preparation is a robust ex vivo technique that allows for the simultaneous measurement of cardiac function and substrate metabolism under controlled conditions.[4][9][10][11]

  • Heart Isolation and Cannulation:

    • Rats are heparinized and anesthetized.

    • The heart is rapidly excised and placed in ice-cold Krebs-Henseleit bicarbonate buffer.

    • The aorta is cannulated, and the heart is initially perfused in a retrograde (Langendorff) mode to maintain viability.

    • A second cannula is inserted into the left atrium for subsequent perfusion in the antegrade "working" mode.

  • Perfusion Buffer:

    • The heart is perfused with a Krebs-Henseleit solution containing physiological concentrations of ions and substrates.

    • The buffer is gassed with 95% O₂ and 5% CO₂ to maintain pH and oxygenation.

    • For metabolic studies, radiolabeled substrates are added to the buffer. For example:

      • [¹⁴C]-glucose is used to measure glucose oxidation rates by quantifying the production of ¹⁴CO₂.

      • [³H]-palmitate can be used to measure fatty acid oxidation rates.

  • Working Heart Perfusion Setup:

    • The perfusion is switched from Langendorff to the working mode, where the buffer enters the left atrium, fills the left ventricle, and is ejected into the aorta against a set afterload.

    • Preload (left atrial filling pressure) and afterload (aortic pressure) can be precisely controlled.

  • Measurement of Substrate Oxidation:

    • Glucose Oxidation: The perfusate ejected from the heart is collected, and the ¹⁴CO₂ produced from the metabolism of [¹⁴C]-glucose is trapped and quantified using a scintillation counter.

    • Fatty Acid Oxidation: Similarly, the production of ³H₂O from [³H]-palmitate is measured to determine fatty acid oxidation rates.

  • Functional Measurements:

    • Cardiac function parameters such as heart rate, aortic pressure, cardiac output, and cardiac work are continuously monitored throughout the experiment.

Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound on carbohydrate oxidation in the hypertrophied heart are primarily attributed to its ability to modulate the intramitochondrial acetyl-CoA to free CoA ratio.

PLC_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix PLC_cyto This compound (PLC) PLC_mito This compound PLC_cyto->PLC_mito Transport Carnitine_cyto L-Carnitine PropionylCoA_cyto Propionyl-CoA Carnitine_mito L-Carnitine PLC_mito->Carnitine_mito Hydrolysis PropionylCoA_mito Propionyl-CoA PLC_mito->PropionylCoA_mito AcetylCoA Acetyl-CoA Carnitine_mito->AcetylCoA Carnitine Acetyltransferase SuccinylCoA Succinyl-CoA PropionylCoA_mito->SuccinylCoA Anaplerosis TCA TCA Cycle SuccinylCoA->TCA CoA Free CoA PDH Pyruvate Dehydrogenase (PDH) CoA->PDH Relieves Inhibition Pyruvate Pyruvate Pyruvate->AcetylCoA Stimulates Glucose Glucose Glucose->Pyruvate Glycolysis Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_perfusion Isolated Heart Perfusion cluster_data_acq Data Acquisition cluster_analysis Analysis AorticBanding Aortic Banding in Rats HypertrophyDev Development of Cardiac Hypertrophy (8 weeks) AorticBanding->HypertrophyDev HeartIsolation Heart Isolation and Cannulation HypertrophyDev->HeartIsolation WorkingHeart Working Heart Perfusion with Radiolabeled Substrates ([14C]-glucose) HeartIsolation->WorkingHeart Metabolic Measure 14CO2 Production (Glucose Oxidation) WorkingHeart->Metabolic Functional Measure Cardiac Function (Cardiac Work, etc.) WorkingHeart->Functional DataAnalysis Compare Metabolic and Functional Data between Control, Hypertrophied, and PLC-treated Groups Metabolic->DataAnalysis Functional->DataAnalysis

References

The Physiological Significance of Propionyl-L-Carnitine in Amino Acid Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC) is a pivotal endogenous molecule at the intersection of amino acid catabolism and energy metabolism. This technical guide provides an in-depth exploration of the physiological significance of PLC, with a primary focus on its role in the breakdown of branched-chain amino acids (BCAAs), specifically valine and isoleucine, as well as methionine and threonine. The catabolism of these amino acids converges on the production of propionyl-Coenzyme A (propionyl-CoA), a potentially toxic intermediate whose efficient metabolism is critical for cellular homeostasis. PLC is formed through the esterification of L-carnitine with the propionyl group from propionyl-CoA, a reaction catalyzed by carnitine acetyltransferase. This process serves a dual purpose: it buffers the intramitochondrial coenzyme A pool and facilitates the transport of propionyl units out of the mitochondria for subsequent metabolic processing or excretion. Furthermore, by contributing to the generation of succinyl-CoA, an intermediate of the Krebs cycle, PLC plays a significant anaplerotic role, replenishing the cycle's intermediates to maintain cellular energy production. This is of particular importance in high-energy-demand tissues such as cardiac and skeletal muscle. This guide will detail the biochemical pathways, present quantitative data on the effects of PLC, provide detailed experimental protocols for the analysis of key metabolites, and visualize the intricate signaling and metabolic pathways involved.

Introduction: The Crossroads of Amino Acid Catabolism and Carnitine Metabolism

The catabolism of amino acids is a fundamental biological process that provides energy and essential precursors for various biosynthetic pathways. The breakdown of the BCAAs valine and isoleucine, in addition to the amino acids methionine and threonine, leads to the formation of propionyl-CoA within the mitochondrial matrix.[1] An accumulation of propionyl-CoA can be detrimental to the cell, leading to the sequestration of free Coenzyme A (CoASH) and subsequent inhibition of crucial metabolic enzymes.

L-carnitine and its acyl derivatives, such as this compound, are indispensable for the transport of acyl groups across the inner mitochondrial membrane. The formation of PLC from propionyl-CoA and L-carnitine is a reversible reaction that is crucial for mitigating the toxic effects of propionyl-CoA accumulation.[1] This guide elucidates the multifaceted role of PLC in amino acid catabolism, its impact on cellular energetics, and its therapeutic implications in metabolic disorders.

Biochemical Pathways

Catabolism of Propiogenic Amino Acids to Propionyl-CoA

The catabolic pathways of valine, isoleucine, methionine, and threonine are complex, involving multiple enzymatic steps. Ultimately, these pathways converge to produce propionyl-CoA.

  • Valine: The catabolism of valine proceeds through a series of reactions including transamination, oxidative decarboxylation, and dehydrogenation, ultimately yielding propionyl-CoA.

  • Isoleucine: The breakdown of isoleucine is a ketogenic and glucogenic process that generates both acetyl-CoA and propionyl-CoA.

  • Methionine and Threonine: The catabolism of these amino acids also contributes to the mitochondrial pool of propionyl-CoA.

The Role of this compound in Propionyl-CoA Metabolism

Under conditions of high amino acid catabolism, the production of propionyl-CoA can exceed the capacity of its subsequent metabolic pathway. This is where PLC plays a critical role. The enzyme carnitine acetyltransferase catalyzes the transfer of the propionyl group from propionyl-CoA to L-carnitine, forming PLC and regenerating free CoASH.[2]

This reaction has two primary physiological significances:

  • Buffering of the Acyl-CoA/CoASH Ratio: By converting propionyl-CoA to PLC, the cell maintains a healthy ratio of free Coenzyme A to acyl-CoAs, which is essential for the continued operation of other mitochondrial dehydrogenases and metabolic pathways.[2]

  • Mitochondrial Efflux of Propionyl Groups: Propionyl-CoA itself cannot readily cross the inner mitochondrial membrane. However, PLC can be transported out of the mitochondria into the cytosol via the carnitine-acylcarnitine translocase.[2] From the cytosol, it can be exported from the cell and excreted in the urine, providing a mechanism for the removal of excess propionyl groups.[2]

Anaplerotic Function: From Propionyl-CoA to Succinyl-CoA

The propionyl moiety of PLC, in the form of propionyl-CoA, can be further metabolized in a three-step pathway to succinyl-CoA, an intermediate of the Krebs cycle. This process is known as anaplerosis, the replenishment of cycle intermediates.

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[3]

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

  • Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[4]

The succinyl-CoA produced can then enter the Krebs cycle, contributing to the cell's energy production in the form of ATP. This anaplerotic role of PLC is particularly vital in tissues with high energy demands, such as the heart.[5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of PLC and L-carnitine supplementation on various metabolic parameters.

Table 1: Plasma Acylcarnitine and Amino Acid Levels in Patients with Stable Coronary Artery Disease.

MetabolitePatients with Primary Outcome (HF or Death) (Median, µM)Patients without Primary Outcome (Median, µM)p-value
Acetylcarnitine (C2:0)0.590.990.007
Propionylcarnitine (B99956) (C3:0)0.03220.0649< 0.001
Amino Acids (13 measured)Not significantly changedNot significantly changedNS

Data adapted from a study on patients with stable coronary artery disease. The primary outcome was the development of heart failure (HF) or all-cause mortality.[6]

Table 2: Pharmacokinetics of L-carnitine and its Esters after a Single Oral Dose of 2.0 g L-carnitine in Healthy Volunteers.

ParameterL-carnitineAcetyl-L-carnitine (ALC)This compound (PLC)
Cmax (μmol·L⁻¹)84.7 ± 25.212.9 ± 5.55.08 ± 3.08
AUC₀-∞ (μmol·L⁻¹·h)2676.4 ± 708.3166.2 ± 77.4155.6 ± 264.2
t₁/₂ (h)60.3 ± 15.035.9 ± 28.925.7 ± 30.3
24h Urinary Excretion (μmol)613.5 ± 161.7368.3 ± 134.861.3 ± 37.8

Data represents mean ± SD. Cmax: Maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.[7]

Table 3: Effects of this compound Treatment on Plasma Parameters in Diet-Induced Obese Mice.

ParameterVehicle-Standard DietVehicle-High Fat DietPLC-High Fat Diet
L-carnitine (LC) (µM)45.3 ± 2.140.1 ± 1.955.2 ± 2.5
This compound (PLC) (µM)0.12 ± 0.010.10 ± 0.010.25 ± 0.02
Long-chain acylcarnitines (LC-AC) (µM)0.35 ± 0.030.28 ± 0.02†0.32 ± 0.03

Values are means ± SEM. *P<0.05 vs Vehicle-HF; †P<0.05 vs Vehicle-ST.[4]

Signaling Pathways and Regulatory Mechanisms

While the direct transcriptional regulation of amino acid catabolizing enzymes by PLC is an area of ongoing research, several signaling pathways have been identified through which PLC may exert its metabolic effects.

AMPK/Src/PI3K/Akt Pathway and Nitric Oxide Synthesis

This compound has been shown to induce the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production in endothelial cells. This effect is mediated through a signaling cascade involving AMP-activated protein kinase (AMPK), the non-receptor tyrosine kinase Src, phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B).[8] PLC can decrease the intracellular ATP/ADP ratio, leading to the activation of AMPK, which then activates Src. Src, in turn, stimulates the PI3K/Akt pathway, culminating in the phosphorylation and activation of eNOS.[8] While this pathway is primarily associated with vascular effects, the modulation of AMPK, a central regulator of cellular energy homeostasis, suggests a broader role for PLC in metabolic regulation that could extend to amino acid catabolism.

PLC This compound ATP_ADP ↓ ATP/ADP Ratio PLC->ATP_ADP AMPK AMPK ATP_ADP->AMPK activates Src Src AMPK->Src activates PI3K PI3K Src->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (activates) NO Nitric Oxide eNOS->NO produces

PLC-mediated activation of eNOS signaling.
Regulation of Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex

The rate-limiting step in the catabolism of BCAAs is the oxidative decarboxylation of branched-chain α-ketoacids, a reaction catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is regulated by a phosphorylation/dephosphorylation cycle, with the phosphorylated form being inactive. The phosphorylation is catalyzed by a specific kinase, BCKDH kinase. Some studies suggest that an increased acetyl-CoA to CoASH ratio, which can be influenced by carnitine levels and fatty acid oxidation, may decrease BCKDH activity.[9] By modulating the intramitochondrial CoA pool, PLC could indirectly influence the activity of the BCKDH complex.

cluster_bcaa BCAA Catabolism cluster_plc PLC Metabolism BCAAs Valine, Isoleucine BCKAs Branched-Chain α-Ketoacids BCAAs->BCKAs Transamination Propionyl_CoA Propionyl-CoA BCKAs:e->Propionyl_CoA:w BCKDH_active BCKDH (active) BCKDH_inactive BCKDH-P (inactive) BCKDH_active->BCKDH_inactive dephosphorylates BCKDH_Kinase BCKDH Kinase BCKDH_Kinase->BCKDH_inactive phosphorylates BCKDH_Phosphatase BCKDH Phosphatase BCKDH_Phosphatase->BCKDH_active dephosphorylates Propionyl_CoA2 Propionyl-CoA PLC This compound L_Carnitine L-Carnitine L_Carnitine->PLC Propionyl_CoA2->PLC regenerates CoASH CoASH CoASH->BCKDH_Kinase may influence CoASH->Propionyl_CoA2 CAT Carnitine Acetyltransferase

Logical relationship between PLC metabolism and BCKDH regulation.

Experimental Protocols

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common procedure for the extraction and derivatization of organic acids from urine for GC-MS analysis.

5.1.1. Materials

5.1.2. Procedure

  • Sample Preparation: To a volume of urine equivalent to 1 µmole of creatinine, add the internal standards.

  • Oximation: Add hydroxylamine hydrochloride solution to form oxime derivatives of ketoacids. Incubate at 60°C for 30 minutes.

  • Acidification and Extraction: Acidify the sample to a pH of less than 2 with 5M HCl. Saturate the solution with sodium chloride. Extract the organic acids twice with ethyl acetate.

  • Drying: Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add BSTFA with 1% TMCS and pyridine to form trimethylsilyl (B98337) (TMS) derivatives. Incubate at 70-90°C for 15 minutes.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and identification of organic acids.

start Urine Sample + Internal Standards oximation Oximation (Hydroxylamine, 60°C) start->oximation extraction Acidification (HCl) & Solvent Extraction (Ethyl Acetate) oximation->extraction drying Evaporation to Dryness (Nitrogen Stream) extraction->drying derivatization Derivatization (BSTFA/TMCS, 70-90°C) drying->derivatization analysis GC-MS Analysis derivatization->analysis

Workflow for urinary organic acid analysis by GC-MS.
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This protocol describes the analysis of acylcarnitines in plasma or dried blood spots.

5.2.1. Materials

  • Plasma or dried blood spot sample

  • Internal standards (stable isotope-labeled carnitines)

  • Methanol (B129727)

  • Acidified butanol (e.g., 3N HCl in n-butanol)

5.2.2. Procedure

  • Extraction: Extract acylcarnitines from the sample using methanol containing the stable isotope-labeled internal standards.

  • Derivatization: Evaporate the methanol extract and add acidified butanol. Incubate at 65°C for 15-20 minutes to form butyl esters of the acylcarnitines.

  • Drying: Evaporate the butanolic HCl to dryness.

  • Reconstitution: Reconstitute the sample in a suitable mobile phase for MS analysis.

  • MS/MS Analysis: Analyze the sample by flow injection analysis or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Acylcarnitines are typically detected in positive ion mode using precursor ion scanning or multiple reaction monitoring.

start Plasma/Blood Spot + Internal Standards extraction Extraction (Methanol) start->extraction derivatization Derivatization (Acidified Butanol, 65°C) extraction->derivatization reconstitution Drying and Reconstitution derivatization->reconstitution analysis Tandem Mass Spectrometry Analysis reconstitution->analysis

Workflow for acylcarnitine analysis by tandem mass spectrometry.
Carnitine Acetyltransferase Activity Assay

This is a continuous spectrophotometric rate determination assay.

5.3.1. Principle The assay measures the forward reaction of the enzyme, which is the formation of acetyl-CoA from acetyl-DL-carnitine and Coenzyme A. The formation of the thioester bond in acetyl-CoA results in an increase in absorbance at 233 nm.

5.3.2. Reagents

  • 100 mM Tris Buffer, pH 8.0

  • 11 mM Coenzyme A solution

  • 83.4 mM Acetyl-DL-carnitine solution

  • Enzyme preparation (e.g., tissue homogenate)

5.3.3. Procedure

  • In a quartz cuvette, combine the Tris buffer, Coenzyme A solution, and acetyl-DL-carnitine solution.

  • Equilibrate to 25°C and monitor the absorbance at 233 nm until a stable baseline is achieved.

  • Initiate the reaction by adding the enzyme preparation to the cuvette.

  • Immediately mix and record the increase in absorbance at 233 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance from the linear portion of the curve.

  • Enzyme activity is calculated using the molar extinction coefficient of acetyl-CoA at 233 nm (4.5 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of acetyl-L-carnitine and CoA to L-carnitine and acetyl-CoA per minute at pH 8.0 and 25°C.[10]

Conclusion

This compound is a molecule of profound physiological significance, acting as a critical link between the catabolism of several key amino acids and cellular energy metabolism. Its primary roles in buffering the mitochondrial acyl-CoA pool, facilitating the removal of potentially toxic propionyl groups, and providing an anaplerotic substrate for the Krebs cycle underscore its importance in maintaining metabolic homeostasis. The therapeutic administration of L-carnitine, which promotes the formation of PLC, is a cornerstone in the management of organic acidemias, highlighting its clinical relevance. While the direct regulatory mechanisms of PLC on the enzymes of amino acid catabolism are still being fully elucidated, its influence on major signaling pathways such as AMPK provides a framework for understanding its broader metabolic effects. Further research into the signaling and transcriptional roles of PLC will undoubtedly provide deeper insights into its function and may unveil new therapeutic avenues for a range of metabolic and cardiovascular diseases.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Propionyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl-L-carnitine (PLC) is an acylcarnitine that plays a crucial role in intermediary metabolism, specifically in the transport of short-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. The quantification of PLC in biological matrices such as plasma, serum, and tissue is vital for the diagnosis and monitoring of inherited metabolic disorders, as well as for pharmacokinetic and pharmacodynamic studies in the development of new therapeutics. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the accurate and precise quantification of PLC. This document provides detailed protocols for two common HPLC-based methods: HPLC with fluorescence detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Data Presentation

The following tables summarize the quantitative data for the two primary HPLC-based methods for this compound quantification.

Table 1: HPLC with Fluorescence Detection - Method Parameters and Performance

ParameterDetailsReference
Sample Type Human Plasma[1][2]
Sample Preparation Solid-Phase Extraction (SPE)[1]
Derivatization Agent 1-Aminoanthracene (1-AA)[1][2]
Chromatographic Column C18 Reversed-Phase[2]
Mobile Phase Acetonitrile and 0.1 M Ammonium Acetate[2]
Detection Fluorescence (Excitation: 248 nm, Emission: 418 nm)[1][2]
Linearity Range 0.25–8 µmol/L[2]
Limit of Quantitation (LOQ) 0.25 nmol/ml[1][2]
Recovery 82.6%–95.4%[1][2]
Precision (RSD) 0.3-16.8%[1]

Table 2: UHPLC-MS/MS - Method Parameters and Performance

ParameterDetailsReference
Sample Type Human Serum, Rat Tissue[3]
Sample Preparation Protein Precipitation[3][4]
Internal Standard d3-Propionyl-L-carnitine
Chromatographic Column Hydrophilic Interaction Liquid Chromatography (HILIC)[3][5]
Detection Tandem Mass Spectrometry (ESI+)[3][4]
Linearity Range 5-200 ng/mL[3][4]
Limit of Detection (LOD) ~0.5 ng/mL[3][4]
Recovery >88%[3][4]
Precision (RSD) 1.3% to 9.5% (interday)[5]

Experimental Workflows

The general experimental workflow for the quantification of this compound using HPLC is depicted below. The specific steps for sample preparation and analysis will vary depending on the chosen method (Fluorescence or MS/MS detection).

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma) AddIS Add Internal Standard (e.g., d3-PLC) Sample->AddIS Extraction Extraction AddIS->Extraction ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Extraction->ProteinPrecipitation Method A SPE Solid-Phase Extraction (SPE) Extraction->SPE Method B Derivatization Derivatization (for Fluorescence Detection) ProteinPrecipitation->Derivatization SPE->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Fluorescence Fluorescence Detector Detection->Fluorescence Method A MSMS Tandem Mass Spectrometer Detection->MSMS Method B DataAcquisition Data Acquisition and Processing Fluorescence->DataAcquisition MSMS->DataAcquisition G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix PropionylCoA_cytosol Propionyl-CoA CPT Carnitine Acyltransferase PropionylCoA_cytosol->CPT Carnitine_cytosol L-Carnitine Carnitine_cytosol->CPT PropionylCarnitine_mito This compound PropionylCoA_mito Propionyl-CoA PropionylCarnitine_mito->PropionylCoA_mito β-oxidation CPT->PropionylCarnitine_mito

References

Application Note: Quantification of Propionyl-L-Carnitine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Propionyl-L-Carnitine (PLC) is an acylcarnitine that plays a crucial role in intermediary metabolism, particularly in the catabolism of several amino acids and odd-chain fatty acids.[1][2] It is formed from the breakdown of valine, isoleucine, threonine, and methionine, leading to the production of propionyl-CoA.[1] PLC is essential for transporting these propionyl groups across the mitochondrial membrane, contributing to cellular energy production through the Krebs cycle.[1][2] The quantification of this compound in human plasma is a critical tool for researchers and clinicians in the study of various metabolic disorders, including organic acidemias like propionic acidemia and methylmalonic acidemia.[1][3] Furthermore, PLC has been investigated for its therapeutic potential in cardiovascular diseases.[4][5]

This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is also presented.

Principle

The primary analytical method described is stable isotope dilution tandem mass spectrometry.[3] This technique utilizes a stable isotope-labeled internal standard, such as d3-propionyl-L-carnitine, which is added to the plasma sample at the beginning of the sample preparation process.[3] This internal standard corrects for variations in sample extraction, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[3] Following protein precipitation to remove macromolecules, the sample is analyzed by LC-MS/MS. The separation of this compound from other plasma components is achieved using a reversed-phase C18 column.[6] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]

Metabolic Significance of this compound

This compound is a key intermediate at the intersection of amino acid and fatty acid metabolism. Its primary role is to buffer the mitochondrial acyl-CoA pool and facilitate the transport of propionyl groups. The catabolism of amino acids such as valine, isoleucine, methionine, and threonine results in the formation of propionyl-CoA within the mitochondria.[1] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, in a three-step enzymatic process.[1][2] L-carnitine is essential for the transport of these acyl groups across the inner mitochondrial membrane via the carnitine shuttle.[1]

Propionyl-L-Carnitine_Metabolic_Pathway cluster_amino_acids Amino Acid Catabolism cluster_mitochondria Mitochondrial Matrix cluster_carnitine_shuttle Carnitine Shuttle Valine Valine Propionyl_CoA Propionyl-CoA Valine->Propionyl_CoA Isoleucine Isoleucine Isoleucine->Propionyl_CoA Threonine Threonine Threonine->Propionyl_CoA Methionine Methionine Methionine->Propionyl_CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Propionyl_L_Carnitine This compound Propionyl_CoA->Propionyl_L_Carnitine Carnitine Acetyltransferase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle L_Carnitine L-Carnitine L_Carnitine->Propionyl_L_Carnitine

Metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents
Equipment
  • UHPLC system coupled to a triple quadrupole mass spectrometer[3]

  • Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm)[6]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples on ice.[3]

  • Pipette 100 µL of plasma into a microcentrifuge tube.[7]

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (d3-Propionyl-L-Carnitine).[7]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[7]

  • Incubate the mixture at -20°C for 20 minutes to enhance precipitation.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.[7]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Chromatographic Separation

    • Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[6]

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate in water[6]

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate in acetonitrile[6]

    • Gradient: A linear gradient from 100% A to 95% B.[6]

    • Flow Rate: 0.5 mL/min[6]

    • Column Temperature: 50°C[6]

  • Mass Spectrometry Detection

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

    • MRM Transitions:

      • This compound: m/z 274.4 → 85.1[6]

      • d3-Propionyl-L-Carnitine: m/z 277.1 → 85.1[6]

Data Presentation

The following table summarizes the quantitative data for the LC-MS/MS method for the analysis of this compound in human plasma.

ParameterValueReference
Linearity Range0.25 - 8 µmol/L[8]
Lower Limit of Quantitation (LLOQ)0.25 nmol/ml[9]
Accuracy< 10.6%[9]
Precision (RSD)0.3 - 16.8%[9]
Recovery82.6 - 95.4%[9]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in human plasma samples.

Experimental_Workflow Sample_Collection 1. Plasma Sample Collection Sample_Preparation 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation Addition of Internal Standard LC_MS_Analysis 3. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Injection of Reconstituted Sample Data_Processing 4. Data Processing and Quantification LC_MS_Analysis->Data_Processing Peak Integration and Ratio Calculation Reporting 5. Result Reporting Data_Processing->Reporting Concentration Determination

Experimental workflow for PLC quantification.

Alternative Method: HPLC with Fluorescence Detection

For laboratories not equipped with an LC-MS/MS system, an HPLC method with fluorescence detection can be employed for the simultaneous determination of L-carnitine, acetyl-L-carnitine, and this compound in human plasma.[8][9]

Principle

This method involves the pre-column derivatization of the carnitines with a fluorescent agent, such as 1-aminoanthracene (B165094) (1-AA).[9][10] The fluorescent derivatives are then separated on a reversed-phase C18 column and detected using a fluorescence detector.[9]

Sample Preparation and Derivatization
  • Plasma samples are deproteinized, often using perchloric acid followed by neutralization.[11]

  • The supernatant is then subjected to a derivatization reaction with 1-aminoanthracene in the presence of a catalyst like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[9]

  • The excess reagent is removed by liquid-liquid extraction.[9]

HPLC Analysis
  • Column: Reversed-phase C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[9]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1 M ammonium acetate buffer (e.g., 30:70 v/v)[9]

  • Flow Rate: 1.0 - 1.3 mL/min[8][9]

  • Detection: Fluorescence detector with excitation at 248 nm and emission at 418 nm.[8][9]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of this compound in human plasma. This method is well-suited for clinical research and drug development applications where accurate measurement of this important biomarker is required. The alternative HPLC method offers a viable option for laboratories with different instrumentation capabilities.

References

Oral Administration of Propionyl-L-Carnitine in Rodent Models of Metabolic Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl-L-Carnitine (B1674954) (PLC) is an acyl derivative of L-carnitine that plays a critical role in cellular energy metabolism.[1] It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and provides an alternative energy source by entering the citric acid cycle as succinyl-CoA.[1][2] In rodent models of metabolic diseases such as obesity, insulin (B600854) resistance, and diabetes, oral administration of PLC has demonstrated therapeutic potential by improving metabolic parameters, correcting cardiovascular complications like endothelial dysfunction, and exerting anti-inflammatory and antioxidant effects.[1][3] Its multifaceted mechanism of action, which includes enhancing mitochondrial function and improving nitric oxide (NO) bioavailability, makes PLC a compound of significant interest for drug development in the context of metabolic and cardiovascular disorders.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of oral PLC administration in various rodent models of metabolic disease.

Table 1: Effects of Oral PLC on Metabolic Parameters in Diet-Induced Obese C57BL/6 Mice

ParameterControl (High-Fat Diet)PLC Treated (200 mg/kg/day)DurationKey FindingsReference
Body Weight GainIncreasedSignificantly Reversed4 weeksPLC treatment fully reversed the body weight gain induced by a high-fat diet without altering food intake.[3]
Insulin Resistance (HOMA-IR)ElevatedImproved4 weeksPLC administration improved the insulin-resistant state in obese mice.[3]
Total CholesterolIncreasedReversed4 weeksPLC treatment reversed the increase in total cholesterol levels.[3]
Free Fatty Acids & TriglyceridesIncreasedNo significant change4 weeksPLC did not significantly alter the elevated levels of free fatty acids and triglycerides.[3]

Table 2: Effects of Oral PLC on Metabolic and Cardiovascular Parameters in Obese Zucker Rats

ParameterControl (Obese)PLC Treated (200 mg/kg/day)DurationKey FindingsReference
Body Weight GainIncreasedDecreased20 weeksPLC supplementation reduced body-weight gain and visceral adipose tissue weight.[4][5]
Food IntakeHighDecreased20 weeksA decrease in daily food intake was observed in PLC-treated obese rats.[4][6]
Serum InsulinIncreased (Hyperinsulinemia)Decreased20 weeksPLC treatment led to a reduction in serum insulin concentrations.[4][5]
Liver Triglyceride ContentElevatedDecreased20 weeksPLC administration reduced the accumulation of triglycerides in the liver.[4]
Endothelial Function (ACh-induced relaxation)ImpairedImproved20 weeksPLC treatment enhanced the release of endothelial nitric oxide, improving vascular function.[4][5]

Table 3: Effects of Oral PLC in Streptozotocin-Induced Diabetic Rats

ParameterControl (Diabetic)PLC Treated (3 g/kg/day)DurationKey FindingsReference
Motor Nerve Conduction VelocityDecreasedSignificantly Increased4 weeksOral PLC administration improved nerve conduction velocity in diabetic rats.[7]
Sciatic Nerve Blood FlowReducedSignificantly Increased4 weeksPLC treatment ameliorated deficits in nerve blood flow.[7]
Serum Lipid LevelsElevatedDecreased4 weeksPLC was associated with a decrease in serum lipid levels.[7]

Experimental Protocols

Protocol 1: Evaluation of PLC in a Diet-Induced Obesity Mouse Model

This protocol outlines the methodology for inducing obesity in mice through a high-fat diet and subsequently evaluating the therapeutic effects of oral PLC administration.

  • Animal Model: 6-week-old male C57BL/6 mice.[2]

  • Diet-Induced Obesity:

    • Feed mice a high-fat diet (e.g., 42% kcal from fat) for 9 weeks to establish an obese phenotype.[2]

    • A control group should receive a standard diet.[3]

  • PLC Administration:

    • Following the diet-induction period, divide the obese mice into two groups.[2]

    • Administer PLC (200 mg/kg/day) in the drinking water for 4 weeks.[3][8] The concentration of PLC in the water should be adjusted weekly based on the average daily water intake and body weight to ensure accurate dosing.[2]

    • The control obese group receives untreated drinking water.[3]

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake every three days.[2]

    • At the end of the 4-week treatment period, anesthetize the animals (e.g., with isoflurane) and collect blood via cardiac puncture.[2][8]

    • Isolate and weigh organs such as the liver, heart, and various fat depots (epididymal, abdominal, mesenteric, subcutaneous).[8]

  • Biochemical and Functional Analyses:

    • Perform glucose and insulin tolerance tests to assess insulin sensitivity.[8]

    • Analyze serum for lipid profiles (total cholesterol, triglycerides, free fatty acids) and insulin levels to calculate HOMA-IR.[3][8]

    • Assess endothelial function in isolated aortic rings by measuring the relaxation response to acetylcholine.[8]

    • Measure tissue nitric oxide (NO) production.[3]

    • Evaluate hepatic and muscular mitochondrial activity.[8]

Protocol 2: Assessment of PLC in the Obese Zucker Rat Model of Genetic Obesity and Insulin Resistance

This protocol describes a long-term study to evaluate the preventative effects of PLC in a genetic model of obesity and metabolic syndrome.

  • Animal Model: Obese Zucker rats (OZR) and their lean littermates.[5]

  • PLC Administration:

    • At the start of the study, divide both obese and lean rats into control and treatment groups.[5]

    • Administer PLC (200 mg/kg/day) in the drinking water for 20 weeks.[4][5]

    • Control groups receive untreated drinking water.[5]

  • In-Life Measurements:

    • Monitor body weight, food intake, systolic blood pressure, and heart rate weekly.[4][5]

    • Perform an oral glucose tolerance test (OGTT) to evaluate glucose metabolism.[5]

  • Terminal Procedures and Analyses:

    • At the end of the 20-week period, collect terminal blood samples to measure fasting glucose, triglycerides, cholesterol, HDL, non-esterified fatty acids (NEFA), adiponectin, and insulin.[5]

    • Dissect and weigh visceral adipose tissue and the liver.[5]

    • Analyze liver tissue for triglyceride content.[4]

    • Assess vascular and endothelial function in isolated aorta and small mesenteric arteries by measuring responses to acetylcholine, sodium nitroprusside, and phenylephrine.[4][5]

Mandatory Visualizations

experimental_workflow start Start: Select Rodent Model (e.g., Diet-Induced Obese Mice) diet Induce Metabolic Disease (e.g., High-Fat Diet for 9 weeks) start->diet grouping Group Allocation (Vehicle Control vs. PLC Treatment) diet->grouping treatment Oral PLC Administration (e.g., 200 mg/kg/day in drinking water for 4 weeks) grouping->treatment monitoring In-Life Monitoring (Body Weight, Food Intake) treatment->monitoring terminal Terminal Procedures (Anesthesia, Blood & Tissue Collection) treatment->terminal monitoring->treatment Continuous analysis Biochemical & Functional Analysis (Glucose Tolerance, Lipid Profile, Vascular Function) terminal->analysis end Data Analysis & Interpretation analysis->end

Caption: A typical workflow for an in-vivo study of oral PLC in rodents.

plc_mechanism cluster_cell Cell cluster_mito Mitochondrion plc_oral Oral this compound plc_mito PLC plc_oral->plc_mito Transport carnitine Free L-Carnitine plc_mito->carnitine Conversion prop_coa Propionyl-CoA plc_mito->prop_coa Conversion beta_ox Fatty Acid β-Oxidation carnitine->beta_ox Facilitates succ_coa Succinyl-CoA prop_coa->succ_coa tca Citric Acid Cycle succ_coa->tca atp ATP Production tca->atp beta_ox->atp plc_vascular_function plc This compound enos Endothelial Nitric Oxide Synthase (eNOS) plc->enos Enhances Activity improved_function Improved Endothelial Function plc->improved_function Corrects no Nitric Oxide (NO) Production enos->no vasodilation Vasodilation no->vasodilation vasodilation->improved_function endothelial_dysfunction Endothelial Dysfunction (in Metabolic Disease) endothelial_dysfunction->improved_function

References

Application Notes and Protocols: Dosage Considerations for Propionyl-L-Carnitine in Animal Studies of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl-L-Carnitine (PLC) is a naturally occurring derivative of L-carnitine that plays a critical role in myocardial energy metabolism.[1] It facilitates the transport of fatty acids into the mitochondria for β-oxidation and modulates the intramitochondrial acetyl-CoA/CoA ratio, influencing carbohydrate oxidation.[1] These metabolic benefits position PLC as a promising therapeutic agent for various cardiovascular diseases. Its mechanism of action involves enhancing mitochondrial function, improving nitric oxide (NO) bioavailability, reducing oxidative stress, and modulating inflammatory pathways.[2][3] This document provides a comprehensive overview of dosage considerations, experimental protocols, and key quantitative findings from animal studies investigating PLC's efficacy in cardiovascular disease models.

Data Presentation: Summary of Dosages and Effects

The following tables summarize the quantitative data from key studies involving the administration of PLC in various animal models of cardiovascular disease.

Table 1: PLC Dosage and Effects in Rodent Models of Heart Failure and Cardiomyopathy
Animal ModelPLC Dosage & AdministrationDurationKey FindingsReference
Pressure-Overload Induced Heart Failure (Rat)60 mg/kg/day (oral)8 weeksIncreased myocardial carnitine content and improved cardiac function.[4]
Pressure-Overload Induced Heart Failure (Rat)710 µmol/kg body weight (in diet)-Studied effects on myocardial mechanics and metabolism.[1]
Myocardial Infarction-Induced Heart Failure (Rat)--PLC improves energy metabolism and myocardial contractility.[5]
Erucic Acid-Induced Cardiomyopathy (Rat)1 mM/kg/day (intraperitoneal)10 daysPrevented cardiac dysfunction and produced positive inotropy.[6][7]
Streptozotocin-Induced Diabetic Cardiomyopathy (Rat)1 mM/kg/day (intraperitoneal)8-10 weeksOvercame myocardial dysfunction.[6][7]
Streptozotocin-Induced Diabetic Cardiomyopathy (Rabbit)--PLC improves energy metabolism and myocardial contractility.[5]
Table 2: PLC Dosage and Effects in Other Cardiovascular Disease Models
Animal ModelPLC Dosage & AdministrationDurationKey FindingsReference
Diet-Induced Obese C57BL/6 Mice200 mg/kg/day (in drinking water)4 weeksReversed body weight gain, improved insulin (B600854) resistance, and corrected endothelial dysfunction.[2][3]
Spontaneously Hypertensive Rats (SHR)200 mg/kg/day (oral)8 weeksImproved endothelial function without changing blood pressure.[8]
Ischemia and Reperfusion (Isolated Rat Heart)11 mM (perfusion)15 minutesSignificantly restored cardiac function and increased tissue ATP.[9]
Acetoacetate-Induced Contractile Failure (Isolated Rat Heart)2 mM (perfusion)-Improved mechanical performance and increased acetoacetate (B1235776) uptake.[10]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate study replication and design.

Pressure-Overload Induced Heart Failure in Rats
  • Objective: To induce cardiac hypertrophy and subsequent heart failure to study the effects of PLC on myocardial mechanics and metabolism.[1]

  • Animal Model: Juvenile rats.[4]

  • Procedure:

    • Anesthetize the rats.

    • Surgically induce a partial occlusion of the suprarenal or abdominal aorta to increase pressure overload on the heart.[1][4]

    • Administer PLC to the treatment group. One method is through drinking water at a dose of 60 mg/kg/day for a period of 8 weeks.[11] Another approach is dietary supplementation at 710 µmol/kg body weight.[1]

    • At the end of the treatment period, sacrifice the animals and isolate the hearts for functional and metabolic analysis.

    • Assess cardiac function using an isolated working heart perfusion system, measuring parameters like cardiac work and efficiency.[11]

    • Measure myocardial carnitine content and analyze substrate metabolism (e.g., fatty acid and glucose oxidation).[4]

Myocardial Infarction-Induced Heart Failure in Rats
  • Objective: To induce heart failure via myocardial infarction to evaluate the therapeutic effects of PLC.[1]

  • Animal Model: Rats.

  • Procedure:

    • Anesthetize the rats and perform a left thoracotomy.

    • Exteriorize the heart and ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.[1]

    • Administer PLC to the treatment group post-surgery according to the desired dosage regimen.

    • Monitor the animals for the development of left ventricular dysfunction.

    • After the designated treatment period, assess left ventricular function and other relevant cardiovascular parameters.[1]

Streptozotocin-Induced Diabetic Cardiomyopathy in Rats
  • Objective: To induce diabetic cardiomyopathy to investigate the protective effects of PLC.

  • Animal Model: Rats.

  • Procedure:

    • Induce diabetes by a single intraperitoneal injection of streptozotocin (B1681764) (65 mg/kg).[6][7]

    • Concurrently, treat a subset of animals with daily intraperitoneal injections of PLC (1 mM/kg).[6][7]

    • Maintain the animals for 8-10 weeks.[6][7]

    • Following the treatment period, sacrifice the animals and isolate the hearts.

    • Perfuse the hearts aerobically and assess left ventricular function.[7]

    • Determine pressure-volume curves in paced hearts to evaluate myocardial contractility.[6]

Signaling Pathways and Mechanisms of Action

PLC exerts its cardioprotective effects through multiple mechanisms, primarily by improving cellular energy metabolism.[1]

PLC's Influence on Myocardial Energy Metabolism

This compound enhances the transport of fatty acids into the mitochondria for β-oxidation.[1] Inside the mitochondria, it is converted to L-carnitine and propionyl-CoA. Propionyl-CoA enters the Krebs cycle as succinyl-CoA, providing an alternative energy source, which is particularly beneficial in ischemic conditions.[2][12] This process helps to replenish Krebs cycle intermediates, a process known as anaplerosis.[10] Furthermore, by modulating the acetyl-CoA/CoA ratio, PLC can stimulate pyruvate (B1213749) dehydrogenase activity, leading to increased glucose oxidation.[13]

PLC_Metabolism cluster_mito Mitochondrial Matrix PLC This compound Mitochondria Mitochondria PropionylCoA Propionyl-CoA PLC->PropionylCoA Converts to FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation Transport enhanced by PLC AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA KrebsCycle Krebs Cycle PropionylCoA->KrebsCycle Enters as Succinyl-CoA Energy Energy (ATP) KrebsCycle->Energy Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->AcetylCoA PDH Activity stimulated by PLC AcetylCoA->KrebsCycle

This compound's influence on myocardial energy metabolism.
Experimental Workflow for In-Vivo Studies

A typical preclinical study to evaluate the efficacy of PLC in a cardiovascular disease model follows a structured workflow.

experimental_workflow cluster_endpoint Endpoint Analysis A Animal Model Selection (e.g., Rat, Mouse) B Disease Induction (e.g., Aortic Constriction, LAD Ligation, STZ Injection) A->B C Randomization (Control vs. PLC Group) B->C D PLC Administration (Oral, IP, Diet) C->D E Monitoring (e.g., Echocardiography, Blood Pressure) D->E F Endpoint Analysis E->F G Data Interpretation and Conclusion F->G F1 Cardiac Function (Isolated Heart Perfusion) F2 Histopathology F3 Biochemical Assays (e.g., ATP, Carnitine levels) F4 Molecular Analysis (Gene/Protein Expression)

A typical workflow for an in-vivo study of oral PLC in rodents.
PLC's Signaling Pathway for Improving Vascular Function

PLC has been shown to improve endothelial function, in part by increasing the bioavailability of nitric oxide (NO). This can occur through antioxidant effects that reduce the scavenging of NO by reactive oxygen species (ROS).

vascular_function PLC This compound ROS Reactive Oxygen Species (ROS) PLC->ROS Reduces NO Nitric Oxide (NO) ROS->NO Scavenges (Inactivates) Endothelial Endothelial Dysfunction ROS->Endothelial Contributes to eNOS eNOS eNOS->NO Produces Vasodilation Vasodilation (Improved Blood Flow) NO->Vasodilation Promotes

PLC's signaling pathway for improving vascular function.

References

Propionyl-L-Carnitine Solutions for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl-L-Carnitine (B1674954) (PLC) is an acyl derivative of L-carnitine, a crucial molecule in cellular energy metabolism. PLC plays a significant role by being transported into the mitochondria, where it is converted to free L-carnitine and propionyl-coenzyme A.[1] Propionyl-CoA then enters the citric acid cycle as succinyl-CoA, providing an alternative energy source, which is particularly beneficial in ischemic tissues.[1][2] L-carnitine is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][3] Due to its roles in energy metabolism, PLC is investigated for its therapeutic potential in various conditions, including cardiovascular and peripheral arterial diseases.[4][5]

These application notes provide detailed protocols for the preparation and stability assessment of this compound solutions intended for in vivo research, ensuring accurate and reproducible experimental outcomes.

Data Presentation: Solubility and Stability of this compound

The solubility and stability of this compound hydrochloride (PLC-HCl) are critical factors for its effective use in research. The following tables summarize the quantitative data for PLC solubility in various solvents and its stability under different storage conditions.

Table 1: Solubility of this compound (Chloride)

SolventApproximate Solubility (mg/mL)Reference
Water≥ 150[6]
PBS (pH 7.2)~10[7][8]
Ethanol~25[7][9]
DMSO~20[7][9]
Dimethylformamide (DMF)~15[7][9]

Table 2: Stability and Storage of this compound Hydrochloride Solutions

FormSolvent/ConditionTemperatureDurationStability NotesReference
Crystalline Solid--20°C≥ 4 yearsStable for an extended period when stored properly.[4][7]
Aqueous SolutionPBS (pH 7.2)Room Temperature< 24 hoursRecommended to prepare fresh solutions daily.[4][7]
Aqueous SolutionWaterRoom TemperatureNot RecommendedProne to hydrolysis, particularly at neutral to alkaline pH.[4]
Stock SolutionDMSO-20°C1 monthStable for short-term storage.[4]
Stock SolutionDMSO-80°C6 monthsRecommended for long-term storage.[4]
Stock SolutionSaline or Water4°CA few daysSuitable for short-term storage.[10]
Stock SolutionSaline or Water-20°CLong-termAvoid repeated freeze-thaw cycles.[10]

Experimental Protocols

Protocol 1: Preparation of PLC Stock Solutions

A. Organic Stock Solution (for long-term storage)

  • Materials:

    • This compound hydrochloride (crystalline solid)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile, conical tubes

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Weigh the desired amount of PLC-HCl powder in a sterile conical tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 20 mg/mL).[7]

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

B. Aqueous Stock Solution (for short-term storage)

  • Materials:

    • This compound hydrochloride (crystalline solid)

    • Sterile 0.9% Sodium Chloride (saline) or sterile water

    • Sterile, conical tubes

    • Sterile syringe filter (0.22 µm)

  • Procedure:

    • Weigh the desired amount of PLC-HCl powder in a sterile conical tube.

    • Add the appropriate volume of sterile saline or water.

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store at 4°C for a few days or at -20°C for longer-term storage.[10]

Protocol 2: Preparation of Working Solutions for In Vivo Administration

A. Oral Administration in Drinking Water

  • Procedure:

    • Calculate the total daily dose required based on the average body weight of the animals and the target dosage (e.g., 200 mg/kg/day).[1]

    • Estimate the average daily water consumption per animal.

    • Dissolve the calculated total amount of PLC-HCl in the total volume of drinking water to be provided for the day.

    • Ensure the compound is fully dissolved.

    • Provide the medicated water to the animals.

    • It is crucial to prepare fresh solutions daily to ensure stability and accurate dosing. [4][10]

B. Oral Gavage

  • Procedure:

    • Prepare the PLC solution in a suitable vehicle, such as sterile saline, at the desired concentration for accurate dosing.[10]

    • Ensure the solution is at room temperature before administration.

    • Administer the calculated volume to each animal using standard oral gavage techniques.

C. Intravenous Administration

  • Procedure:

    • For intravenous infusion, reconstitute PLC-HCl in sterile 0.9% sodium chloride (saline).[4][11]

    • Prepare the solution under sterile conditions.

    • The final concentration should be determined based on the desired dose and infusion volume for the specific animal model.

Protocol 3: Stability Assessment of PLC Solutions by HPLC

This protocol provides a general framework for assessing the stability of PLC solutions. The specific parameters of the HPLC method may need to be optimized.

  • Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the gold standard for quantifying PLC and its degradation products.[10]

  • Materials and Reagents:

  • Sample Preparation:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of the PLC solution stored under the test conditions.

    • Dilute the aliquot with the mobile phase to a concentration within the linear range of the standard curve.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50°C

    • Detection: UV at 225 nm[12]

  • Procedure:

    • Prepare a standard curve by injecting known concentrations of the PLC reference standard.

    • Inject the prepared samples from the stability study.

    • Quantify the peak area corresponding to PLC in each sample.

    • Calculate the percentage of PLC remaining at each time point relative to the initial concentration (time 0). A significant decrease in the PLC peak area and the appearance of new peaks may indicate degradation.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_admin In Vivo Administration cluster_stability Stability Assessment start Weigh PLC-HCl dissolve Dissolve in Vehicle (e.g., Saline, Water, DMSO) start->dissolve sterilize Sterile Filtration (if aqueous) dissolve->sterilize store_short Short-term (4°C or -20°C) sterilize->store_short store_long Long-term Stock (-80°C in DMSO) oral Oral (Drinking Water or Gavage) store_short->oral iv Intravenous store_short->iv sampling Time-point Sampling store_short->sampling hplc HPLC Analysis sampling->hplc data Data Analysis hplc->data

Caption: Experimental workflow for PLC solution preparation and stability testing.

PLC_signaling_pathway PLC This compound AMPK AMPK PLC->AMPK activates Src Src AMPK->Src activates PI3K PI3 Kinase Src->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS (endothelial Nitric Oxide Synthase) Akt->eNOS phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO produces

Caption: PLC-mediated activation of eNOS and nitric oxide synthesis.[13]

References

Application Notes and Protocols for the Analysis of Propionylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcarnitine (B99956) (C3) is a critical biomarker for the diagnosis and monitoring of several inborn errors of metabolism, most notably propionic acidemia and methylmalonic acidemia.[1] The accurate and timely quantification of C3 in newborns is essential for early intervention and improved clinical outcomes. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or flow injection analysis (FIA) has emerged as the gold standard for C3 analysis in dried blood spots (DBS) due to its high sensitivity, specificity, and throughput.[1] These application notes provide a detailed protocol for the quantification of propionylcarnitine in dried blood spots using LC-MS/MS.

Principle

The quantification of propionylcarnitine in dried blood spots is typically achieved through stable isotope dilution tandem mass spectrometry.[1] This method involves the extraction of acylcarnitines from a DBS punch, followed by analysis using an LC-MS/MS system. A known amount of a stable isotope-labeled internal standard (e.g., d3-propionylcarnitine) is added to each sample to correct for matrix effects and variations in instrument response, ensuring accurate and precise quantification.[1] The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Experimental Workflow

The overall workflow for the analysis of propionylcarnitine in dried blood spots is depicted below.

Propionylcarnitine Analysis Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical dbs Dried Blood Spot Collection punch Punch 3.2 mm Disc dbs->punch extraction Extraction with Internal Standard punch->extraction lcms LC-MS/MS Analysis extraction->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq quant Quantification data_acq->quant review Data Review & Reporting quant->review Propionylcarnitine Metabolism aa Isoleucine, Valine, Threonine, Methionine pcoa Propionyl-CoA aa->pcoa ocfa Odd-chain Fatty Acids ocfa->pcoa mmcoa Methylmalonyl-CoA pcoa->mmcoa Propionyl-CoA Carboxylase pcarn Propionylcarnitine (C3) pcoa->pcarn Carnitine Palmitoyltransferase II succoa Succinyl-CoA mmcoa->succoa Methylmalonyl-CoA Mutase krebs Krebs Cycle succoa->krebs

References

Protocol for Intravenous Administration of Propionyl-L-Carnitine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intravenous (IV) administration of Propionyl-L-Carnitine (PLC) in preclinical research, with a focus on rodent models of cardiovascular disease. The information is intended to guide the design and execution of studies investigating the metabolic and cardiovascular effects of PLC.

Introduction

This compound is a naturally occurring derivative of L-carnitine that plays a vital role in myocardial energy metabolism.[1] It facilitates the transport of fatty acids into the mitochondria for β-oxidation and is involved in modulating the intramitochondrial acetyl-CoA/CoA ratio, which in turn affects carbohydrate oxidation.[1] These metabolic effects make PLC a compound of interest for various cardiovascular diseases.[1] Preclinical studies have demonstrated that PLC can improve cardiac function and energy metabolism in models of heart failure and ischemia.[1][2] It has been shown to replenish myocardial carnitine stores and key mitochondrial tricarboxylic acid (TCA) cycle intermediates.[3]

Quantitative Data Summary

The following tables summarize dosing regimens and key findings from various preclinical studies involving the intravenous administration of this compound.

Table 1: Intravenous this compound Dosing Regimens in Preclinical Models

Animal ModelDosing RegimenRoute of AdministrationKey FindingsReference
Anesthetized DogsBolus: 20, 60, and 200 mg/kgIntravenousDose-dependent, short-lasting enhancements of cardiac output.[4]
Anesthetized DogsInfusion: 20 mg/kg/min for 15 minIntravenousIncreased cardiac output.[4]
Anesthetized DogsInfusion: 30 mg/kg/min for 10 minIntravenousIncreased cardiac output.[4]
Isolated Rat Hearts11 mM perfusionPerfusionSignificantly restored cardiac function after ischemia.[2]
Isolated Rabbit Hearts10⁻⁷ M infusionInfusionProtected against ischemic and reperfusion damage.[5]
Isolated Canine Hind-limbs20 mg/kg (cumulative dose)Intra-arterial infusion (2 min)Increased blood flow by 130%.[6]
Isolated Canine Hind-limbs20 mg/kg (cumulative dose)Intra-arterial infusion (20 min)Increased blood flow by 49%.[6]

Table 2: Hemodynamic and Metabolic Effects of Intravenous this compound in Preclinical Studies

Animal ModelInterventionOutcome MeasureResultReference
Anesthetized DogsIV PLC (bolus and infusion)Cardiac OutputDose-dependent increase[4]
Anesthetized DogsIV PLC (bolus and infusion)Arterial Blood PressureVaried slightly and unpredictably[4]
Anesthetized DogsIV PLC (bolus and infusion)Heart RateVaried slightly and unpredictably[4]
Anesthetized DogsIV PLCCoronary Blood FlowVasodilation[4]
Isolated Rat HeartsPLC perfusion post-ischemiaTissue ATP and Creatine PhosphateIncreased compared to controls[2]
Isolated Rat HeartsPLC perfusion post-ischemiaMalondialdehyde (Fatty Acid Peroxidation)Depleted[2]
Isolated Canine Hind-limbsIntra-arterial PLC infusion (2 min)Venous PO₂Increased by 34%[6]
Isolated Canine Hind-limbsIntra-arterial PLC infusion (20 min)Venous PO₂Increased by 22%[6]

Experimental Protocols

This section details a generalized protocol for the intravenous administration of this compound in a rat model of myocardial ischemia-reperfusion.

Materials
  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Surgical instruments for cannulation

  • Infusion pump

  • Catheters (e.g., 24-gauge)

  • Heating pad to maintain body temperature

  • Monitoring equipment (ECG, blood pressure)

Drug Preparation
  • Vehicle Selection: this compound is readily soluble in water. Sterile saline (0.9% NaCl) is a suitable vehicle for intravenous administration.

  • Concentration Calculation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and the infusion rate to deliver the total dose in the intended volume and time. For example, to deliver 20 mg/kg in a 300g rat via a 1 ml infusion, the concentration would be 6 mg/ml.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

Animal Preparation
  • Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave and disinfect the surgical area (e.g., the neck for jugular vein cannulation or the tail for tail vein injection).

  • Cannulation: For continuous infusion, cannulate the jugular vein. For bolus injection, the tail vein can be used. Secure the catheter in place.

  • Physiological Monitoring: Attach monitoring equipment to record ECG and blood pressure throughout the procedure. Maintain the animal's body temperature at 37°C using a heating pad.

Intravenous Administration Procedure
  • Bolus Injection:

    • Draw the calculated volume of the PLC solution into a sterile syringe.

    • Slowly inject the solution into the tail vein or via the venous catheter over 1-2 minutes.

    • Flush the catheter with a small volume of sterile saline to ensure complete delivery of the drug.

  • Continuous Infusion:

    • Load the PLC solution into a syringe and place it in an infusion pump.

    • Connect the syringe to the venous catheter.

    • Set the infusion pump to the calculated rate and duration to deliver the target dose. For example, a rate of 20 mg/kg/min for 15 minutes.[4]

    • Start the infusion at the desired time point in the experimental protocol (e.g., before, during, or after the ischemic event).

Visualizations

Experimental Workflow

G cluster_pre Pre-Treatment cluster_treatment Treatment & Ischemia cluster_post Post-Treatment animal_prep Animal Preparation (Anesthesia, Cannulation) baseline Baseline Measurements (ECG, Hemodynamics) animal_prep->baseline plc_admin IV PLC Administration (Bolus or Infusion) baseline->plc_admin ischemia Induction of Myocardial Ischemia plc_admin->ischemia reperfusion Reperfusion ischemia->reperfusion monitoring Continuous Monitoring reperfusion->monitoring analysis Terminal Analysis (Tissue Collection, Biochemical Assays) monitoring->analysis

Caption: General experimental workflow for preclinical IV PLC studies.

Signaling Pathway of this compound's Cardioprotective Effects

G cluster_mito Mitochondrion plc This compound propionyl_coa Propionyl-CoA plc->propionyl_coa Enters Mitochondrion succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Conversion krebs Krebs Cycle succinyl_coa->krebs Anaplerosis atp ATP Production krebs->atp ros Reduced ROS Production krebs->ros cardioprotection Cardioprotection atp->cardioprotection ros->cardioprotection ischemia Ischemia/Reperfusion Injury ischemia->atp Depletes

Caption: PLC's role in myocardial energy metabolism and cardioprotection.

References

Application Notes and Protocols for Propionylcarnitine Analysis Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionylcarnitine (B99956) (C3) is a crucial acylcarnitine involved in the catabolism of several amino acids, including valine, isoleucine, methionine, and threonine.[1] Its accurate quantification in biological matrices like plasma and dried blood spots (DBS) is vital for the diagnosis and monitoring of inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria.[2] Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) has emerged as the gold standard for propionylcarnitine analysis due to its high sensitivity and specificity.[2] The use of stable isotope-labeled internal standards, such as d3-propionylcarnitine, is fundamental to this methodology, ensuring high accuracy and precision by correcting for matrix effects and variations in instrument response.[2]

These application notes provide detailed protocols for the quantification of propionylcarnitine in human plasma and dried blood spots using LC-MS/MS with a stable isotope-labeled internal standard.

Metabolic Pathway of Propionylcarnitine

The catabolism of the amino acids valine, isoleucine, methionine, and threonine results in the production of propionyl-CoA within the mitochondria.[1] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, through a three-step enzymatic process.[1] L-carnitine is essential for the transport of acyl groups like propionyl across the inner mitochondrial membrane.[1] Propionyl-L-carnitine is formed when there is an accumulation of propionyl-CoA, facilitating its transport and preventing the depletion of free coenzyme A.[3]

Propionylcarnitine Metabolic Pathway cluster_amino_acids Amino Acid Catabolism Valine Valine Propionyl-CoA Propionyl-CoA Valine->Propionyl-CoA Isoleucine Isoleucine Isoleucine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA 3-step enzymatic conversion Propionylcarnitine Propionylcarnitine Propionyl-CoA->Propionylcarnitine Carnitine Palmitoyltransferase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Carnitine Carnitine Carnitine->Propionylcarnitine Experimental Workflow for Propionylcarnitine Analysis Sample_Collection Sample Collection (Plasma or Dried Blood Spot) Extraction Extraction with Internal Standard (e.g., d3-Propionylcarnitine) Sample_Collection->Extraction Derivatization Derivatization (Optional) (e.g., Butylation) Extraction->Derivatization LC_Separation Liquid Chromatography (LC) Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Derivatization techniques for enhanced detection of Propionyl-L-Carnitine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Propionyl-L-carnitine (PLC) is a crucial endogenous molecule involved in fatty acid metabolism and energy production. Its accurate quantification in biological matrices is vital for diagnosing and monitoring various metabolic disorders. However, PLC lacks a strong native chromophore or fluorophore, making its direct detection by High-Performance Liquid Chromatography (HPLC) with conventional UV or fluorescence detectors challenging, especially at low physiological concentrations. This application note details two effective pre-column derivatization techniques to enhance the detection of PLC in HPLC analysis. The first method employs p-bromophenacyl bromide for UV detection, while the second utilizes 1-aminoanthracene (B165094) for highly sensitive fluorescence detection. Detailed protocols, quantitative data, and experimental workflows are provided to guide researchers, scientists, and drug development professionals in implementing these methods.

Introduction

This compound, an acyl ester of L-carnitine, plays a significant role in the transport of short-chain fatty acids into the mitochondria for β-oxidation. Altered levels of PLC have been implicated in several metabolic diseases, making its reliable quantification a key area of clinical and pharmaceutical research. Due to its challenging detection by standard HPLC methods, derivatization is a necessary step to introduce a UV-absorbing or fluorescent tag to the PLC molecule, thereby significantly improving detection sensitivity and selectivity.[1] This note presents two robust pre-column derivatization protocols that address this analytical challenge.

Method 1: UV Detection following Derivatization with p-Bromophenacyl Bromide

This method involves the esterification of the carboxylic acid group of this compound with p-bromophenacyl bromide (p-BPB). The resulting phenacyl ester is highly UV-absorbent, allowing for sensitive detection at 260 nm.[2][3] This technique is suitable for laboratories equipped with standard HPLC-UV systems.

Experimental Protocol

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724), followed by vortexing and incubation at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Prepare a derivatization solution of 0.025 M p-bromophenacyl bromide and 0.0025 M 18-crown-6 (B118740) in acetonitrile.[2]

  • Reconstitute the dried sample extract in 50 µL of water and add 300 µL of the p-BPB derivatization solution.[2]

  • Heat the mixture at 70°C for 40 minutes.[2][3]

  • Cool the reaction mixture to room temperature.

3. HPLC-UV Analysis:

  • Inject an aliquot (e.g., 50 µL) of the derivatized sample into the HPLC system.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[2][3]

Workflow Diagram

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporate to Dryness supernatant->drying reconstitution Reconstitute in Water drying->reconstitution add_reagent Add p-BPB Reagent reconstitution->add_reagent heating Heat at 70°C for 40 min add_reagent->heating cooling Cool to Room Temp. heating->cooling hplc HPLC-UV Injection cooling->hplc detection Detection at 260 nm hplc->detection cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample deproteinization Deproteinization plasma->deproteinization spe Solid-Phase Extraction (Optional) deproteinization->spe add_reagents Add 1-AA and EDC in Phosphate Buffer spe->add_reagents reaction React at 25°C for 20 min add_reagents->reaction hplc HPLC-Fluorescence Injection reaction->hplc detection Detection (Ex: 248 nm, Em: 418 nm) hplc->detection

References

Troubleshooting & Optimization

Technical Support Center: Oral Propionyl-L-Carnitine (PLC) Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming taste aversion associated with oral administration of Propionyl-L-Carnitine (PLC) to rodents.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving oral PLC administration.

Question 1: My rodents are not consuming the PLC-supplemented drinking water, leading to dehydration and weight loss. What can I do?

Answer: Reduced water intake is a strong indicator of taste aversion to PLC. Here are several strategies to address this issue:

  • Gradual Introduction: Acclimate the animals to the taste of PLC by gradually increasing the concentration in their drinking water over several days. Start with a very low, almost undetectable concentration and slowly increase it to the target dose.

  • Taste Masking with Sweeteners: The most common method to improve the palatability of drugs in drinking water is the addition of a non-caloric sweetener.[1] Saccharin (B28170) and sucralose (B1001) are frequently used in rodent studies.[2][3][4] It is crucial to include a control group that receives the sweetener alone to account for any potential metabolic effects.

  • Alternative Administration Routes: If taste masking in drinking water is unsuccessful, consider alternative oral administration methods that offer more precise dosing and can bypass taste preference issues. These include oral gavage or voluntary consumption of PLC mixed with a palatable vehicle.

Question 2: What are the recommended concentrations for sweeteners to mask the taste of PLC?

Answer: The optimal concentration of a sweetener can depend on the rodent species and strain, as preferences can vary.[2][3][5] It is advisable to start with concentrations reported in the literature and perform a pilot study to determine the most effective concentration for your specific experimental setup.

Quantitative Data: Sweetener Concentrations for Taste Masking in Rodents

SweetenerRodent ModelEffective Concentration RangeReference(s)
Saccharin Rats0.01% - 0.3%[3]
Mice0.01% - 1%[3]
Sucralose Rats0.05 g/L - 0.5 g/L (preference varies)[2][4]
MiceNot specified, but generally preferred over water
Sucrose Mice1% for preference tests[6]

Troubleshooting Tip: Be aware that some rats exhibit an aversion to higher concentrations of sucralose.[2][5] Therefore, it is essential to carefully select the concentration. Sodium saccharin may be more readily accepted by rats than pure saccharin at higher concentrations.[7]

Question 3: I'm considering oral gavage to ensure accurate dosing, but I'm concerned about the stress it may cause to the animals. What are the best practices?

Answer: Oral gavage is a reliable method for precise dosing but can be a significant stressor, potentially confounding experimental results. To minimize stress and ensure animal welfare:

  • Proper Training: Ensure that personnel performing the gavage are well-trained and experienced.

  • Correct Equipment: Use appropriately sized, flexible gavage needles with a rounded tip to prevent injury.

  • Habituation: Handle the animals for several days prior to the start of the experiment to acclimate them to the procedure.

  • Limit Repetition: If the experimental design allows, consider less frequent, higher-dose administrations rather than daily low-dose gavages.

Question 4: How can I quantitatively assess taste aversion to PLC and the effectiveness of my taste-masking strategy?

Answer: Two primary behavioral assays are used to quantify taste preference and aversion in rodents: the two-bottle preference test and the conditioned taste aversion test.

  • Two-Bottle Preference Test: This test allows the animal to choose between two drinking bottles, one containing the test solution (e.g., PLC with a sweetener) and the other containing a control solution (e.g., water or water with the sweetener alone).[8][9] Fluid consumption from each bottle is measured over a set period (usually 24-48 hours) to calculate a preference ratio. A preference ratio significantly below 50% for the PLC-containing solution indicates aversion.

  • Conditioned Taste Aversion (CTA) Test: In this paradigm, the consumption of a novel taste (the conditioned stimulus, CS), such as a saccharin solution, is paired with the administration of a substance that induces malaise (the unconditioned stimulus, US), such as PLC.[10][11][12][13] If the animal associates the taste with the negative effects of PLC, it will subsequently show a reduced preference for the saccharin solution. This is a sensitive method to determine if a compound has aversive properties.

Experimental Protocols

Protocol 1: Two-Bottle Preference Test for Assessing PLC Palatability

Objective: To determine if rodents exhibit a preference or aversion to a PLC solution and to evaluate the effectiveness of a taste-masking agent.

Materials:

  • Standard rodent housing cages

  • Two drinking bottles per cage with sipper tubes

  • This compound (PLC)

  • Taste-masking agent (e.g., saccharin)

  • Water

  • Graduated cylinders or a scale for measuring fluid consumption

Procedure:

  • Habituation (2-3 days): House animals individually and provide them with two bottles of plain water to acclimate them to the two-bottle setup. Measure water consumption daily to establish a baseline and identify any side preferences for a particular bottle position.[6]

  • Testing (48 hours):

    • Prepare the test solution (e.g., PLC in water) and the control solution (plain water). If using a taste-masking agent, the test solution will be PLC + sweetener, and the control will be sweetener in water.

    • Fill two pre-weighed bottles with the respective solutions.

    • Present the animals with both bottles. The position of the bottles (left/right) should be counterbalanced across cages to control for side preference.

    • After 24 hours, record the amount of fluid consumed from each bottle by weighing them.

    • Switch the positions of the bottles and replace with freshly prepared solutions.

    • After another 24 hours, record the fluid consumption again.

  • Data Analysis:

    • Calculate the total consumption of each solution over the 48-hour period.

    • Calculate the preference score as: (Volume of test solution consumed / Total volume of fluid consumed) x 100%.

    • A score of 50% indicates no preference, >50% indicates a preference, and <50% indicates an aversion.

Protocol 2: Conditioned Taste Aversion (CTA) Test

Objective: To determine if oral administration of PLC induces a conditioned taste aversion.

Materials:

  • Standard rodent housing cages

  • Drinking bottles with sipper tubes

  • This compound (PLC)

  • A novel, palatable solution (e.g., 0.1% saccharin solution)

  • Water

  • Syringes and gavage needles (if administering PLC via gavage)

Procedure:

  • Habituation (2-3 days): Individually house the animals and provide a single bottle of water. To motivate drinking during the test, a restricted water access schedule can be implemented (e.g., access to water for a limited time each day).

  • Conditioning Day:

    • Replace the water bottle with a bottle containing the novel taste (e.g., 0.1% saccharin solution) for a short period (e.g., 15-30 minutes). Record the amount consumed.

    • Immediately after the drinking session, administer PLC (experimental group) or a vehicle control (e.g., saline) via the chosen route (e.g., oral gavage).

  • Recovery Day: Provide the animals with free access to water.

  • Test Day (Two-Bottle Choice):

    • Present the animals with two bottles: one containing the novel taste solution (saccharin) and the other containing plain water.

    • Measure the consumption from each bottle over a set period (e.g., 30 minutes to 24 hours).

  • Data Analysis:

    • Calculate the preference score for the novel taste solution as described in the two-bottle preference test protocol.

    • A significantly lower preference score in the PLC-treated group compared to the control group indicates that PLC induced a conditioned taste aversion.[12]

Visualizations

experimental_workflow cluster_setup Initial Setup & Habituation cluster_administration PLC Administration Strategy cluster_troubleshooting Troubleshooting Taste Aversion cluster_assessment Assessment of Aversion & Efficacy start Start: Rodents for PLC Study acclimation Acclimatize Animals to Housing (3-5 days) start->acclimation baseline Measure Baseline Food & Water Intake acclimation->baseline admin_choice Choose Administration Route baseline->admin_choice drinking_water Drinking Water admin_choice->drinking_water Less Stressful oral_gavage Oral Gavage admin_choice->oral_gavage Precise Dosing palatable_vehicle Palatable Vehicle admin_choice->palatable_vehicle Voluntary aversion_check Observe for Reduced Intake/Weight Loss drinking_water->aversion_check oral_gavage->aversion_check Monitor for stress palatable_vehicle->aversion_check taste_masking Implement Taste Masking (e.g., Saccharin) aversion_check->taste_masking Yes gradual_intro Gradual Dose Escalation aversion_check->gradual_intro Yes assessment_method Select Assessment Method aversion_check->assessment_method No (or to validate) switch_route Switch Administration Route taste_masking->switch_route If ineffective gradual_intro->switch_route If ineffective switch_route->admin_choice Re-evaluate two_bottle_test Two-Bottle Preference Test assessment_method->two_bottle_test cta_test Conditioned Taste Aversion Test assessment_method->cta_test data_analysis Data Analysis & Interpretation two_bottle_test->data_analysis cta_test->data_analysis end End data_analysis->end Conclude Experiment

Caption: Workflow for oral PLC administration and troubleshooting taste aversion.

troubleshooting_decision_tree cluster_water Drinking Water Administration cluster_gavage Oral Gavage Administration start Issue: Reduced food/water intake after PLC administration q1 Is PLC administered in drinking water? start->q1 a1 Add a sweetener (e.g., 0.1% saccharin) q1->a1 Yes b1 Confirm gavage technique is correct and minimally stressful q1->b1 No (Oral Gavage) q2 Is intake still low? a1->q2 a2 Start with a low PLC concentration and gradually increase a2->q2 a3 Consider alternative administration methods q2->a3 Yes monitor Continue monitoring food/water intake and body weight q2->monitor No a3->b1 Switch to Gavage b1->monitor b2 Ensure animals are habituated to handling b2->monitor b3 Consider a more palatable vehicle for PLC solution b3->monitor

Caption: Decision tree for troubleshooting reduced intake during PLC administration.

References

Troubleshooting low recovery of Propionyl-L-Carnitine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of Propionyl-L-Carnitine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during SPE?

A1: Low recovery of this compound, a polar and zwitterionic molecule, during SPE can stem from several factors.[1][2] The most common issues include improper pH of the sample or solutions, selection of an inappropriate sorbent, suboptimal flow rates during sample loading and elution, and incorrect strength of wash and elution solvents.[3]

Q2: What type of SPE sorbent is most effective for this compound extraction?

A2: Due to its permanent positive charge from the quaternary ammonium (B1175870) group, cation exchange SPE is a highly effective and commonly used method for extracting this compound and other carnitines from biological samples.[4][5] Mixed-mode sorbents that combine cation exchange and reversed-phase characteristics can also be employed to enhance selectivity and cleanup.[6]

Q3: How does the pH of the sample affect the retention of this compound on a cation exchange sorbent?

A3: The pH of the sample is critical for efficient retention on a cation exchange sorbent. This compound has a carboxylic acid group with a predicted pKa of approximately 4.19.[7] To ensure a net positive charge and strong interaction with the negatively charged sorbent, the sample pH should be adjusted to be below the pKa of the carboxyl group, typically around pH 3-4.[4] At a pH above its pKa, the carboxyl group becomes deprotonated, resulting in a neutral zwitterion that will not be well-retained by the ion exchange mechanism.

Q4: What are the key stability concerns for this compound during sample preparation?

A4: this compound is susceptible to hydrolysis, particularly under basic pH conditions and at elevated temperatures.[4] This degradation can lead to an underestimation of its concentration. It is crucial to maintain samples at low temperatures (e.g., on ice during processing and stored at -20°C or -80°C for long-term) and control the pH to prevent hydrolysis.[4]

Troubleshooting Guide for Low Recovery

Low recovery can manifest in three primary scenarios: the analyte is found in the sample flow-through, in the wash fraction, or it is not recovered in any fraction, suggesting it remains on the SPE cartridge.

Scenario 1: Analyte Detected in the Sample Loading Flow-Through

If this compound is found in the fraction collected during sample loading, it indicates a failure in retention.

Potential Cause Recommended Solution
Incorrect Sample pH This compound's carboxyl group (pKa ~4.19) must be protonated for a net positive charge.[7] Ensure the sample pH is adjusted to <4 to facilitate strong interaction with a cation exchange sorbent.
Improper Cartridge Conditioning/Equilibration The sorbent must be properly activated and equilibrated to the pH of the sample. Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a buffer similar to the sample matrix.[3] Do not let the sorbent bed dry out between steps.
Sample Solvent is Too Strong If the sample is diluted in a solvent with a high organic content or high ionic strength, it can disrupt the interaction between the analyte and the sorbent. Dilute the sample in a weak buffer.[3]
High Flow Rate Loading the sample too quickly does not allow sufficient interaction time between this compound and the sorbent.[3] Decrease the sample loading flow rate.
Sorbent Overload The amount of analyte and other matrix components in the sample may exceed the binding capacity of the sorbent.[3] Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.
Scenario 2: Analyte Detected in the Wash Fraction

Detection of this compound in the wash eluate suggests that the wash step is prematurely eluting the analyte.

Potential Cause Recommended Solution
Wash Solvent is Too Strong The wash solvent may have too high of an organic content or ionic strength, disrupting the ionic interaction holding the analyte to the sorbent.[8] Use a weaker wash solvent. For cation exchange, this typically means a low ionic strength acidic buffer.
Incorrect pH of Wash Solvent A significant change in pH during the wash step can alter the charge state of the analyte or sorbent, leading to elution. Maintain a pH that ensures the analyte remains charged.
Scenario 3: Analyte Not Detected in Any Fraction (Irreversible Binding)

If this compound is not found in the flow-through, wash, or the final eluate, it is likely still bound to the SPE cartridge.

Potential Cause Recommended Solution
Elution Solvent is Too Weak The elution solvent must be strong enough to disrupt the ionic interaction between this compound and the sorbent.[9] For cation exchange, this is achieved by using a high ionic strength buffer or, more commonly, by increasing the pH to neutralize the analyte's charge. Using a basic elution solvent (e.g., methanol (B129727) with ammonium hydroxide) is often effective.[9]
Insufficient Elution Volume The volume of the elution solvent may not be adequate to completely elute the analyte from the sorbent bed.[6] Increase the volume of the elution solvent or perform a second elution step.
High Elution Flow Rate A fast flow rate during elution can lead to incomplete desorption of the analyte.[1] Decrease the flow rate during the elution step.

Quantitative Data on Recovery

The recovery of carnitines can be highly efficient with optimized SPE methods. The following table summarizes reported recovery data.

AnalyteMatrixExtraction MethodReported Recovery (%)Reference
Carnitine and AcylcarnitinesPlasmaOnline SPE (Cation Exchange) - HPLC-MS/MS98 - 105[5]
L-Carnitine, Acetyl-L-Carnitine, this compoundPlasmaProtein Precipitation & Derivatization82.6 - 95.4[10]
This compoundPlasmaProtein Precipitation & Derivatization98.20[11]

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction of this compound from Plasma using Cation Exchange

This protocol is a general guideline for the extraction of this compound from a plasma sample. Optimization may be required for specific applications.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., d3-propionyl-L-carnitine).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a weak acidic buffer (e.g., 100 µL of 0.1% formic acid in water).

  • SPE Cartridge Conditioning:

    • Condition a cation exchange SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of water or a weak acidic buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.5).[4] Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated, reconstituted sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak acidic buffer (e.g., 0.01 M phosphate buffer, pH 3.5) to remove neutral and acidic interferences.[4]

    • An optional second wash with a mild organic solvent (e.g., 5% methanol in the acidic buffer) can be performed to remove less polar interferences.

  • Elution:

    • Elute the this compound with a suitable basic solvent. A common elution solvent is 1 mL of 5% ammonium hydroxide (B78521) in methanol.[9] This neutralizes the charge on the carboxyl group, disrupting the ionic interaction with the sorbent.

    • Collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis (e.g., by HPLC-MS/MS).

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evap_Recon Evaporate & Reconstitute (in weak acid) Centrifuge->Evap_Recon Load 3. Load Sample Evap_Recon->Load Prepared Sample Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Acidic Buffer) Load->Wash Elute 5. Elute (Basic Solvent) Wash->Elute Evap_Final Evaporate Eluate Elute->Evap_Final Analyte Eluate Recon_Final Reconstitute (in Mobile Phase) Evap_Final->Recon_Final Analysis LC-MS/MS Analysis Recon_Final->Analysis

Caption: General experimental workflow for this compound sample preparation and SPE.

Troubleshooting_Logic Start Low Recovery Observed Collect Collect & Analyze Fractions: 1. Flow-through 2. Wash 3. Eluate Start->Collect Check_FT Analyte in Flow-through? Collect->Check_FT Check_Wash Analyte in Wash? Check_FT->Check_Wash No FT_Causes Retention Failure: - Incorrect Sample pH - Improper Conditioning - High Flow Rate - Sorbent Overload - Strong Sample Solvent Check_FT->FT_Causes Yes Check_Eluate Analyte NOT in Flow-through or Wash? Check_Wash->Check_Eluate No Wash_Causes Premature Elution: - Wash Solvent Too Strong - Incorrect Wash pH Check_Wash->Wash_Causes Yes Bind_Causes Irreversible Binding: - Elution Solvent Too Weak - Insufficient Elution Volume - High Elution Flow Rate Check_Eluate->Bind_Causes Yes

Caption: Troubleshooting workflow for low SPE recovery of this compound.

References

Minimizing ion suppression effects in LC-MS/MS analysis of Propionyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and overcome common challenges in the LC-MS/MS analysis of Propionyl-L-Carnitine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of ion suppression in this compound analysis?

Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analyte, leading to a decreased signal and inaccurate quantification.[1][2] For this compound, a highly polar compound, the main causes are co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), salts, and other metabolites.[3][4] These interfering substances compete with the analyte for ionization in the mass spectrometer source.[1]

Q2: How can I determine if my assay is suffering from ion suppression?

A post-column infusion study is a standard method to identify regions of ion suppression in your chromatogram.[5] This involves infusing a constant flow of a this compound standard solution into the MS detector post-column, while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal of the infused standard indicates a time point where matrix components are eluting and causing suppression.

Q3: What is the most effective way to minimize matrix effects?

A multi-faceted approach is most effective. Key strategies include:

  • Efficient Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or phospholipid removal plates to effectively clean the sample and remove interfering matrix components.[5][6]

  • Optimized Chromatography: Develop a chromatographic method that separates this compound from the regions of ion suppression.[1][7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[7][8] A SIL-IS, such as this compound-d3, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring the analyte-to-internal standard ratio remains constant for accurate quantification.[8][9]

Q4: Which sample preparation technique should I choose: Protein Precipitation or Solid-Phase Extraction (SPE)?

While Protein Precipitation (PPT) with a solvent like acetonitrile (B52724) is simple and fast, it often provides insufficient cleanup, leaving significant amounts of phospholipids and other matrix components that can cause ion suppression.[3] Solid-Phase Extraction (SPE) is generally recommended for a more robust and cleaner extraction, leading to reduced matrix effects and better data quality.[5][10]

Q5: My analyte recovery is low and inconsistent. What should I check?

Low and variable recovery can stem from several issues in your sample preparation workflow. Consider the following:

  • Incomplete Protein Precipitation: Ensure you are using an adequate volume of cold organic solvent (e.g., 3:1 or 4:1 ratio of acetonitrile to plasma) and vortexing thoroughly.[7][11]

  • Suboptimal SPE Procedure: Verify that the SPE cartridge is correctly conditioned and equilibrated.[10] Ensure the pH of your loading and wash solutions are optimized for this compound retention. The elution solvent must be strong enough to fully desorb the analyte from the sorbent.[10]

  • Analyte Degradation: Minimize sample freeze-thaw cycles and process samples on ice to prevent potential degradation.[7]

Q6: I'm observing poor peak shape (tailing, splitting). What are the likely causes and solutions?

Poor peak shape is often related to chromatography or issues with the reconstituted sample.

  • Co-elution with Interferences: The most common cause is co-elution with matrix components.[3] Improve chromatographic resolution by adjusting the gradient, flow rate, or trying a different column chemistry (e.g., HILIC).[3][5]

  • Injection Solvent Mismatch: Ensure the final sample is reconstituted in a solvent that is chromatographically "weaker" than the initial mobile phase to avoid peak distortion. For reversed-phase, this means a high aqueous content; for HILIC, a high organic content.[12]

  • Precipitate in Sample: If the sample is not fully dissolved after reconstitution, particulates can affect chromatography. Centrifuge the final sample before injecting it into the LC-MS system.[7]

  • Column Issues: The column may be overloaded or nearing the end of its lifespan. Flush the column or replace it if performance continues to degrade.[5]

Q7: Should I use a Reversed-Phase (RPLC) or HILIC column for this compound analysis?

Both RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used, but HILIC often provides distinct advantages for polar analytes like this compound.[13][14]

  • RPLC (e.g., C18): Can work but may provide limited retention for the very polar this compound, causing it to elute early near the solvent front where significant matrix effects can occur.[12]

  • HILIC: Uses a polar stationary phase and a high organic mobile phase, which provides better retention for polar compounds.[12][13] This often moves the analyte away from the early-eluting, highly polar interferences, reducing ion suppression and improving sensitivity.[14]

Quantitative Data Summary

Table 1: Comparison of Common Sample Preparation Techniques for Plasma

TechniqueTypical Recovery %Phospholipid RemovalThroughputTendency for Ion Suppression
Protein Precipitation 85 - 105%Poor (<30%)HighHigh
Liquid-Liquid Extraction (LLE) 80 - 100%Moderate-GoodLowModerate
Solid-Phase Extraction (SPE) 90 - 110%Good (>85%)ModerateLow
HybridSPE®-Phospholipid >95%Excellent (>99%)HighVery Low

Data compiled from general knowledge and principles outlined in search results.[3]

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column HILIC (e.g., Ascentis® Express OH5) or C18 (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
This compound Transition m/z 218.1 -> m/z 85.1 (or m/z 60.1)
This compound-d3 (IS) m/z 221.1 -> m/z 85.1 (or m/z 60.1)

Parameters are representative and require optimization for specific instruments and applications.[7][13][15]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.[7]

  • Add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., this compound-d3).[7]

  • Vortex vigorously for 1 minute to ensure thorough protein precipitation.[7]

  • Incubate at -20°C for 20 minutes to maximize precipitation.[10]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid for a HILIC separation).[7]

  • Centrifuge the reconstituted sample to pellet any insoluble material and inject the supernatant for LC-MS/MS analysis.[7]

Protocol 2: General LC-MS/MS Method (HILIC)

  • LC System: A UHPLC system capable of accurate gradient delivery.

  • Column: HILIC Column (e.g., Ascentis® Express OH5, 2.1 x 100 mm, 2.7 µm).[13]

  • Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% A

    • 1.0 min: 5% A

    • 5.0 min: 40% A

    • 5.1 min: 95% A (Column Wash)

    • 6.0 min: 95% A

    • 6.1 min: 5% A (Re-equilibration)

    • 8.0 min: End of Run

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem quadrupole mass spectrometer.

  • Ion Source: ESI+.

  • Detection: Set MRM transitions as specified in Table 2. Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy) for your specific instrument.[7]

Diagrams and Workflows

G start_node start_node process_node process_node decision_node decision_node solution_node solution_node issue_node issue_node start Start: Inaccurate Quantification or Poor Peak Shape check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response OK? check_is->is_ok is_low Low / Variable IS is_ok->is_low No check_recovery Evaluate Analyte Recovery is_ok->check_recovery Yes is_solution Verify IS concentration Ensure consistent addition Check IS stability is_low->is_solution recovery_ok Recovery > 85%? check_recovery->recovery_ok low_recovery Low Recovery recovery_ok->low_recovery No check_suppression Assess Ion Suppression recovery_ok->check_suppression Yes recovery_solution Optimize Sample Prep: - Check SPE steps - Ensure complete PPT - Verify pH low_recovery->recovery_solution suppression_present Suppression Observed? check_suppression->suppression_present no_suppression No Significant Suppression suppression_present->no_suppression No suppression Ion Suppression suppression_present->suppression Yes check_chrom Review Chromatography: - Peak shape - Retention time no_suppression->check_chrom suppression_solution Improve Cleanup: - Use SPE / Phos. Removal - Dilute Sample Modify LC Method: - Adjust gradient - Switch to HILIC suppression->suppression_solution

Caption: Troubleshooting workflow for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_extraction_choice Extraction Method start_node start_node end_node end_node process_node process_node plasma Plasma Sample add_is Add IS (e.g., PLC-d3) plasma->add_is extract Extraction Step add_is->extract evap Evaporate to Dryness extract->evap extract->p2 reconstitute Reconstitute evap->reconstitute reconstitute->p1 inject Inject Sample lc LC Separation (HILIC or RPLC) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant p1->inject ppt Protein Precipitation (High Throughput, More Matrix) p2->ppt spe Solid-Phase Extraction (Cleaner Extract, Lower Matrix) p2->spe

Caption: General experimental workflow for this compound.

G cluster_sources Sources of Interference (Matrix) cluster_effects Analytical Impact center_node center_node source_node source_node effect_node effect_node suppression Ion Suppression of Propionyl- L-Carnitine low_signal Reduced Signal Intensity (Low S/N) suppression->low_signal poor_accuracy Poor Accuracy & Precision suppression->poor_accuracy failed_validation Failed Method Validation suppression->failed_validation phospholipids Phospholipids phospholipids->suppression salts Salts & Buffers salts->suppression metabolites Endogenous Metabolites metabolites->suppression

Caption: Relationship between matrix sources and ion suppression.

References

Technical Support Center: Propionyl-L-Carnitine (PLC) Administration via Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the accurate and consistent dosing of Propionyl-L-Carnitine (PLC) in drinking water for experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound (PLC) for administration in drinking water?

A1: this compound hydrochloride (PLC-HCl) is soluble in water.[1][2] To prepare a solution for drinking water administration, PLC-HCl should be directly dissolved in the drinking water to the desired final concentration. Ensure the compound is fully dissolved by thorough mixing. For long-term studies, it is best practice to prepare fresh solutions daily to minimize the risk of degradation or bacterial growth.[3][4]

Q2: How stable is PLC in an aqueous solution at room temperature?

A2: PLC as a hydrochloride salt is generally stable in aqueous solutions.[3] However, for optimal results and to prevent any potential degradation, it is highly recommended to prepare fresh drinking water solutions daily.[3][4] Aqueous solutions of PLC are prone to hydrolysis, particularly at neutral to alkaline pH.[4] Storing aqueous solutions for more than 24 hours at room temperature is not recommended.[4][5]

Q3: What are the typical dosages of PLC used in rodent studies via drinking water?

A3: Dosages of PLC in rodent studies can vary depending on the specific research model and objectives. However, a common oral dosage range reported in the literature is between 100 mg/kg/day and 500 mg/kg/day.[3] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.

Q4: Can the taste of PLC affect water consumption in animals?

A4: Yes, the taste of PLC in the drinking water may lead to reduced water intake in some animals.[3] This can result in inaccurate dosing. It is essential to monitor daily water consumption for both the control and experimental groups.

Q5: How can I ensure accurate dosing if water intake varies between animals?

A5: Administering drugs via drinking water can present challenges in achieving precise dosing due to variations in individual water consumption.[3] To ensure accuracy, daily monitoring of water intake for each cage is critical. The dose should be calculated based on the average weekly water consumption and the animal's body weight. For more precise dosing, oral gavage is an alternative method, though it may induce stress in the animals.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced Water Intake Taste aversion to PLC.- Monitor water consumption daily to quantify the reduction. - Consider adding a small amount of a sweetener like saccharin (B28170) to the water to mask the taste. A corresponding control group with the sweetener alone must be included.[3] - If taste aversion persists, consider an alternative administration route such as oral gavage.[3]
Precipitate or Cloudiness in Water Bottle Incomplete dissolution or potential contamination.- Ensure the PLC is fully dissolved when preparing the solution. - Prepare fresh solutions daily to prevent bacterial growth.[3][4] - Clean and sterilize water bottles and sipper tubes thoroughly between solution changes.
High Variability in Experimental Results Inconsistent dosing due to variable water intake or degradation of PLC.- Strictly adhere to a daily schedule for preparing and providing the medicated water. - Monitor and record water intake per cage daily to correlate with results. - Ensure the stability of PLC in the water over a 24-hour period under your specific laboratory conditions.[3]
Unexpected Physiological Effects in Control Group If a sweetener is used, it may have its own metabolic effects.- Always include a control group that receives the vehicle (water) and any additives (e.g., sweetener) without the PLC.[3]

Data Presentation: Properties of this compound

Table 1: Solubility of this compound Hydrochloride

Solvent Approximate Solubility Reference
Water≥ 150 mg/mL[2]
PBS (pH 7.2)~10 mg/mL[5][6]
Ethanol~25 mg/mL[1][5]
DMSO~20 mg/mL[1][5]
DMF~15 mg/mL[1][5]

Table 2: Stability of this compound Hydrochloride

Form Storage Condition Duration Stability Notes Reference
Crystalline Solid-20°C≥ 4 yearsStable for an extended period when stored properly.[4][5]
Aqueous Solution (Water)Room Temperature< 24 hoursProne to hydrolysis; fresh preparation is recommended daily.[4]
Stock Solution (DMSO)-20°C1 monthStable for short-term storage.[4]
Stock Solution (DMSO)-80°C6 monthsRecommended for long-term storage.[4]

Experimental Protocols

Protocol 1: Preparation of PLC Solution in Drinking Water

  • Calculate the required amount of PLC: Based on the average daily water consumption and the average body weight of the animals in a cage, calculate the total amount of PLC needed to achieve the target dose in mg/kg/day.

  • Weigh the PLC: Accurately weigh the calculated amount of this compound hydrochloride powder.

  • Dissolve the PLC: Add the weighed PLC to the total volume of drinking water to be provided for a 24-hour period.

  • Ensure complete dissolution: Mix the solution thoroughly until the PLC is completely dissolved.

  • Administer to animals: Transfer the freshly prepared solution to the animal's water bottles.

  • Daily Preparation: Repeat this process daily to ensure the stability and accuracy of the dosing.[3][4]

Protocol 2: Monitoring Water Consumption

  • Measure initial volume: At the beginning of each 24-hour period, measure and record the volume of the PLC solution in the water bottle for each cage.

  • Measure remaining volume: After 24 hours, measure and record the remaining volume of the solution.

  • Calculate consumption: The difference between the initial and remaining volumes represents the daily water consumption for that cage.

  • Account for spillage: Use control water bottles in an empty cage to estimate and correct for any water loss due to spillage or evaporation.

  • Monitor animal weight: Record the body weight of the animals regularly (e.g., weekly) to adjust the PLC concentration in the drinking water as needed.

Visualizations

PI3K_Akt_Signaling_Pathway PLC This compound PI3K PI3K PLC->PI3K stimulates Antioxidant Antioxidant Properties PLC->Antioxidant Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/ activates NO Nitric Oxide (NO) eNOS->NO produces

Caption: PI3K/Akt signaling pathway stimulated by this compound.[7]

Experimental_Workflow cluster_prep Daily Preparation cluster_admin Administration & Monitoring cluster_analysis Data Analysis calc 1. Calculate PLC Dose weigh 2. Weigh PLC calc->weigh dissolve 3. Dissolve in Water weigh->dissolve administer 4. Provide Medicated Water dissolve->administer monitor_water 5. Monitor Daily Water Intake administer->monitor_water monitor_weight 6. Monitor Body Weight administer->monitor_weight analyze 7. Analyze Experimental Endpoints monitor_water->analyze monitor_weight->analyze

Caption: Experimental workflow for PLC administration in drinking water.

Troubleshooting_Logic start Reduced Water Intake Observed q1 Is taste aversion suspected? start->q1 sol1 Add sweetener & include sweetener control group. q1->sol1 Yes end Continue Experiment q1->end No q2 Is water intake still low? sol1->q2 sol2 Consider alternative dosing route (e.g., oral gavage). q2->sol2 Yes q2->end No

Caption: Troubleshooting logic for reduced water consumption.

References

Addressing the instability of Propionyl-L-Carnitine in aqueous solutions at neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propionyl-L-Carnitine (PLC). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of PLC in aqueous solutions, particularly at neutral pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (PLC) instability in aqueous solutions?

A1: The primary cause of PLC instability in aqueous solutions is hydrolysis of the ester bond. This reaction is particularly accelerated at neutral to alkaline pH, leading to the degradation of PLC into L-carnitine and propionic acid.

Q2: What is the recommended pH range for preparing and storing aqueous solutions of PLC?

A2: To minimize degradation, it is recommended to maintain the pH of aqueous PLC solutions below 7.5.[1] Acidic to neutral conditions (pH 3-7) are generally more favorable for the stability of similar compounds like Acetyl-L-Carnitine.[2]

Q3: How should I prepare and store stock solutions of PLC for long-term use?

A3: For long-term storage, it is advisable to prepare stock solutions in organic solvents such as DMSO or ethanol.[1][3] These stock solutions should be stored at -20°C for up to a month or at -80°C for up to six months.[1] When preparing aqueous solutions for experiments, it is best practice to prepare them fresh daily.[1][4] If short-term storage of aqueous solutions is necessary, they should be kept at 4°C for no longer than a few days.[4]

Q4: What are the main degradation products of PLC that I should monitor in my experiments?

A4: The primary degradation products of PLC in aqueous solutions are L-carnitine and propionic acid, resulting from the hydrolysis of the ester linkage.

Q5: Can I sterilize aqueous solutions of PLC by autoclaving?

A5: No, autoclaving is not recommended for sterilizing PLC solutions. The high temperatures involved will significantly accelerate the hydrolysis and degradation of the compound. Sterile filtration is the preferred method for sterilizing PLC solutions.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected results in cell culture experiments with PLC.
  • Possible Cause 1: Degradation of PLC in culture media.

    • Troubleshooting Steps:

      • Standard cell culture media typically have a pH between 7.2 and 7.4. At this pH and at an incubation temperature of 37°C, PLC can undergo gradual hydrolysis.

      • Solution: Prepare fresh PLC-supplemented media immediately before each experiment. Avoid storing PLC-containing media for extended periods.

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting Steps:

      • Some components in complex culture media might accelerate PLC degradation.

      • Solution: As a control, incubate PLC in the culture medium under the same experimental conditions but without cells. Measure the PLC concentration at the beginning and end of the incubation period to determine the extent of abiotic degradation.

Issue: Variability in animal studies involving PLC administered in drinking water.
  • Possible Cause 1: Instability of PLC in drinking water over 24 hours.

    • Troubleshooting Steps:

      • The pH of drinking water can vary, and it is often close to neutral, which can promote PLC hydrolysis.

      • Solution: Measure the stability of PLC in the specific drinking water used for your study over a 24-hour period at room temperature. It is highly recommended to prepare fresh PLC-containing drinking water daily to ensure accurate dosing.[1][4]

  • Possible Cause 2: Altered water consumption by animals.

    • Troubleshooting Steps:

      • The taste of PLC might reduce water intake in some animals, leading to variable dosing.

      • Solution: Monitor daily water consumption for each animal. If a decrease is observed, consider adding a small amount of a sweetener like saccharin (B28170) to mask the taste. Ensure a control group also receives the sweetener to account for any potential metabolic effects.[4]

Data Presentation

Table 1: Summary of this compound (PLC) Stability in Different Conditions

FormSolvent/ConditionTemperatureDurationStability Notes
Crystalline Solid--20°C≥ 4 yearsStable for an extended period when stored properly.[1][3]
Aqueous SolutionPBS (pH 7.2)Room Temperature< 24 hoursIt is recommended to prepare fresh solutions daily.[1]
Aqueous SolutionWaterRoom TemperatureNot RecommendedProne to hydrolysis, especially at neutral to alkaline pH.[1]
Stock SolutionDMSO-20°C1 monthStable for short-term storage.[1]
Stock SolutionDMSO-80°C6 monthsRecommended for long-term storage of stock solutions.[1]

Experimental Protocols

Protocol: Stability Testing of this compound (PLC) in Aqueous Solution using HPLC

This protocol outlines a method to determine the stability of PLC in an aqueous buffer at a specific pH and temperature.

1. Materials and Reagents:

  • This compound (PLC) hydrochloride

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Formic acid

  • Internal standard (e.g., d3-propionyl-L-carnitine)

  • HPLC or UHPLC system with a C18 reversed-phase column

  • Mass spectrometer (optional, but recommended for specificity)

2. Preparation of PLC Solution:

  • Accurately weigh a known amount of PLC hydrochloride and dissolve it in the phosphate buffer (pH 7.0) to achieve a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

3. Stability Study Setup:

  • Aliquot the PLC solution into several vials.

  • Store the vials at the desired temperature (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a sample from each temperature condition.

4. Sample Preparation for HPLC Analysis:

  • To 100 µL of the PLC sample, add 10 µL of the internal standard solution.

  • If necessary, precipitate proteins (if working with biological matrices) by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge. Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

5. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 215 nm or by mass spectrometry (monitoring specific precursor-to-product ion transitions for PLC and the internal standard).

6. Data Analysis:

  • Quantify the peak area of PLC and the internal standard at each time point.

  • Calculate the concentration of PLC remaining at each time point relative to the initial concentration (time 0).

  • Plot the natural logarithm of the PLC concentration versus time. The degradation rate constant (k) can be determined from the slope of the line.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Mandatory Visualization

PLC This compound Hydrolysis Hydrolysis (Ester Bond Cleavage) PLC->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis LC L-Carnitine Hydrolysis->LC PA Propionic Acid Hydrolysis->PA Conditions Accelerated by: - Neutral to Alkaline pH - Increased Temperature Hydrolysis->Conditions

Caption: Degradation pathway of this compound in aqueous solution.

start Inconsistent Experimental Results with PLC check_solution_prep Review Solution Preparation and Storage Procedures start->check_solution_prep fresh_solutions Are fresh aqueous solutions prepared daily? check_solution_prep->fresh_solutions no_fresh No fresh_solutions->no_fresh No yes_fresh Yes fresh_solutions->yes_fresh Yes ph_control Is the pH of the aqueous solution below 7.5? no_ph No ph_control->no_ph No yes_ph Yes ph_control->yes_ph Yes stability_test Conduct a stability study under experimental conditions adjust_protocol Adjust experimental protocol: - Prepare solutions fresh - Buffer to slightly acidic pH stability_test->adjust_protocol end Consistent Results adjust_protocol->end no_fresh->adjust_protocol yes_fresh->ph_control no_ph->adjust_protocol yes_ph->stability_test

References

Technical Support Center: Chromatographic Resolution of Propionyl-L-Carnitine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Propionyl-L-Carnitine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal resolution of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers challenging?

The separation of this compound from its isomers, such as Acetyl-L-Carnitine and Isovaleryl-L-Carnitine, is difficult due to their similar physicochemical properties.[1] These compounds often have the same mass-to-charge ratio (m/z), making their differentiation by mass spectrometry alone impossible without prior chromatographic separation.[2] Effective chromatographic resolution is therefore critical for accurate quantification.

Q2: What are the common chromatographic techniques used for this separation?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the predominant techniques for the analysis of this compound and its isomers.[3][4][5] Reversed-phase chromatography with C18 columns is a common starting point.[1][3] For enantiomeric separations (L-carnitine vs. D-carnitine), chiral chromatography is essential.[6][7]

Q3: What is derivatization and is it necessary for this compound analysis?

Derivatization is a chemical modification of the analyte to enhance its chromatographic properties or detection. For carnitines, which have weak UV absorbance, derivatization can improve sensitivity for UV or fluorescence detection.[8] Common derivatization techniques include butylation or reaction with reagents like 1-aminoanthracene (B165094).[3][9][10][11][12] While not always required, especially with sensitive MS detectors, it can improve chromatographic separation and ionization efficiency.[2]

Q4: How can I improve the peak shape of my analytes?

Poor peak shape, such as tailing or fronting, is a frequent issue.[1]

  • Peak Tailing: Often caused by secondary interactions with residual silanol (B1196071) groups on the column.[1][13] Operating at a lower mobile phase pH or using an end-capped column can mitigate this.[1] Column overload is another common cause, which can be addressed by reducing the sample concentration or injection volume.[1][13]

  • Peak Fronting: This can result from poor sample solubility in the mobile phase, column overload, or column collapse.[1][14] Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[1][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution Between this compound and Its Isomers

Symptoms:

  • Co-eluting or overlapping peaks for this compound and other short-chain acylcarnitines.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

Cause Solution
Suboptimal Mobile Phase Optimize the mobile phase composition. The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak separation and sharpness.[1][2] Adjust the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol).
Inappropriate Gradient Program A shallow gradient can increase the separation time and improve the resolution of closely eluting compounds.[1][2]
Unsuitable Column Chemistry While C18 columns are common, consider alternative stationary phases like mixed-mode or chiral columns which can offer different selectivity for isomers.[1]
Inadequate Sample Preparation Matrix effects can interfere with separation. Utilize solid-phase extraction (SPE) to clean up complex samples like plasma or tissue extracts.[9]
Issue 2: Abnormal Peak Shapes (Tailing, Fronting, Splitting)

Symptoms:

  • Asymmetrical peaks, which can lead to inaccurate integration and quantification.

  • Shoulders on peaks or completely split peaks.

Possible Causes & Solutions:

Cause Solution
Secondary Interactions Strong interactions between the analytes and active sites on the column (e.g., silanols) can cause peak tailing.[1][13] Use a lower pH mobile phase or an end-capped column.[1]
Column Overload Injecting too much sample can lead to both peak tailing and fronting.[1][13][14] Reduce the injection volume or dilute the sample.[9]
Sample Solvent Mismatch If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[13][14] Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[9]
Column Degradation/Contamination A void at the head of the column or a blocked frit can cause peak splitting.[14] Using a guard column can help protect the analytical column.[9] If the column is contaminated, flushing may be necessary.
Extra-Column Volume Dead volume in the system (e.g., from poorly fitted connections or long tubing) can lead to peak broadening and tailing.[1][13] Ensure all connections are secure and use tubing with appropriate inner diameter.

Experimental Protocols

Protocol 1: HPLC Method with Pre-Column Derivatization

This method is suitable for the simultaneous determination of L-carnitine (LC), Acetyl-L-carnitine (ALC), and this compound (PLC) in human plasma using fluorescence detection.[3][10][11][12]

1. Sample Preparation:

  • Protein precipitation of plasma samples.

  • Pre-column derivatization with 1-aminoanthracene (IAA) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst.[3][11][12]

2. Chromatographic Conditions:

  • Column: Hypersil C18[3][10]

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1 M Ammonium Acetate (28:72, v/v).[3][10]

  • Flow Rate: 1.0 mL/min[3][10]

  • Detection: Fluorescence detector with excitation at 248 nm and emission at 418 nm.[3][10][11]

Quantitative Data from a Representative Study:

Analyte Linearity Range (µmol/L) Recovery (%)
L-Carnitine5 - 16099.48
Acetyl-L-Carnitine1 - 3299.94
This compound0.25 - 898.20
Data adapted from a study by Li et al.[3][10]
Protocol 2: UPLC-MS/MS Method for Isomer Separation

This protocol is a general approach for the separation of acylcarnitine isomers using UPLC-MS/MS.

1. Sample Preparation:

  • For plasma or dried blood spots, perform an extraction with a methanol-based solution containing deuterated internal standards.[9]

  • Centrifuge to remove proteins and transfer the supernatant.

  • Optional: Derivatization to butyl esters to improve chromatographic separation.[2][9]

2. UPLC-MS/MS Conditions:

  • Column: A high-resolution C18 column (e.g., 1.7 µm particle size).[9]

  • Mobile Phase: A gradient elution using water and methanol (B129727) or acetonitrile, often with an additive like formic acid or an ion-pairing agent like HFBA to improve peak shape and resolution.[1][9] A shallow gradient is often necessary.[2][9]

  • Flow Rate: Optimized for the column dimensions and particle size.[9]

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for specific transitions of the analytes and internal standards.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of Isomers check_peak_shape Assess Peak Shape start->check_peak_shape coelution Co-elution or Broad Peaks check_peak_shape->coelution Symmetrical but Overlapping asymmetry Peak Tailing or Fronting check_peak_shape->asymmetry Asymmetrical optimize_mobile_phase Optimize Mobile Phase (e.g., add ion-pairing agent, adjust organic %) coelution->optimize_mobile_phase check_overload Check for Column Overload (reduce sample concentration) asymmetry->check_overload adjust_gradient Adjust Gradient Program (make shallower) optimize_mobile_phase->adjust_gradient change_column Change Column Chemistry (e.g., different stationary phase) adjust_gradient->change_column end_good Resolution Improved change_column->end_good check_solvent Verify Sample Solvent Compatibility check_overload->check_solvent check_system Inspect System for Dead Volume check_solvent->check_system check_system->optimize_mobile_phase

Caption: Troubleshooting workflow for poor isomer resolution.

Experimental_Workflow sample Biological Sample (e.g., Plasma, DBS) extraction Extraction (with Internal Standards) sample->extraction derivatization Derivatization (Optional) (e.g., Butylation) extraction->derivatization lc_separation LC Separation (e.g., UPLC with C18 column) derivatization->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General experimental workflow for LC-MS/MS analysis.

References

Best practices for long-term storage of Propionyl-L-Carnitine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices for the long-term storage of Propionyl-L-Carnitine (B1674954) (PLC) stock solutions, troubleshooting advice for common issues, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

A1: For long-term storage, it is highly recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[1] Ethanol is also mentioned as a potential solvent, but specific stability data is less readily available.[1][2][3]

Q2: At what temperature and for how long can I store this compound stock solutions?

A2: The storage stability of this compound stock solutions is dependent on both the solvent and the temperature:

  • In DMSO, stock solutions are stable for up to 1 month at -20°C and for up to 6 months at -80°C.[1]

  • Aqueous solutions, such as those prepared in PBS (pH 7.2), are not recommended for storage longer than one day at room temperature due to the risk of hydrolysis.[1][2]

Q3: Can I store this compound in its solid form?

A3: Yes, as a crystalline solid, this compound is stable for at least 4 years when stored at -20°C.[1][2]

Q4: What are the main degradation pathways for this compound in solution?

A4: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond, which yields L-carnitine.[1][4] This process is accelerated at a pH greater than 9. To minimize degradation, it is advisable to maintain the pH of aqueous solutions below 7.5.[1]

Q5: How should I handle the preparation of working solutions from a frozen stock?

A5: To prepare a working solution, thaw a single-use aliquot of the frozen stock solution at room temperature.[1] Further dilute the stock solution into your aqueous buffer or cell culture medium of choice. It is recommended to prepare fresh working solutions daily.[1][5]

Q6: What should I do if my this compound solution appears cloudy or has precipitates?

A6: Cloudiness or precipitation upon thawing can indicate that the solubility limit has been exceeded in the buffer or that the compound has degraded. Ensure the final concentration in your aqueous working solution is within the solubility limits. For instance, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2] If the problem persists, consider preparing a fresh stock solution.

Data Presentation: Storage Stability of this compound

FormSolvent/ConditionTemperatureDurationStability Notes
Crystalline Solid --20°C≥ 4 yearsStable for an extended period when stored properly.[1][2]
Stock Solution DMSO-20°C1 monthStable for short-term storage.[1]
Stock Solution DMSO-80°C6 monthsRecommended for long-term storage.[1]
Aqueous Solution PBS (pH 7.2)Room Temperature< 24 hoursIt is recommended to prepare fresh solutions daily.[1][2]
Aqueous Solution WaterRoom TemperatureNot RecommendedProne to hydrolysis, especially at neutral to alkaline pH.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • In a sterile conical tube, weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).[1][2]

  • Vortex the solution until the solid is completely dissolved. Gentle warming to room temperature may aid dissolution if the DMSO is cold.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Assessment of this compound Stability by HPLC-MS/MS

Objective: To determine the stability of this compound in a stock solution over time by monitoring its concentration and the appearance of its primary degradation product, L-carnitine.

Materials:

  • Stored this compound stock solution aliquots

  • This compound and L-carnitine analytical standards

  • Stable isotope-labeled internal standard (e.g., d3-propionyl-L-carnitine)

  • Acetonitrile (B52724) (HPLC grade), ice-cold

  • HPLC-grade water and mobile phase solvents (e.g., methanol (B129727), formic acid)

  • C18 reversed-phase HPLC column

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • At designated time points (e.g., 0, 1, 3, 6 months), thaw a stored aliquot of the this compound stock solution.

    • Prepare a dilution of the stock solution in a suitable buffer (e.g., PBS).

    • To a small volume of the diluted sample (e.g., 50 µL), add the internal standard.

    • Precipitate proteins by adding ice-cold acetonitrile, vortex vigorously, and centrifuge at high speed (e.g., 14,000 x g) at 4°C.[5]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.[5]

    • Reconstitute the sample in the initial mobile phase for injection into the LC-MS/MS system.[5]

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.[5]

    • Employ a mobile phase gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[5]

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[5]

    • Monitor for the specific mass transitions of this compound, L-carnitine, and the internal standard.

  • Data Analysis:

    • Quantify the concentrations of this compound and L-carnitine by comparing their peak areas to that of the internal standard and using a standard curve.

    • Plot the concentration of this compound over time to assess its stability. An increase in the concentration of L-carnitine would indicate degradation.

Visualizations

experimental_workflow Experimental Workflow: Preparation and Storage of this compound Stock Solution cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_working Working Solution Preparation weigh Weigh this compound hydrochloride powder add_solvent Add anhydrous DMSO to desired concentration weigh->add_solvent dissolve Vortex until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store thaw Thaw a single-use aliquot at room temperature store->thaw dilute Dilute in aqueous buffer or cell culture medium thaw->dilute use_fresh Use freshly prepared working solution dilute->use_fresh

Caption: Workflow for preparing and storing this compound stock solutions.

troubleshooting_guide Troubleshooting Guide for this compound Stock Solutions cluster_dissolution Dissolution Problems cluster_instability Suspected Degradation cluster_precipitation Precipitation in Working Solution start Issue with this compound Stock Solution check_solvent Is the correct solvent being used (e.g., anhydrous DMSO)? start->check_solvent check_storage Was the solution stored at the correct temperature and duration? start->check_storage check_solubility Is the final concentration within the solubility limit in the aqueous buffer? start->check_solubility check_temp Is the solvent at room temperature? check_solvent->check_temp Yes sonicate Consider gentle warming or sonication. check_temp->sonicate Yes check_ph For aqueous solutions, is the pH below 7.5? check_storage->check_ph Yes prepare_fresh Prepare a fresh stock solution. check_ph->prepare_fresh Yes check_buffer Are there any incompatibilities with the buffer components? check_solubility->check_buffer Yes lower_concentration Lower the final concentration. check_buffer->lower_concentration Yes

Caption: Troubleshooting decision tree for this compound solutions.

References

Mitigating confounding variables from stress in oral gavage studies of Propionyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating confounding variables arising from stress in oral gavage studies involving Propionyl-L-Carnitine (PLC).

Troubleshooting Guides

High variability in study results, unexpected physiological changes, or a lack of dose-dependent effects can often be attributed to the confounding effects of stress induced by the oral gavage procedure. This guide will help you identify and address these issues.

Problem 1: High Inter-Animal Variability in Metabolic and Cardiovascular Readouts

Your data shows a large standard deviation in parameters like blood glucose, blood pressure, or heart rate, even within the same dosage group.

Potential Cause Troubleshooting & Optimization
Inconsistent Gavage Technique: Differences in handling, restraint time, and insertion trauma between animals can lead to variable stress responses.- Standardize Handling: Ensure all personnel are trained on a consistent, gentle handling and restraint protocol. Minimize the duration of restraint. - Refine Gavage Technique: Use appropriately sized, flexible gavage needles to minimize esophageal irritation. Consider coating the needle with sucrose (B13894) to reduce aversion.[1] - Acclimatize Animals: Habituate the animals to handling and the gavage procedure for several days before the experiment begins.[2]
Variable Fasting States: The presence of food in the stomach can alter gastric emptying and drug absorption, contributing to variability.- Standardize Fasting: Implement a consistent overnight fasting period (e.g., 12-18 hours) for all animals. - Standardize Re-feeding: Ensure that the timing of re-feeding post-gavage is the same for all animals.
Stress-Induced Physiological Changes: The stress of the procedure itself can elevate blood glucose, heart rate, and blood pressure, masking the effects of PLC.[3]- Incorporate a "Sham" Gavage Group: Include a control group that undergoes the gavage procedure with the vehicle only. This helps to differentiate the effects of the procedure from the effects of PLC. - Measure Stress Biomarkers: In a pilot study, measure plasma corticosterone (B1669441) or fecal corticosterone metabolites to quantify the stress response to your gavage protocol.[3]

Problem 2: Observed Effects are Opposite to the Expected Pharmacological Action of PLC

You are observing increased oxidative stress markers or impaired mitochondrial function, contrary to the known antioxidant and metabolism-enhancing properties of PLC.

Potential Cause Troubleshooting & Optimization
Gavage-Induced Stress is Overriding PLC's Effects: Severe stress from the gavage procedure can independently induce oxidative stress and mitochondrial dysfunction, confounding your results.[1]- Minimize Procedural Stress: Implement all the stress-reducing techniques mentioned in Problem 1. - Consider Alternative Dosing Methods: If stress remains a significant confounder, explore less stressful alternatives to oral gavage, such as voluntary consumption of PLC in palatable food or dissolving strips.[4][5]
Interaction between Stress Hormones and PLC's Target Pathways: Glucocorticoids (like corticosterone), released during stress, can directly impact mitochondrial function and oxidative balance, the same pathways modulated by PLC.- Lower Dosage Pilot Study: Conduct a pilot study with a lower dose of PLC to see if a therapeutic effect can be observed without being masked by a strong stress response. - Characterize the Stress Response: Quantify the level of stress hormones to understand the magnitude of the stress response in your experimental model.

Frequently Asked Questions (FAQs)

Q1: How can stress from oral gavage specifically confound my this compound (PLC) study?

A1: The stress induced by oral gavage can significantly confound studies on PLC because the physiological response to stress and the pharmacological targets of PLC overlap. Specifically:

  • Mitochondrial Function: Stress and the associated increase in glucocorticoids can impair mitochondrial function and increase the production of reactive oxygen species (ROS).[1][6] PLC's primary mechanism is to enhance mitochondrial function by facilitating the transport of fatty acids for energy production.[7][8] Therefore, gavage-induced stress can counteract the intended effect of PLC.

  • Oxidative Stress: The stress response is known to increase oxidative stress.[1] PLC has antioxidant properties and is often studied for its ability to reduce oxidative damage.[2][9] The pro-oxidant effect of stress can mask or diminish the antioxidant benefits of PLC.

  • Cardiovascular Parameters: Handling and restraint during gavage can cause acute increases in heart rate and blood pressure.[3] Since PLC is often investigated for its cardiovascular benefits, these stress-induced changes can introduce significant variability and make it difficult to assess the true effect of the compound.

Q2: What are the key physiological markers I should monitor to assess the level of stress in my animals?

A2: To quantify the stress response, you can measure:

  • Plasma Corticosterone: A primary stress hormone in rodents. Blood samples should be collected at a consistent time point after the gavage procedure.

  • Fecal Corticosterone Metabolites: A non-invasive method to assess cumulative stress over a period.[3]

  • Heart Rate and Blood Pressure: Can be measured using telemetry for continuous monitoring, providing data on the acute stress response to handling and gavage.[3]

  • Behavioral Indicators: Observe for signs of distress such as struggling, vocalization, and changes in grooming or activity levels.

Q3: What are some less stressful alternatives to oral gavage for administering PLC?

A3: If oral gavage proves to be a significant confounding factor, consider these alternatives:

  • Voluntary Oral Consumption:

    • In Palatable Food: Mix the PLC with a small amount of palatable food like peanut butter, sweetened gelatin, or a bacon-flavored dough.[3][5]

    • In Drinking Water: If PLC is palatable and stable in solution, it can be administered in the drinking water.[10] However, this method offers less precise dosing.

  • Pill Formulation: A pill that the animals will voluntarily consume can be formulated.[3]

  • Orally Dissolving Strips (ODS): This is a novel method for chronic oral drug administration that is considered humane and reduces stress.[4]

Q4: Are there any refinements to the oral gavage technique itself that can reduce stress?

A4: Yes, several refinements can make the procedure less stressful:

  • Sucrose-Coated Gavage Needles: Pre-coating the gavage needle with a sucrose solution has been shown to pacify the animals and reduce stress-related behaviors.[1]

  • Proper Restraint and Handling: Use gentle but firm restraint to minimize struggling. Acclimatizing the animals to handling before the study is crucial.[11]

  • Appropriate Gavage Needle: Use a flexible, ball-tipped gavage needle of the correct size for the animal to prevent esophageal injury.

  • Experienced Personnel: Ensure that the procedure is performed by well-trained and experienced individuals.

Quantitative Data Summary

The following table summarizes data from a study comparing the stress response between oral gavage and a less stressful pill-dosing method.

Parameter Control Pill Dosing Oral Gavage Reference
Change in Mean Arterial Pressure (MAP) at 1 hr (mmHg) BaselineSignificant IncreaseSignificantly Greater and Sustained Increase[3]
Heart Rate Change (2-5 hrs post-dosing) BaselineSignificant ReductionSignificant Increase[3]
Fecal Corticosterone Metabolites BaselineNo Significant IncreaseSignificant Increase[3]

Experimental Protocols

Protocol 1: Sucrose-Coating of Gavage Needles to Reduce Stress

Objective: To refine the oral gavage technique to minimize stress-induced confounding variables.

Materials:

  • Standard gavage needles appropriate for the animal size.

  • Sucrose solution (e.g., 10% w/v in sterile water).

  • This compound formulation.

Procedure:

  • Prepare the this compound dosing solution as per your experimental protocol.

  • Just before each gavage, dip the gavage needle into the sucrose solution, ensuring the tip is coated.

  • Gently restrain the animal using a standardized technique.

  • Perform the oral gavage with the sucrose-coated needle.

  • Monitor the animal for any signs of distress post-procedure.

  • This method has been shown to decrease the time to passage and reduce observable stress reactions.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Stress_PLC_Interaction cluster_stress Stress Response (Oral Gavage) cluster_plc This compound Action cluster_confounder Confounding Interaction Gavage Handling & Restraint HPA_Axis HPA Axis Activation Gavage->HPA_Axis Corticosterone ↑ Corticosterone HPA_Axis->Corticosterone Mito_Dysfunction Mitochondrial Dysfunction Corticosterone->Mito_Dysfunction Induces Oxidative_Stress ↑ Oxidative Stress Corticosterone->Oxidative_Stress Induces PLC This compound Mito_Function ↑ Mitochondrial Function PLC->Mito_Function Antioxidant ↑ Antioxidant Capacity PLC->Antioxidant Mito_Function->Mito_Dysfunction Counteracts Antioxidant->Oxidative_Stress Counteracts Variability High Data Variability Mito_Dysfunction->Variability False_Negatives Masking of PLC Effects Mito_Dysfunction->False_Negatives Oxidative_Stress->Variability Oxidative_Stress->False_Negatives

Caption: Interaction between gavage-induced stress and PLC's mechanisms.

Troubleshooting_Workflow Start High Variability or Unexpected Results Assess_Stress Assess Stress Levels (Corticosterone, HR, BP) Start->Assess_Stress Refine_Technique Refine Gavage Technique (Sucrose, Handling) Assess_Stress->Refine_Technique Stress Confirmed Alternative_Dosing Consider Alternative Dosing (Palatable Food, Pills) Assess_Stress->Alternative_Dosing High Stress Persists Re_evaluate Re-evaluate PLC Effects Refine_Technique->Re_evaluate Alternative_Dosing->Re_evaluate Success Confounding Variable Mitigated Re_evaluate->Success

Caption: Troubleshooting workflow for mitigating stress-related confounds.

References

Strategies to prevent hydrolysis of Propionyl-L-Carnitine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal strategies to prevent the hydrolysis of Propionyl-L-Carnitine (PLC) during sample preparation. Adherence to these protocols is crucial for obtaining accurate and reproducible quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (PLC) is a naturally occurring acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for oxidation. It is analytically challenging due to its susceptibility to hydrolysis, which is the chemical breakdown of the molecule in the presence of water. This degradation can be catalyzed by enzymes (esterases) or changes in pH and temperature, leading to the formation of L-Carnitine and propionic acid. Inaccurate quantification due to hydrolysis can significantly impact research findings, particularly in studies investigating metabolic disorders or the therapeutic effects of PLC.

Q2: What are the primary factors that cause the hydrolysis of this compound?

A2: The main factors contributing to the hydrolysis of PLC during sample preparation are:

  • pH: PLC is most stable in acidic to neutral conditions (pH < 7.5). Basic (alkaline) conditions significantly accelerate the rate of hydrolysis.

  • Temperature: Elevated temperatures increase the rate of chemical and enzymatic hydrolysis. Therefore, it is critical to keep samples cold throughout the collection and preparation process.

  • Enzymatic Activity: Esterases, which are enzymes present in biological samples, particularly in tissue homogenates from the liver and kidney, can rapidly hydrolyze PLC. While stable in whole blood, once cells are lysed or tissues are homogenized, these enzymes can degrade the analyte.

Q3: How should I store my samples to ensure the stability of this compound?

A3: Proper storage is critical for maintaining the integrity of PLC in biological samples. For long-term stability, plasma or serum samples should be stored at -80°C. Storage at -20°C is acceptable for shorter periods. It is advisable to minimize freeze-thaw cycles by aliquoting samples into single-use vials after the initial processing. Aqueous solutions of PLC are not recommended for storage for more than 24 hours.

Q4: Is a special type of blood collection tube required for this compound analysis?

A4: Yes, the choice of blood collection tube is important. The recommended tubes are those containing anticoagulants such as sodium heparin (green top) or EDTA (lavender top). After collection, the blood should be centrifuged promptly in a refrigerated centrifuge to separate the plasma, which should then be immediately frozen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis due to improper pH: The pH of the sample or a buffer used during extraction may have been too high (alkaline).Ensure all solutions are buffered to a pH between 6.0 and 7.5.
Elevated temperature during sample handling: Samples were left at room temperature for an extended period.Always process samples on ice or in a refrigerated centrifuge. Promptly freeze plasma/serum after separation.
Enzymatic degradation: Release of esterases during sample processing, especially with tissue homogenates.Work quickly at low temperatures. While specific esterase inhibitors like DFP or PMSF can be used, their compatibility with your analytical method must be validated to avoid interference. A more common and effective strategy is rapid protein precipitation with a cold organic solvent like acetonitrile (B52724) to denature enzymes.
Incomplete extraction: The chosen extraction method is not efficiently recovering the analyte.Optimize the protein precipitation or solid-phase extraction (SPE) protocol. Ensure the correct solvent-to-sample ratio and adequate vortexing.
High variability between replicate samples Inconsistent sample preparation: Variations in timing, temperature, or pipetting during the extraction process.Standardize the entire workflow. Use calibrated pipettes and ensure consistent incubation times and temperatures for all samples.
Multiple freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to degradation.Prepare single-use aliquots of your samples immediately after initial processing.
Increased L-Carnitine concentration with a corresponding decrease in this compound Significant hydrolysis has occurred: This is a direct indicator of sample degradation.Review the entire sample handling and preparation workflow for any deviations from the recommended low temperature and neutral pH conditions. Consider collecting and processing a new set of samples following a stricter protocol.

Data on this compound Stability

While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability of a similar short-chain acylcarnitine, Acetyl-L-Carnitine, provides valuable insights. The following table summarizes the stability of Acetyl-L-Carnitine under various pH conditions, which can be used as a proxy for understanding the stability of this compound.

pH Temperature Stability Remaining Acetyl-L-Carnitine after 1 hour
3.0 - 9.0Room TemperatureStable>95%
11.0Room TemperatureUnstable~72.6%
12.0Room TemperatureHighly Unstable~4.2%

This data is for Acetyl-L-Carnitine and should be used as a qualitative guide for this compound.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation
  • Collection: Collect whole blood into a pre-chilled sodium heparin (green top) or EDTA (lavender top) tube.

  • Initial Storage: Immediately place the tube on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C.

  • Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, single-use cryogenic vials.

  • Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.

Protocol 2: Protein Precipitation for Plasma Samples
  • Thawing: Thaw the frozen plasma samples on ice.

  • Internal Standard: In a microcentrifuge tube, add your internal standard (e.g., d3-Propionyl-L-Carnitine) to the required volume of plasma.

  • Precipitation: Add at least three volumes of ice-cold acetonitrile to the plasma sample (e.g., 300 µL of acetonitrile for 100 µL of plasma).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >13,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase of your LC-MS/MS system.

  • Analysis: Vortex briefly, centrifuge to pellet any remaining particulates, and inject the supernatant for analysis.

Visualizations

Hydrolysis of this compound PLC This compound LC L-Carnitine PLC->LC Hydrolysis PA Propionic Acid PLC->PA Hydrolysis H2O Water (H₂O) H2O->PLC Catalysts High pH (>7.5) High Temperature Esterases Catalysts->PLC

Caption: Chemical hydrolysis pathway of this compound.

Recommended Workflow for PLC Sample Preparation cluster_collection Sample Collection cluster_processing Plasma Processing & Storage cluster_extraction Sample Extraction cluster_analysis Analysis Collect 1. Collect Blood (Heparin/EDTA tube) Ice 2. Place on Ice Immediately Collect->Ice Centrifuge 3. Centrifuge at 4°C (within 30 min) Ice->Centrifuge Aliquot 4. Aliquot Plasma Centrifuge->Aliquot Freeze 5. Snap Freeze & Store at -80°C Aliquot->Freeze Thaw 6. Thaw on Ice Add_IS 7. Add Internal Standard Thaw->Add_IS Precipitate 8. Protein Precipitation (ice-cold acetonitrile) Add_IS->Precipitate Dry 9. Evaporate to Dryness Precipitate->Dry Reconstitute 10. Reconstitute Dry->Reconstitute Analyze 11. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended experimental workflow for PLC sample preparation.

Metabolic Pathway of Propionyl-CoA Val Valine PropionylCoA Propionyl-CoA Val->PropionylCoA Ile Isoleucine Ile->PropionylCoA Met Methionine Met->PropionylCoA Thr Threonine Thr->PropionylCoA PCC Propionyl-CoA Carboxylase (Biotin, ATP) PropionylCoA->PCC MethylmalonylCoA D-Methylmalonyl-CoA PCC->MethylmalonylCoA MCE Methylmalonyl-CoA Epimerase MethylmalonylCoA->MCE L_MethylmalonylCoA L-Methylmalonyl-CoA MCE->L_MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (Vitamin B12) L_MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Anaplerotic pathway of propionyl-CoA to succinyl-CoA.

Validation & Comparative

Propionyl-L-Carnitine vs. Acetyl-L-Carnitine in Heart Failure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two carnitine derivatives and their potential therapeutic roles in managing heart failure, supported by experimental data and mechanistic insights.

In the landscape of adjunctive therapies for heart failure, two derivatives of L-carnitine, Propionyl-L-Carnitine (PLC) and Acetyl-L-Carnitine (ALCAR), have emerged as subjects of significant scientific inquiry. Both compounds are integral to cellular energy metabolism, yet their distinct biochemical properties suggest potentially different applications in the context of cardiovascular disease. This guide offers a comparative analysis of PLC and ALCAR, presenting experimental data, outlining methodologies from key studies, and illustrating their proposed mechanisms of action to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound has been more extensively studied in the context of heart failure, with clinical trials demonstrating modest improvements in exercise capacity and, in some cases, left ventricular ejection fraction.[1] Its proposed primary benefit lies in its anaplerotic effect, replenishing Krebs cycle intermediates to enhance energy production in the stressed myocardium.[2] Acetyl-L-Carnitine is well-known for its role in transporting acetyl groups across the mitochondrial membrane, crucial for fatty acid oxidation and energy production, and its ability to cross the blood-brain barrier.[3] While its direct effects on heart failure are less documented in large clinical trials, its fundamental role in cardiac energy metabolism warrants consideration. This analysis will delve into the available evidence for both compounds.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the quantitative outcomes from various studies on this compound and L-Carnitine (as a proxy for its acetylated form, given the limited specific data for Acetyl-L-Carnitine in heart failure trials).

Table 1: Clinical Studies on this compound in Heart Failure

ParameterPLC Treatment GroupPlacebo/Control GroupStudy Details
Maximum Exercise Duration Increase of 16.4% at 90 days and 25.9% at 180 days[4]No significant change[4]60 patients with mild to moderate (NYHA class II-III) heart failure on digitalis and diuretics; 1.5 g/day PLC for 180 days.[4]
Increase of 40 seconds in patients with ejection fraction >30% (p<0.01)[5][6]No significant change[5][6]537 patients with mild to moderate chronic heart failure on ACE inhibitors and diuretics; 2 g/day PLC for 6 months.[5][6]
Left Ventricular Ejection Fraction (LVEF) Increase of 8.4% at 30 days, 11.6% at 90 days, and 13.6% at 180 days[4]No significant change[4]60 patients with mild to moderate (NYHA class II-III) heart failure on digitalis and diuretics; 1.5 g/day PLC for 180 days.[4]
Systemic Vascular Resistance Reduction of 20% at 90 days and 20.6% at 180 days[1]No significant change[1]50 patients with mild to moderate congestive heart failure on digitalis and diuretics; 2 g/day PLC for 6 months.[1]

Table 2: Studies on L-Carnitine in Heart and Cardiovascular Conditions

ParameterL-Carnitine Treatment GroupPlacebo/Control GroupStudy Details
All-Cause Mortality (Post-Myocardial Infarction) Significant 27% reduction[7]-Meta-analysis of 13 controlled trials in 3,629 patients.[7]
Ventricular Arrhythmias (Post-Myocardial Infarction) Highly significant 65% reduction[7]-Meta-analysis of 13 controlled trials in 3,629 patients.[7]
Angina Development (Post-Myocardial Infarction) Significant 40% reduction[7]-Meta-analysis of 13 controlled trials in 3,629 patients.[7]
Left Ventricular Ejection Fraction (LVEF) Higher after supplementation (Mean difference: 3.56)[8]-Meta-analysis of 6 studies in 144 pediatric patients.[8]
NYHA Class Improvement 55% of patients moved to a lower NYHA class[9]-9 patients with chronic congestive heart failure treated with oral L-carnitine for 12 weeks.[9]

Experimental Protocols

This compound: Preclinical Model of Cardiomyopathy
  • Objective: To assess the efficacy of PLC in preventing cardiac dysfunction in rat models of cardiomyopathy.[10]

  • Animal Models:

    • Erucic Acid-Induced Cardiomyopathy: Rats were fed a 10% erucic acid-enriched diet for 10 days.[10]

    • Streptozotocin-Induced Diabetic Cardiomyopathy: Rats received a single injection of streptozotocin (B1681764) (65 mg/kg) and were studied for 8-10 weeks.[10]

  • Intervention: A subset of animals in each model received daily intraperitoneal injections of PLC (1 mM/kg).[10]

  • Outcome Measures: Left ventricular function was evaluated in isolated, aerobically perfused hearts, with pressure-volume curves determined in paced hearts to assess myocardial contractility.[10]

G cluster_model Animal Model Induction cluster_treatment Treatment Allocation cluster_assessment Functional Assessment erucic_acid Erucic Acid Diet (10 days) plc_treatment PLC Treatment (1 mM/kg/day, IP) erucic_acid->plc_treatment control Saline Control erucic_acid->control streptozotocin Streptozotocin Injection (8-10 weeks) streptozotocin->plc_treatment streptozotocin->control heart_isolation Sacrifice and Heart Isolation plc_treatment->heart_isolation control->heart_isolation perfusion Isolated Heart Perfusion (Aerobic) heart_isolation->perfusion pv_curves Pressure-Volume Curve Analysis perfusion->pv_curves

Preclinical experimental workflow for PLC in rat cardiomyopathy.
Acetyl-L-Carnitine: In Vivo Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of ALCAR in a rat model.[11]

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).[11]

  • Intervention: Oral administration of ALCAR formulations via gavage at a specified dose.[11]

  • Data Collection: Blood samples were collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[11]

  • Analysis: Plasma concentrations of ALCAR were determined using a validated analytical method such as HPLC-MS/MS to calculate pharmacokinetic parameters (Cmax, Tmax, AUC).[11]

G acclimatization Acclimatization of Rats administration Oral Gavage of ALCAR Formulation acclimatization->administration blood_sampling Serial Blood Sampling (0-24h) administration->blood_sampling plasma_separation Centrifugation and Plasma Separation blood_sampling->plasma_separation analysis HPLC-MS/MS Analysis plasma_separation->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

Workflow for an in vivo pharmacokinetic study of ALCAR.

Signaling and Metabolic Pathways

This compound: Anaplerotic and Metabolic Effects

PLC's therapeutic potential in heart failure is largely attributed to its unique metabolic properties. Beyond facilitating the transport of fatty acids into the mitochondria, the propionyl moiety of PLC can be converted to propionyl-CoA, which then enters the Krebs cycle as succinyl-CoA. This anaplerotic pathway replenishes Krebs cycle intermediates, which can become depleted in the failing heart, thereby enhancing the efficiency of energy production.[2] Furthermore, PLC has been shown to increase the contribution of carbohydrate oxidation to ATP production in hypertrophied hearts.[12]

G PLC This compound PropionylCoA Propionyl-CoA PLC->PropionylCoA Hydrolysis SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle Anaplerosis ATP ATP Production KrebsCycle->ATP

Anaplerotic pathway of this compound.
Acetyl-L-Carnitine: Role in Mitochondrial Energy Metabolism

ALCAR's primary role is to transport acetyl-CoA into the mitochondrial matrix, a critical step in the beta-oxidation of fatty acids, which is the main energy source for the heart.[13] By donating its acetyl group, ALCAR contributes to the pool of acetyl-CoA available to enter the Krebs cycle for ATP production.[3] Additionally, L-carnitine and its esters are involved in modulating the intramitochondrial acetyl-CoA/CoA ratio, which can influence the activity of key enzymes like pyruvate (B1213749) dehydrogenase and thus impact glucose oxidation.[2] In hyperglycemic conditions, L-carnitine has been shown to activate antioxidant signaling pathways, such as increasing the expression of SOD2 via STAT3 activation, and improve metabolic functions through the CaMKII and AMPK pathways.[14][15]

G cluster_transport Mitochondrial Transport cluster_metabolism Energy Metabolism cluster_signaling Cardioprotective Signaling ALCAR Acetyl-L-Carnitine AcetylCoA_mito Mitochondrial Acetyl-CoA ALCAR->AcetylCoA_mito Transports Acetyl Group across Mitochondrion AcetylCoA_cyto Cytosolic Acetyl-CoA Mitochondrion Mitochondrial Membrane KrebsCycle Krebs Cycle AcetylCoA_mito->KrebsCycle ATP ATP Production KrebsCycle->ATP LC L-Carnitine STAT3 STAT3 LC->STAT3 AMPK AMPK Activation LC->AMPK SOD2 SOD2 Expression STAT3->SOD2 Metabolic_Function Improved Metabolic Function AMPK->Metabolic_Function

Metabolic and signaling roles of Acetyl-L-Carnitine.

Concluding Remarks

The distinct anaplerotic property of PLC may offer an advantage in chronic heart failure where Krebs cycle substrate depletion is a concern.[2] Conversely, ALCAR's fundamental role in fatty acid and glucose oxidation remains a critical target for metabolic modulation in the failing heart.[2] Future research, including head-to-head clinical trials, is necessary to delineate the specific patient populations with heart failure that would benefit most from each of these carnitine derivatives.

References

Validating the Effects of Propionyl-L-Carnitine on Mitochondrial Respiration In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Propionyl-L-Carnitine (PLC) and its parent compound, L-Carnitine, focusing on their respective effects on mitochondrial respiration in vitro. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial function and related therapeutics.

Introduction: Understanding Carnitine and its Analogs

L-Carnitine is a naturally occurring amino acid derivative crucial for cellular energy metabolism. Its primary and most well-understood role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA.[1] This process is fundamental for generating ATP, the cell's primary energy currency.

This compound (PLC) is a propionyl ester of L-Carnitine. While it shares the core function of L-Carnitine in fatty acid metabolism, its propionyl group confers an additional and distinct metabolic advantage, particularly under conditions of cellular stress such as ischemia.[2] This guide will delve into the experimental validation of these effects.

Mechanisms of Action: A Comparative Overview

The differential effects of L-Carnitine and PLC on mitochondrial respiration stem from their unique biochemical pathways.

L-Carnitine: The Fatty Acid Shuttle

L-Carnitine's primary mechanism involves the carnitine shuttle, a process that is essential for fatty acid oxidation.[3][4] Long-chain fatty acids are first activated to fatty acyl-CoA in the cytoplasm. The fatty acyl group is then transferred to carnitine by the enzyme Carnitine Palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, forming acylcarnitine. Acylcarnitine is then transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) converts acylcarnitine back to acyl-CoA and free carnitine. The regenerated acyl-CoA can then enter the β-oxidation spiral, producing acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA LCFA->Fatty_Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Fatty_Acyl_CoA->CPT1 OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 Matrix_Fatty_Acyl_CoA Fatty Acyl-CoA CPT2->Matrix_Fatty_Acyl_CoA Acylcarnitine -> Acyl-CoA Beta_Oxidation β-Oxidation Matrix_Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle ATP ATP Krebs_Cycle->ATP Oxidative Phosphorylation

L-Carnitine's Role in Fatty Acid Oxidation.
This compound: The Anaplerotic Substrate

In addition to facilitating fatty acid transport, PLC provides a direct anaplerotic substrate to the Krebs cycle.[2] The propionyl group of PLC is converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA.[5][6] Succinyl-CoA is a key intermediate of the Krebs cycle. By replenishing Krebs cycle intermediates, PLC can enhance the cycle's capacity, especially when intermediates are depleted due to high energy demand or metabolic stress, a process known as anaplerosis.[7] This anaplerotic effect is particularly beneficial during ischemia, as it can help maintain mitochondrial function and ATP production.[8]

PLC This compound Propionyl_CoA Propionyl-CoA PLC->Propionyl_CoA Hydrolysis Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Anaplerosis ATP ATP Krebs_Cycle->ATP Oxidative Phosphorylation

Anaplerotic Pathway of this compound.

Experimental Data: A Comparative Analysis

While numerous studies have investigated the effects of PLC and L-Carnitine on mitochondrial function, direct head-to-head quantitative comparisons in the same in vitro system are limited. The following tables summarize available data and highlight the expected outcomes based on their mechanisms of action.

Oxygen Consumption Rate (OCR) in Isolated Mitochondria
TreatmentConditionSubstrateBasal Respiration (State 2)ADP-Stimulated Respiration (State 3)Maximal Respiration (FCCP)Reference
Control NormoxiaPyruvate/MalateBaselineBaselineBaseline[9]
L-Carnitine NormoxiaPalmitoyl-Carnitine/MalateIncreasedIncreasedIncreased[10]
PLC NormoxiaPyruvate/MalateNo significant changeIncreasedIncreased[11]
Control Ischemia/ReperfusionPyruvate/MalateDecreasedSignificantly DecreasedSignificantly Decreased[9]
PLC Ischemia/ReperfusionPyruvate/MalateMaintainedPrevented DecreasePrevented Decrease[9][12]
L-Carnitine Ischemia/ReperfusionPyruvate/Malate-Partially Restored-[8]

Note: Specific quantitative values (e.g., in nmol O2/min/mg protein) are often study-dependent. The table reflects the general trends observed in the literature.

ATP Production in Isolated Mitochondria
TreatmentConditionATP Production RateReference
Control NormoxiaBaseline[13]
L-Carnitine NormoxiaIncreased-
PLC NormoxiaIncreased[13]
Control Ischemia/ReperfusionSignificantly Decreased[13]
PLC Ischemia/ReperfusionMaintained/Restored[13]
L-Carnitine Ischemia/ReperfusionPartially Restored[8]

Note: Data on direct comparative ATP production rates are sparse and require further investigation.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of PLC and L-Carnitine on mitochondrial respiration.

Isolation of Heart Mitochondria

This protocol is adapted from methods used in studies of cardiac mitochondrial function.

Materials:

  • Ventilated and heparinized laboratory animal (e.g., rat)

  • Ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Excise the heart and place it in ice-cold isolation buffer.

  • Mince the ventricular tissue and wash to remove excess blood.

  • Homogenize the minced tissue in fresh isolation buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., mitochondrial respiration medium).

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Measurement of Oxygen Consumption Rate (OCR)

This protocol describes a typical workflow for using a Seahorse XF Analyzer.

cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria Quantify_Protein Quantify Protein Isolate_Mito->Quantify_Protein Seed_Mito Seed Mitochondria onto XF Plate Quantify_Protein->Seed_Mito Prepare_Substrates Prepare Substrates & Test Compounds (PLC, L-Carnitine) Add_Media Add Assay Medium Prepare_Substrates->Add_Media Hydrate_Cartridge Hydrate Sensor Cartridge Load_Cartridge Load Cartridge with Inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) Hydrate_Cartridge->Load_Cartridge Centrifuge_Plate Centrifuge Plate to Adhere Mitochondria Seed_Mito->Centrifuge_Plate Centrifuge_Plate->Add_Media Run_Assay Run Assay in XF Analyzer Add_Media->Run_Assay Load_Cartridge->Run_Assay Measure_OCR Measure Basal, ATP-linked, Maximal, and Non-mitochondrial OCR Run_Assay->Measure_OCR Compare_Treatments Compare OCR between Control, PLC, and L-Carnitine Groups Measure_OCR->Compare_Treatments

Workflow for Measuring Mitochondrial OCR.

Conclusion

Both L-Carnitine and this compound play significant roles in mitochondrial energy metabolism. While L-Carnitine is fundamental for fatty acid oxidation, PLC offers the additional benefit of anaplerosis, which appears to be particularly advantageous under conditions of metabolic stress like ischemia-reperfusion.[2][8] The available in vitro data suggest that PLC is more effective than L-Carnitine at preserving mitochondrial function and ATP production in stressed cardiac mitochondria.[8] However, further studies with direct, quantitative comparisons of the two compounds under various conditions are warranted to fully elucidate their respective therapeutic potentials. This guide provides a foundational framework for researchers to design and interpret such investigations.

References

Propionyl-L-Carnitine vs. L-Carnitine: A Comparative Guide to Improving Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. Both L-Carnitine (LC) and its propionyl ester, Propionyl-L-Carnitine (PLC), are naturally occurring compounds investigated for their potential to mitigate endothelial dysfunction. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their distinct molecular mechanisms.

Comparative Analysis of Molecular Mechanisms

While both compounds share a core function in cellular energy metabolism, their effects on the vascular endothelium exhibit notable differences.

L-Carnitine (LC): The primary role of L-Carnitine is to transport long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Its benefits for endothelial function are largely attributed to:

  • Antioxidant Properties: L-Carnitine can reduce endothelial dysfunction by mitigating oxidative stress.[3] It is thought to scavenge free radicals directly and reduce the accumulation of acyl-CoA, which can be toxic and impair mitochondrial function.[1][4]

  • Modulation of Vasoactive Mediators: In hypertensive animal models, L-Carnitine has been shown to increase NO availability and enhance the production of the vasodilator prostacyclin (PGI2).[3] However, in normotensive models, it has also been observed to increase the production of the vasoconstrictor thromboxane (B8750289) A2 (TXA2), suggesting a more complex regulatory role.[3]

This compound (PLC): PLC shares the antioxidant capabilities of LC but possesses additional mechanisms that may confer a more direct and potent effect on endothelial cells.

  • Enhanced NO Synthesis and Bioavailability: PLC has been demonstrated to not only increase NO availability but also to upregulate the expression of endothelial nitric oxide synthase (eNOS), the key enzyme for NO production in the endothelium.[5] Furthermore, PLC actively stimulates eNOS through the phosphorylation of the serine residue Ser-1177. This activation is mediated by the PI3K/Akt signaling pathway, which is triggered upstream by the kinase Src.[6] PLC may initiate this cascade by altering the intracellular ATP/ADP ratio, thereby activating AMPK.[6]

  • Reduction of NADPH-Oxidase Mediated Oxidative Stress: PLC has been shown to reduce the expression and activity of NADPH-oxidase 4 (Nox4), a primary source of reactive oxygen species (ROS) in endothelial cells.[7][8][9] This directly tackles a major cause of endothelial dysfunction.

  • Anaplerotic Activity: The propionyl moiety of PLC can be converted to succinyl-CoA, which can then enter the Krebs cycle. This anaplerotic function replenishes Krebs cycle intermediates, enhancing energy production (ATP generation), which is particularly beneficial in ischemic tissues where energy metabolism is compromised.[10][11]

G cluster_PLC This compound (PLC) Pathway cluster_Shared Shared / Common Effects cluster_LC L-Carnitine (LC) Pathway PLC PLC AMPK AMPK Activation (Lower ATP/ADP) PLC->AMPK Nox4 Nox4 Expression PLC->Nox4 eNOS_exp eNOS Expression PLC->eNOS_exp ROS ROS Production PLC->ROS Antioxidant Effect LC LC Src Src Kinase AMPK->Src PI3K PI3 Kinase Src->PI3K Akt Akt PI3K->Akt eNOS_p eNOS (Ser1177) Phosphorylation Akt->eNOS_p NO_Bio NO Bioavailability eNOS_p->NO_Bio Nox4->ROS eNOS_exp->NO_Bio Vaso Vasodilation NO_Bio->Vaso LC->ROS Antioxidant Effect PGI2 PGI2 (Vasodilator) LC->PGI2 TXA2 TXA2 (Vasoconstrictor) LC->TXA2 PGI2->Vaso TXA2->Vaso Vasoconstriction G start Start: SHR Rat Model (+PLC/LC Treatment) dissect Euthanize & Dissect Arterial Rings start->dissect mount Mount Rings in Organ Bath dissect->mount equilibrate Equilibrate (Physiological Solution) mount->equilibrate precontract Pre-contract with Phenylephrine equilibrate->precontract relax Induce Relaxation (Cumulative Carbachol Doses) precontract->relax measure Measure & Record % Relaxation relax->measure inhibitors Repeat with Inhibitors (e.g., L-NAME) measure->inhibitors analyze Analyze Data & Determine Mechanisms measure->analyze inhibitors->relax inhibitors->analyze end End analyze->end

References

A Comparative Analysis of the Pharmacokinetic Profiles of L-Carnitine and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics of L-carnitine, acetyl-L-carnitine (ALCAR), and propionyl-L-carnitine (B1674954) (PLC), supplemented with detailed experimental methodologies and visual aids.

Introduction

L-carnitine, a conditionally essential nutrient, plays a pivotal role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Its esters, acetyl-L-carnitine (ALCAR) and this compound (PLC), have garnered significant attention for their therapeutic potential in a range of clinical applications. Understanding the pharmacokinetic profiles of these compounds is paramount for optimizing dosing regimens and predicting their physiological effects. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion of L-carnitine and its prominent esters, supported by experimental data.

Comparative Pharmacokinetic Parameters

The oral administration of L-carnitine and its esters results in distinct plasma concentration-time profiles. A key comparative study provides valuable insights into their pharmacokinetics following a single oral dose of 2.0 g of L-carnitine in healthy volunteers. The results, summarized in the table below, demonstrate that L-carnitine achieves a higher maximum plasma concentration (Cmax) and has a longer elimination half-life compared to its esters, ALCAR and PLC, under these conditions.[1][2][3][4][5]

ParameterL-CarnitineAcetyl-L-Carnitine (ALCAR)This compound (PLC)
Cmax (μmol/L) 84.7 ± 25.212.9 ± 5.55.08 ± 3.08
Tmax (h) 3.4 ± 0.46Not explicitly stated in this studyNot explicitly stated in this study
AUC₀-∞ (μmol·h/L) 2676.4 ± 708.3166.2 ± 77.4155.6 ± 264.2
Half-life (t½) (h) 60.3 ± 15.035.9 ± 28.925.7 ± 30.3
Bioavailability 5-18% (from supplements)LowInformation on oral bioavailability is limited

Data from a study involving the oral administration of 2.0 g of L-carnitine. The parameters for ALCAR and PLC reflect their levels after the administration and subsequent metabolism of L-carnitine.

It is important to note that the bioavailability of L-carnitine from dietary sources is significantly higher, ranging from 54% to 87%.[6] The absorption of supplemental L-carnitine is a dose-dependent process involving both active transport and passive diffusion.[6]

The pharmacokinetic profile of intravenously administered this compound has been studied, revealing a short elimination half-life of approximately 1.09 hours and a clearance of 11.6 L/h at a 1g dose.[7] This suggests rapid elimination when bypassing oral absorption.

Metabolic Pathways and Intersystem Dynamics

The metabolic fate of L-carnitine and its esters is intricately linked. L-carnitine can be esterified to form ALCAR and PLC, and these esters can, in turn, be hydrolyzed back to L-carnitine. This dynamic interplay is crucial for maintaining the body's carnitine pool and for the specific physiological roles of each compound. The following diagram illustrates the central metabolic pathways.

cluster_absorption Oral Administration & Absorption cluster_circulation Systemic Circulation cluster_metabolism Tissue Metabolism & Excretion L-Carnitine L-Carnitine Plasma L-Carnitine Plasma L-Carnitine L-Carnitine->Plasma L-Carnitine ALCAR ALCAR Plasma ALCAR Plasma ALCAR ALCAR->Plasma ALCAR PLC PLC Plasma PLC Plasma PLC PLC->Plasma PLC Tissue Uptake Tissue Uptake Plasma L-Carnitine->Tissue Uptake Renal Excretion Renal Excretion Plasma L-Carnitine->Renal Excretion Plasma ALCAR->Tissue Uptake Plasma ALCAR->Renal Excretion Plasma PLC->Tissue Uptake Plasma PLC->Renal Excretion Esterification Esterification Tissue Uptake->Esterification Forms Esters Hydrolysis Hydrolysis Tissue Uptake->Hydrolysis Forms L-Carnitine Esterification->Plasma ALCAR Esterification->Plasma PLC Hydrolysis->Plasma L-Carnitine

Metabolic pathways of L-carnitine and its esters.

Experimental Protocols

The quantification of L-carnitine and its esters in biological matrices is essential for pharmacokinetic studies. A widely used and robust method is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation
  • Plasma Collection: Whole blood is collected in heparinized tubes and centrifuged to separate the plasma.

  • Protein Precipitation: To remove interfering proteins, an organic solvent such as acetonitrile (B52724) is added to the plasma sample. The mixture is vortexed and then centrifuged at high speed.

  • Supernatant Collection: The clear supernatant containing the analytes of interest is carefully transferred to a new tube.

  • Derivatization (for HPLC with fluorescence detection): In some HPLC methods, a derivatization step is employed to enhance the detection of carnitine and its esters. This involves reacting the carboxyl group of the analytes with a fluorescent tagging agent. However, with the sensitivity of modern MS/MS detectors, this step is often not necessary. For LC-MS/MS, a butylation step using acidified butanol may be used to form butyl esters, which improves ionization and chromatographic retention.[8]

Chromatographic and Mass Spectrometric Analysis
  • Chromatography: The prepared sample is injected into an HPLC system. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar compounds.[8] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., acetonitrile) is typically employed to achieve optimal separation.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used. The analysis is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for L-carnitine, ALCAR, and PLC are monitored for quantification. Deuterated internal standards are used to ensure accuracy and precision.

The following diagram outlines the general workflow for the pharmacokinetic analysis of L-carnitine and its esters.

A Blood Sample Collection B Plasma Separation (Centrifugation) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Supernatant Transfer C->D E Optional: Derivatization/ Butylation D->E F HPLC-MS/MS Analysis E->F G Data Analysis (Pharmacokinetic Modeling) F->G

Experimental workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic profiles of L-carnitine and its esters, acetyl-L-carnitine and this compound, exhibit notable differences in their absorption, distribution, and elimination characteristics. L-carnitine, when administered orally, demonstrates a higher plasma concentration and a longer half-life compared to its esters when they are formed endogenously from L-carnitine. The bioavailability of supplemental L-carnitine is relatively low and dose-dependent. The intricate metabolic interplay between these compounds underscores the importance of considering their individual pharmacokinetic properties when designing therapeutic strategies. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct accurate and reproducible pharmacokinetic studies in this field. Further research focusing on the oral bioavailability of ALCAR and PLC when administered directly is warranted to provide a more complete comparative picture.

References

Propionyl-L-Carnitine in Chronic Heart Failure: A Comparative Guide Based on Placebo-Controlled Clinical Trial Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Propionyl-L-Carnitine (PLC) against placebo for the management of chronic heart failure (CHF). The information is based on data from placebo-controlled clinical trials to support evidence-based evaluation.

Executive Summary

This compound is a naturally occurring derivative of L-carnitine investigated for its potential to improve cardiac and skeletal muscle metabolism in chronic heart failure.[1] The rationale for its use lies in its ability to enhance energy production within the mitochondria.[2] Clinical trial evidence suggests that while PLC does not consistently meet all primary endpoints, it may offer benefits in specific patient subgroups, particularly in improving exercise capacity in those with preserved cardiac function.[1][3] The safety profile of PLC in these trials has been consistently reported as good.[3]

Quantitative Data from Placebo-Controlled Trials

The following tables summarize the key quantitative outcomes from placebo-controlled clinical trials of this compound in patients with chronic heart failure.

Table 1: Effect of this compound on Maximum Exercise Duration

Study (Year)Patient PopulationTreatment Group (PLC)Placebo GroupKey Findings
Anonymous, 1999[3]537 patients with mild to moderate CHF (NYHA class II-III) on ACE inhibitors and diuretics2 g/day for 6 monthsMatched PlaceboNo statistically significant difference in the intention-to-treat population. A 15-second increase in favor of PLC in the completer/complier population (p=0.092). In a subgroup with ejection fraction >30%, a significant 40-second increase was observed (p<0.01).[1][3]
Mancini et al., 1992[4]60 patients with mild to moderate CHF (NYHA class II-III) on digitalis and diuretics1.5 g/day for 180 daysMatched PlaceboSignificant increase in exercise duration: 16.4% at 90 days and 25.9% at 180 days.[4][5]
Anonymous, Phase II Trial[6]30 patients with chronic congestive heart failure (NYHA II-III)1.5 g/day for 1 monthMatched Placebo21% increase in exercise time (from 8.1 to 9.8 minutes, p<0.01).[6]

Table 2: Effect of this compound on Cardiac Function and Other Parameters

Study (Year)ParameterTreatment Group (PLC)Placebo GroupKey Findings
Mancini et al., 1992[4]Left Ventricular Ejection Fraction (LVEF)Increase of 10.7% at 90 days and 13.6% at 180 days.[4][5]No significant change.[5]Statistically significant improvement in LVEF with PLC treatment.[4]
Anonymous, Phase II Trial[6]Peak Oxygen Consumption (VO2 max)45% increase (from 16.0 to 23.5 mL/kg/min, p<0.001).[6]Not specified.Significant improvement in peak oxygen consumption.[6]
Anonymous, Phase II Trial[6]Left Ventricular DimensionsSlight but significant reduction (p<0.01).[6]No significant change.PLC treatment was associated with a reduction in ventricular size.[6]
Anonymous, 1999[3]Adverse EventsSimilar rates to placebo.[3]Similar rates to PLC.[3]PLC demonstrated a good safety profile.[3]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

Multicenter Trial on Exercise Capacity (Anonymous, 1999)[3][7]
  • Objective: To evaluate the effect of this compound on maximum exercise duration in patients with mild to moderate chronic heart failure.[3]

  • Study Design: A phase III, double-blind, randomized, parallel, multicenter study.[3][7]

  • Participants: 537 patients with chronic heart failure (NYHA class II-III) who were on stable treatment with ACE inhibitors and diuretics.[5][7]

  • Intervention: Patients were randomly assigned to receive either 2 g/day of this compound or a matching placebo for 6 months.[5]

  • Primary Endpoint: The primary outcome was the change in maximum exercise duration, evaluated using a bicycle exercise test.[3][7]

  • Subgroup Analysis: A non-prespecified analysis was conducted on patients stratified by ejection fraction (≤30% vs >30%).[3]

Double-Blind, Placebo-Controlled Study in Mild to Moderate Heart Failure (Mancini et al., 1992)[4][8]
  • Objective: To assess the therapeutic efficacy of this compound in patients with congestive heart failure.[4]

  • Study Design: A double-blind, randomized, placebo-controlled phase II clinical trial.[4][5]

  • Participants: 60 patients (aged 48-73 years) with mild to moderate (NYHA class II and III) congestive heart failure who were on chronic treatment with digitalis and diuretics for at least 3 months.[4][5]

  • Intervention: Patients were randomly assigned to receive either 1.5 g/day of this compound (500 mg three times a day) or a matching placebo, in addition to their standard therapy, for 180 days.[4][5]

  • Outcome Measures:

    • Primary: Maximum exercise time, evaluated using an exercise tolerance test on an ergometer bicycle at baseline and after 30, 90, and 180 days of treatment.[4][5]

    • Secondary: Left ventricular ejection fraction, assessed by two-dimensional echocardiography at the same time points.[4][5]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in chronic heart failure are believed to be mediated through its impact on cellular energy metabolism. Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow for a clinical trial.

Proposed Metabolic Signaling Pathway of this compound in Cardiomyocytes cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix PLC This compound CPT1 Carnitine Palmitoyltransferase I PLC->CPT1 Enters Cell Propionyl_CoA Propionyl-CoA PLC->Propionyl_CoA Metabolized CPT2 Carnitine Palmitoyltransferase II CPT1->CPT2 Transport across mitochondrial membrane Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Anaplerosis Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation CPT2->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA->Krebs_Cycle ATP ATP (Energy) Krebs_Cycle->ATP

Proposed metabolic signaling pathway of this compound.

Experimental Workflow for a Placebo-Controlled Trial of PLC in CHF Patient_Recruitment Patient Recruitment (CHF, NYHA Class II-III) Screening Screening & Baseline Assessment (Exercise Test, Echocardiography) Patient_Recruitment->Screening Randomization Randomization (Double-Blind) Screening->Randomization Treatment_Group Treatment Group: This compound Randomization->Treatment_Group Placebo_Group Control Group: Placebo Randomization->Placebo_Group Follow_Up Follow-up Assessments (e.g., 30, 90, 180 days) Treatment_Group->Follow_Up Placebo_Group->Follow_Up Data_Analysis Data Analysis (Comparison of Endpoints) Follow_Up->Data_Analysis

Typical experimental workflow for a PLC clinical trial.

References

Propionyl-L-Carnitine and Propionate in Ischemic Heart Models: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of therapeutic candidates in preclinical models is paramount. This guide provides a direct comparison of Propionyl-L-Carnitine and propionate (B1217596) in the context of myocardial ischemia, supported by experimental data and mechanistic insights.

While structurally related, this compound and propionate exhibit markedly different, and in some cases, opposing effects on the ischemic heart. Experimental evidence, primarily from isolated perfused rat heart models, demonstrates that this compound offers significant cardioprotection during ischemia-reperfusion injury, whereas propionate administration is detrimental.[1][2]

At a Glance: Key Differences

FeatureThis compoundPropionate
Overall Effect on Ischemic Heart ProtectiveDetrimental
Post-Ischemic Functional Recovery Full recovery observedMarkedly impaired
Mitochondrial Function Reduces functional decayNo protection
Cellular Coenzyme A (CoA) Levels MaintainedDrastically reduced
ATP Content Maintained or replenishedDecreased
Lactate (B86563) Production No significant increaseIncreased
Mechanism of Action Anaplerosis, improved mitochondrial function, prevention of calcium overloadCoA trapping, inhibition of pyruvate (B1213749) dehydrogenase

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies comparing the effects of this compound and propionate on cardiac function and metabolism in isolated rat hearts subjected to ischemia and reperfusion.

Table 1: Effects on Post-Ischemic Cardiac Function in Isolated Rat Hearts [1]

Treatment GroupLeft Ventricular Developed Pressure (% of pre-ischemic)Heart Rate (% of pre-ischemic)
Control55 ± 485 ± 3
Propionate (2.5 mM)25 ± 378 ± 4
This compound (2.5 mM)95 ± 592 ± 3

Table 2: Myocardial Metabolite Levels after Ischemia in Isolated Rat Hearts [1]

| Treatment Group | Free CoA (nmol/g dry wt) | ATP (µmol/g dry wt) | Lactate Release (µmol/min/g dry wt) | | --- | --- | --- | | Control | 45 ± 5 | 12.5 ± 1.1 | 1.8 ± 0.2 | | Propionate (2.5 mM) | 18 ± 3 | 8.2 ± 0.9 | 3.5 ± 0.4 | | this compound (2.5 mM) | 42 ± 4 | 15.1 ± 1.3 | 1.9 ± 0.3 |

Mechanistic Insights: Divergent Metabolic Fates

The contrasting effects of this compound and propionate stem from their distinct impacts on cellular metabolism, particularly concerning the Coenzyme A (CoA) pool.

Propionate's Detrimental Pathway: High concentrations of propionate lead to a significant accumulation of propionyl-CoA.[1] This accumulation "traps" the available free CoA, a critical cofactor for numerous metabolic reactions, including the Krebs cycle. The depletion of free CoA inhibits key enzymes like pyruvate dehydrogenase, leading to a shift towards anaerobic glycolysis, increased lactate production, and reduced ATP synthesis.[1]

Propionate Propionate PropionylCoA Propionyl-CoA (Accumulation) Propionate->PropionylCoA CoATrapping CoA Trapping PropionylCoA->CoATrapping sequesters FreeCoA Free Coenzyme A PDH Pyruvate Dehydrogenase CoATrapping->PDH inhibits KrebsCycle Krebs Cycle PDH->KrebsCycle inhibits entry into AnaerobicGlycolysis Anaerobic Glycolysis KrebsCycle->AnaerobicGlycolysis shift towards ATP Decreased ATP KrebsCycle->ATP reduced synthesis Lactate Increased Lactate AnaerobicGlycolysis->Lactate

Caption: Detrimental metabolic cascade of propionate in ischemia.

This compound's Protective Pathway: In contrast, this compound delivers its propionyl group for anaplerotic replenishment of Krebs cycle intermediates without depleting the free CoA pool.[1][2] This anaplerotic effect enhances the efficiency of the Krebs cycle. Furthermore, this compound helps maintain mitochondrial function, partly by preventing mitochondrial calcium overload during reperfusion.[3]

PLC This compound PropionylGroup Propionyl Group PLC->PropionylGroup MitoFunction Mitochondrial Function PLC->MitoFunction preserves Anaplerosis Anaplerosis PropionylGroup->Anaplerosis KrebsCycle Krebs Cycle Anaplerosis->KrebsCycle replenishes ATP Maintained/Increased ATP KrebsCycle->ATP CaOverload Mitochondrial Ca2+ Overload MitoFunction->CaOverload prevents MitoFunction->ATP CellViability Improved Cell Viability ATP->CellViability

Caption: Protective anaplerotic and mitochondrial effects of PLC.

Experimental Protocols

The findings described are primarily based on studies using the isolated perfused rat heart model (Langendorff preparation). A generalized experimental workflow is as follows:

cluster_protocol Experimental Workflow HeartIsolation Heart Isolation (Rat) Langendorff Langendorff Perfusion Setup HeartIsolation->Langendorff Stabilization Stabilization Period Langendorff->Stabilization Treatment Treatment Infusion (Control, Propionate, or PLC) Stabilization->Treatment Ischemia Global No-Flow Ischemia Treatment->Ischemia Reperfusion Reperfusion Period Ischemia->Reperfusion DataCollection Functional & Metabolic Data Collection Reperfusion->DataCollection

Caption: Generalized workflow for isolated heart perfusion experiments.

1. Heart Isolation and Perfusion:

  • Hearts are excised from anesthetized rats and immediately arrested in ice-cold buffer.

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with a Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at a constant temperature (37°C) and pressure.

2. Stabilization and Treatment:

  • Hearts are allowed to stabilize for a period, during which baseline functional parameters are recorded.

  • Following stabilization, hearts are perfused with the buffer containing the vehicle (control), propionate, or this compound at specified concentrations.

3. Ischemia and Reperfusion:

  • Global no-flow ischemia is induced by stopping the perfusion for a defined period (e.g., 20-90 minutes).[4][5]

  • Reperfusion is initiated by restoring the flow of the respective treatment solutions for a subsequent period (e.g., 10-30 minutes).[4][5]

4. Functional and Metabolic Measurements:

  • Cardiac Function: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored using a pressure transducer and flowmeter.

  • Metabolite Analysis: At the end of the experiment, hearts are freeze-clamped and stored for later analysis of metabolites such as ATP, Coenzyme A, and lactate using techniques like high-performance liquid chromatography (HPLC).[1]

  • Mitochondrial Function: Mitochondria can be isolated from the heart tissue to assess their respiratory function and calcium retention capacity.[3]

References

Efficacy of Propionyl-L-Carnitine as an adjunct to standard therapy in cardiovascular disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the efficacy and mechanisms of Propionyl-L-Carnitine (PLC) when added to standard therapeutic regimens for cardiovascular diseases, supported by experimental data from clinical trials.

This compound (PLC), a naturally occurring derivative of the amino acid L-carnitine, has been investigated for its potential therapeutic benefits in a range of cardiovascular diseases. This guide provides a comprehensive comparison of PLC's performance as an adjunct to standard therapy in chronic heart failure, peripheral artery disease (PAD), and stable angina. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of its metabolic pathways and study designs.

Mechanism of Action: Enhancing Cellular Energy Metabolism

This compound's primary mechanism of action is centered on improving cellular energy metabolism, particularly in cardiac and skeletal muscle.[1][2] It achieves this through two principal pathways:

  • Facilitating Fatty Acid Oxidation: Like L-carnitine, PLC is crucial for transporting long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This is particularly important for the heart muscle, which relies heavily on fatty acids for its energy supply.[1]

  • Anaplerotic Effect: The propionyl moiety of PLC can be converted to succinyl-CoA, which then enters the Krebs cycle.[1][3] This process, known as anaplerosis, replenishes Krebs cycle intermediates, thereby enhancing its efficiency and ATP production, especially under ischemic conditions.

These metabolic enhancements are believed to counteract the impaired energy production observed in various cardiovascular pathologies, leading to improved muscle function and exercise tolerance.

cluster_0 Mitochondrial Matrix cluster_1 Cytosol PLC This compound PropionylCoA Propionyl-CoA PLC->PropionylCoA Carnitine acyltransferase SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA carboxylase KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle Enters Cycle (Anaplerosis) ATP_KC ATP KrebsCycle->ATP_KC LCFA Long-Chain Fatty Acids LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA Mitochondria Mitochondria LCFA_CoA->Mitochondria CPT-I & CPT-II (Facilitated by PLC) BetaOxidation β-Oxidation Mitochondria->BetaOxidation ATP_BO ATP BetaOxidation->ATP_BO

Proposed metabolic pathways of this compound.

Efficacy in Chronic Heart Failure

In patients with chronic heart failure, PLC has been evaluated for its potential to improve exercise capacity and cardiac function, as fatigue and reduced exercise tolerance are often linked to impaired skeletal muscle metabolism.

Quantitative Data Summary: Chronic Heart Failure

Clinical EndpointThis compound GroupPlacebo/Control GroupStudy Details & Results
Maximum Exercise Duration Increase of 16.4% at 30 days, 22.9% at 90 days, and 25.9% at 180 days.[4][5]No significant change.[4][5]60 patients with mild to moderate (NYHA class II-III) heart failure on digitalis and diuretics; 1.5 g/day PLC for 180 days.[4][5]
Maximum Exercise Duration A non-statistically significant difference of +15 seconds in the completer/complier population (p=0.092).[6]No significant change.[6]537 patients with mild to moderate chronic heart failure on ACE inhibitors and diuretics; 2 g/day PLC for 6 months.[6]
Maximum Exercise Duration (Subgroup with EF 30-40%) Statistically significant increase of 40 seconds (p<0.01).[6]No significant change.[6]Subgroup analysis of the above study.[6]
Peak Oxygen Consumption 45% increase (from 16.0 to 23.5 mL/kg/min, p<0.001).[7]No significant change.[7]30 patients with chronic congestive heart failure (NYHA II-III); 1.5 g/day PLC for 1 month.[7]
Left Ventricular Ejection Fraction (LVEF) Increase of 8.4% at 30 days, 11.6% at 90 days, and 13.6% at 180 days.[4][5]No significant change.[4][5]Same study as the first row.[4][5]

Experimental Protocol: Representative Clinical Trial in Chronic Heart Failure

  • Study Design: A double-blind, randomized, placebo-controlled, multicenter trial.[6]

  • Patient Population: Patients with mild to moderate chronic heart failure (NYHA class II-III) on stable doses of standard therapy (e.g., ACE inhibitors, diuretics, digitalis) for at least 3 months.[4][5][6]

  • Intervention: Oral administration of this compound (typically 1.5-2.0 g/day in divided doses) or a matching placebo for a duration of 1 to 6 months.[4][5][6][7]

  • Primary Outcome Measures: Change in maximum exercise duration as assessed by a standardized exercise test (e.g., bicycle ergometer or treadmill).[4][5][6][7]

  • Secondary Outcome Measures: Changes in peak oxygen consumption (VO2 max), left ventricular ejection fraction (LVEF) measured by echocardiography, and quality of life questionnaires.[4][5][7]

Efficacy in Peripheral Artery Disease (PAD)

For individuals with PAD, the primary symptom is intermittent claudication, or leg pain during exercise, which is caused by insufficient blood flow to the muscles. PLC is thought to improve walking ability by enhancing energy metabolism in ischemic muscle.

Quantitative Data Summary: Peripheral Artery Disease

Clinical EndpointThis compound GroupPlacebo/Control GroupStudy Details & Results
Maximal Walking Distance (Absolute Claudication Distance - ACD) Mean improvement of 50.86 meters (95% CI 50.34 to 51.38).[8][9]-Meta-analysis of 9 studies with 1121 participants.[8][9]
Pain-Free Walking Distance (Initial Claudication Distance - ICD) Mean improvement of 32.98 meters (95% CI 32.60 to 33.37).[8][9]-Meta-analysis of 9 studies with 1151 participants.[8][9]
Peak Walking Distance (PWD) Net improvement of 16 meters (95% CI, 8-20 meters; p=0.002).[10]-Patient-level meta-analysis of six phase III studies (n=867).[10]
Ankle-Brachial Index (ABI) Mean improvement of 0.09 (95% CI 0.08 to 0.09).[8][9]-Meta-analysis of 4 studies with 369 participants.[8][9]

Experimental Protocol: Representative Clinical Trial in Peripheral Artery Disease

  • Study Design: A randomized, double-blind, placebo-controlled trial.[10]

  • Patient Population: Patients with a history of stable intermittent claudication (Fontaine stage II) and a documented ankle-brachial index (ABI) at rest of ≤ 0.90.

  • Intervention: Oral this compound (typically 1-2 g/day ) or placebo for a period of 6 to 12 months.[10]

  • Primary Outcome Measures: Change from baseline in maximal walking distance (ACD) and pain-free walking distance (ICD) on a standardized treadmill test (e.g., constant speed and grade).[10]

  • Secondary Outcome Measures: Changes in ABI, quality of life scores, and adverse event monitoring.

Efficacy in Stable Angina Pectoris

In stable angina, PLC is hypothesized to improve exercise tolerance by enhancing myocardial energy metabolism, thereby delaying the onset of ischemia during physical exertion.

Quantitative Data Summary: Stable Angina Pectoris

Clinical EndpointThis compound GroupPlacebo/Control GroupStudy Details & Results
Total Work Increased from 514 to 600 W (p<0.05).No significant change.12 patients with stable exertional angina in a crossover trial; dosage not specified.
Exercise Time Increased from 515 to 565 seconds (p<0.05).No significant change.Same study as above.
Time to 1mm ST-Segment Depression Increased from 375 to 427 seconds (p<0.01).No significant change.Same study as above.
ST-Segment Depression at Max Common Workload Reduced from 0.19 to 0.15 mV (p<0.05).No significant change.Same study as above.
Time to 1mm ST-Segment Depression Increased after oral administration of PLC.No significant change.18 male patients with stable effort angina in a crossover trial; 1.5 g/day PLC for 30 days.

Experimental Protocol: Representative Clinical Trial in Stable Angina

  • Study Design: A double-blind, placebo-controlled, crossover trial.

  • Patient Population: Patients with a history of chronic stable exertional angina, positive exercise stress test, and on conventional antianginal therapy.

  • Intervention: A washout period followed by randomization to either oral this compound (e.g., 1.5 g/day ) or placebo for a defined period (e.g., 30 days), then crossing over to the other treatment after another washout.

  • Primary Outcome Measures: Change in exercise tolerance, measured by time to onset of angina, time to 1mm ST-segment depression, and total exercise duration during a standardized exercise test (e.g., bicycle ergometer or treadmill).

  • Secondary Outcome Measures: Frequency of angina attacks, nitroglycerin consumption, and electrocardiographic changes.

cluster_0 Clinical Trial Workflow for PLC Screening Patient Screening (e.g., NYHA Class, ABI, Stable Angina) Baseline Baseline Assessment (Exercise Test, Echocardiography, QoL) Screening->Baseline Randomization Randomization Baseline->Randomization PLC_Arm PLC + Standard Therapy Randomization->PLC_Arm Arm 1 Placebo_Arm Placebo + Standard Therapy Randomization->Placebo_Arm Arm 2 Treatment Treatment Period (e.g., 1-6 months) PLC_Arm->Treatment Placebo_Arm->Treatment FollowUp Follow-up Assessments (Repeat Exercise Tests, etc.) Treatment->FollowUp Analysis Data Analysis (Comparison of Outcomes) FollowUp->Analysis

A typical workflow for a clinical trial of PLC.

Comparison with Standard Therapy

It is crucial to note that in the cited clinical trials, this compound was administered as an adjunct to standard therapy, not as a replacement. The standard of care for these cardiovascular conditions has evolved over time, but generally included:

  • Chronic Heart Failure (during the trial periods): Primarily ACE inhibitors, diuretics, and in some cases, digitalis.[4][5][6] Beta-blockers and mineralocorticoid receptor antagonists became more widespread in the later part of the 2000s.

  • Peripheral Artery Disease: Risk factor management (smoking cessation, lipid-lowering agents like statins, antiplatelet agents such as aspirin (B1665792) or clopidogrel) and exercise therapy.

  • Stable Angina: Beta-blockers, calcium channel blockers, and short- and long-acting nitrates, in addition to antiplatelet therapy and statins.

The data suggests that the addition of PLC to these standard regimens can provide a modest, yet statistically significant, improvement in exercise-related outcomes for specific patient populations. The effects on major adverse cardiovascular events and mortality have not been conclusively demonstrated in large-scale trials.

Conclusion

The available evidence from clinical trials indicates that this compound may serve as a beneficial adjunctive therapy for improving functional capacity and symptoms in patients with chronic heart failure, peripheral artery disease, and stable angina. Its metabolic mechanism of action, which enhances energy production in cardiac and skeletal muscle, provides a plausible rationale for these observed benefits. However, the improvements are generally modest, and its role is complementary to, rather than a substitute for, guideline-directed standard medical therapies. Further large-scale clinical trials are warranted to definitively establish its impact on long-term cardiovascular morbidity and mortality.

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Propionyl-L-Carnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of Propionyl-L-Carnitine (PLC) is critical for pharmacokinetic studies, metabolic disorder diagnostics, and therapeutic monitoring. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

Methodological Principles: A Snapshot

High-Performance Liquid Chromatography (HPLC) often relies on derivatization of PLC to enable detection by UV or fluorescence detectors. This is because PLC itself lacks a strong chromophore. The derivatization step adds a molecule to PLC that can be easily detected.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , on the other hand, offers high specificity and sensitivity by separating the analyte chromatographically and then detecting it based on its unique mass-to-charge ratio. This technique often requires minimal sample preparation and can directly measure the native compound.

Experimental Protocols

HPLC with Fluorescence Detection

A sensitive HPLC method for the simultaneous determination of L-carnitine, acetyl-L-carnitine, and this compound in human plasma involves pre-column derivatization.[1][2][3]

  • Sample Preparation: Analytes are extracted from plasma via protein precipitation.

  • Derivatization: A pre-column derivatization is performed using 1-aminoanthracene (B165094) (IAA) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst to form fluorescent derivatives.[2][3]

  • Chromatographic Separation:

  • Detection: The fluorescent derivatives are monitored using a fluorescence detector with an excitation wavelength of 248 nm and an emission wavelength of 418 nm.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of propionylcarnitine (B99956) due to its high specificity, sensitivity, and throughput.[4]

  • Sample Preparation:

    • For plasma samples, a simple protein precipitation with ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., d3-propionyl-L-carnitine) is performed.[5]

    • The supernatant is then evaporated and reconstituted in the initial mobile phase.[5]

  • Derivatization (Butylation): To enhance chromatographic retention and ionization, carnitines are often converted to their butyl esters by incubation with 3N butanolic-HCl at 65°C for 15 minutes.[5]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[5]

    • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing 0.1% formic acid, is employed.[5]

  • Mass Spectrometric Detection:

    • Ionization: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for PLC and its internal standard. For the PLC butyl ester, a common transition is m/z 260.2 → 85.1.[5]

Performance Characteristics: A Side-by-Side Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the quantitative performance of HPLC with fluorescence detection and LC-MS/MS for the measurement of this compound based on published data.

Performance ParameterHPLC with Fluorescence DetectionLC-MS/MS
Linearity Range 0.25–8 μmol·L-1[1] (0.25-8 nmol/ml)[2][3]Not explicitly stated for PLC, but a similar analyte, Acetyl-L-Carnitine, shows a range of 1–1000 ng/mL in human plasma.[6]
Limit of Quantification (LOQ) 0.25 nmol/ml[2][3]Not explicitly stated for PLC. For Acetyl-L-Carnitine, the LOQ is 1 nmol/mL.[6]
Precision (%RSD) Intra- and inter-day RSDs of 5.83% or below.[1] Another study reported a range of 0.3-16.8%.[2][3]For a similar analyte, Acetyl-L-Carnitine, intra-day & inter-day CV was < 9.84%.[6]
Accuracy/Recovery (%) 98.20%[1] Another study reported a range of 82.6%-95.4%.[2][3]For a similar analyte, Acetyl-L-Carnitine, recovery was 91.29%–98.23%.[6]

Visualizing the Workflow and Principles

To further clarify the processes involved, the following diagrams illustrate the general workflow for bioanalytical method validation and the fundamental differences in the detection principles of the two methods.

Bioanalytical Method Validation Workflow cluster_planning Method Development & Planning cluster_validation Full Validation cluster_application Sample Analysis dev Method Development proto Protocol Definition dev->proto selectivity Selectivity proto->selectivity accuracy Accuracy selectivity->accuracy precision Precision accuracy->precision linearity Linearity & Range precision->linearity loq LLOQ linearity->loq stability Stability loq->stability sample_analysis Routine Sample Analysis stability->sample_analysis reporting Data Reporting sample_analysis->reporting

General workflow for bioanalytical method validation.

Comparison of Detection Principles cluster_hplc HPLC with Fluorescence Detection cluster_lcms LC-MS/MS Detection hplc_separation HPLC Separation derivatization Derivatization (PLC -> PLC-Fluorophore) hplc_separation->derivatization excitation Excitation (248 nm) derivatization->excitation emission Emission (418 nm) excitation->emission detector Fluorescence Detector emission->detector lc_separation LC Separation ionization Ionization (ESI+) lc_separation->ionization precursor_selection Precursor Ion Selection (m/z) ionization->precursor_selection fragmentation Fragmentation (CID) precursor_selection->fragmentation product_ion_detection Product Ion Detection (m/z) fragmentation->product_ion_detection start Sample start->hplc_separation start->lc_separation

Comparison of HPLC-Fluorescence and LC-MS/MS detection principles.

Conclusion

Both HPLC with fluorescence detection and LC-MS/MS are robust methods for the quantification of this compound.

  • HPLC with fluorescence detection is a sensitive and reliable method, particularly when derivatization is optimized.[1][2] It can be a cost-effective option if an LC-MS/MS system is not available.

  • LC-MS/MS is generally considered the superior technique due to its high specificity, sensitivity, and throughput, which minimizes the need for extensive sample cleanup and derivatization.[4][7] The ability to use stable isotope-labeled internal standards significantly improves accuracy and precision by correcting for matrix effects and instrumental variability.[4]

The choice between these methods will ultimately depend on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput needs, and the available instrumentation. For regulated bioanalytical studies, LC-MS/MS is often the preferred method.

References

Propionyl-L-Carnitine Demonstrates Superiority Over L-Carnitine in Enhancing Walking Capacity for Patients with Peripheral Arterial Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that Propionyl-L-Carnitine (PLC) is more effective than L-Carnitine in improving walking distance in patients suffering from intermittent claudication, a common symptom of peripheral arterial disease (PAD). This superiority is attributed to its unique metabolic properties that extend beyond the primary role of L-Carnitine in fatty acid transport.

For researchers and professionals in drug development, the choice between L-Carnitine and its propionyl derivative for treating PAD-related walking impairment is a critical one. While both compounds aim to mitigate the metabolic dysfunction in ischemic muscle, clinical evidence suggests that PLC offers a more significant therapeutic advantage.[1][2] This guide provides a detailed comparison, supported by experimental data and mechanistic insights, to inform further research and development in this area.

Executive Summary of Clinical Findings

Multiple clinical trials have demonstrated the efficacy of PLC in increasing both pain-free walking distance (initial claudication distance, ICD) and maximum walking distance (absolute claudication distance, ACD) in patients with PAD.[3][4][5][6] A key head-to-head study directly comparing PLC to an equimolar dose of L-Carnitine found that while both treatments improved walking capacity, the increase in maximal walking distance was significantly greater with PLC.[7][8]

A Cochrane review and other meta-analyses further support the use of PLC, showing a statistically significant and clinically relevant improvement in walking performance compared to placebo.[3][4][5][6][9] One small crossover study comparing PLC to L-Carnitine indicated a greater improvement in walking performance with PLC.[3][6]

Quantitative Comparison of Clinical Endpoints

The following tables summarize the quantitative outcomes from key clinical trials, providing a clear comparison of the effects of this compound and L-Carnitine on walking capacity.

Table 1: Head-to-Head Comparison of this compound vs. L-Carnitine

ParameterThis compound (600 mg i.v.)L-Carnitine (500 mg i.v. - equimolar)PlaceboP-value (PLC vs. LC)
Maximal Walking Distance (MWD) - m 256 ± 72236 ± 65200 ± 71< 0.05
Initial Claudication Distance (ICD) - m 161 ± 56157 ± 49134 ± 46Not Significant

Data derived from a double-blind, cross-over study in patients with peripheral vascular disease.[7][8]

Table 2: Efficacy of this compound vs. Placebo (Meta-Analysis Data)

OutcomeMean Difference (PLC vs. Placebo)95% Confidence IntervalNumber of StudiesNumber of Participants
Absolute Claudication Distance (ACD) - m 50.8650.34 to 51.3891121
Initial Claudication Distance (ICD) - m 32.9832.60 to 33.3791151
Ankle-Brachial Index (ABI) 0.090.08 to 0.094369

Data from a Cochrane systematic review and meta-analysis.[6][10]

Mechanistic Differences and Signaling Pathways

The enhanced efficacy of this compound is believed to stem from its dual mechanism of action. Like L-Carnitine, it facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a crucial step in energy production. However, the propionyl moiety of PLC provides an additional metabolic advantage.

Once inside the cell, PLC is hydrolyzed into L-Carnitine and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the Krebs cycle. This anaplerotic effect replenishes the Krebs cycle intermediates that are depleted during ischemia, thereby boosting energy production through both fatty acid and glucose metabolism.[2][11] This is particularly beneficial in ischemic muscle where metabolic pathways are compromised.[1]

In contrast, L-Carnitine's primary role is confined to fatty acid transport. While beneficial, it does not offer the same anaplerotic support to the Krebs cycle.

G cluster_PLC This compound (PLC) Pathway cluster_LC L-Carnitine (LC) Pathway PLC This compound Hydrolysis Hydrolysis PLC->Hydrolysis LCarnitine_PLC L-Carnitine Hydrolysis->LCarnitine_PLC PropionylCoA Propionyl-CoA Hydrolysis->PropionylCoA FattyAcids Long-Chain Fatty Acids LCarnitine_PLC->FattyAcids Same function as L-Carnitine SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis Krebs_PLC Krebs Cycle SuccinylCoA->Krebs_PLC ATP_PLC ATP Production Krebs_PLC->ATP_PLC LCarnitine_LC L-Carnitine Mitochondria Mitochondrial Membrane LCarnitine_LC->Mitochondria FattyAcids->Mitochondria Transport facilitated by LC BetaOxidation Beta-Oxidation Mitochondria->BetaOxidation Krebs_LC Krebs Cycle BetaOxidation->Krebs_LC ATP_LC ATP Production Krebs_LC->ATP_LC

Caption: Comparative metabolic pathways of this compound and L-Carnitine.

Experimental Protocols

The clinical trial that directly compared this compound and L-Carnitine employed a rigorous methodology to ensure the validity of its findings.

Study Design: A double-blind, double-dummy, cross-over study was conducted in 14 patients with peripheral vascular disease.[7][8]

Treatment Protocol:

  • Phase 1 (Dose-finding): The efficacious dose of this compound was determined. An intravenous bolus of 600 mg was found to significantly increase both initial and maximal walking distance compared to 300 mg and placebo.[7][8]

  • Phase 2 (Comparative): Patients received an intravenous administration of either 600 mg of this compound or an equimolar dose of 500 mg of L-Carnitine in a randomized order.[7][8]

Endpoint Measurement:

  • Walking capacity was assessed using a standardized treadmill test.

  • Initial Claudication Distance (ICD) and Maximal Walking Distance (MWD) were the primary endpoints.

  • Hemodynamic parameters of the affected limb were also assessed using an ultrasonic duplex system to investigate the mechanism of action. The results indicated that the beneficial effects were likely due to a metabolic mechanism rather than changes in blood flow.[7][8]

G cluster_workflow Experimental Workflow: PLC vs. LC Crossover Study Start Patient Recruitment (n=14 with PVD) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Washout Washout Period GroupA->Washout Treatment 1: PLC (600mg i.v.) Treadmill Test Analysis Data Analysis (ANOVA) GroupA->Analysis GroupB->Washout Treatment 1: LC (500mg i.v.) Treadmill Test GroupB->Analysis Crossover Treatment Crossover Washout->Crossover Crossover->GroupA Treatment 2: LC (500mg i.v.) Treadmill Test Crossover->GroupB Treatment 2: PLC (600mg i.v.) Treadmill Test

Caption: Workflow of the double-blind, crossover clinical trial.

Conclusion

The available evidence strongly suggests that this compound is superior to L-Carnitine for improving walking capacity in patients with intermittent claudication due to peripheral arterial disease. This enhanced efficacy is likely due to its anaplerotic effect on the Krebs cycle, which provides a more robust metabolic support to ischemic muscle tissue. For drug development professionals, these findings underscore the potential of targeting specific metabolic pathways to treat PAD and highlight this compound as a more promising therapeutic candidate than L-Carnitine. Future research should continue to explore the long-term benefits and safety profile of PLC in this patient population.

References

In vivo validation of Propionyl-L-Carnitine's anaplerotic effect in cardiac muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Propionyl-L-Carnitine's (PLC) in vivo anaplerotic effects on cardiac muscle against other therapeutic alternatives. The information is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Executive Summary

Heart failure is often characterized by a state of cardiac energy deficit, where the efficiency of the tricarboxylic acid (TCA) cycle is impaired. Anaplerosis, the replenishment of TCA cycle intermediates, is a crucial process for maintaining cardiac energy metabolism. This compound (PLC) has emerged as a promising therapeutic agent due to its ability to serve as an anaplerotic substrate, specifically by providing propionyl-CoA, which is converted to the TCA cycle intermediate succinyl-CoA.[1][2] This guide evaluates the in vivo validation of PLC's anaplerotic effect and compares its performance with other anaplerotic substrates, namely pyruvate (B1213749) and branched-chain amino acids (BCAAs).

Comparative Efficacy of Anaplerotic Therapies

The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative overview of the effects of PLC and its alternatives on cardiac function and metabolism.

Table 1: Preclinical Data on Cardiac Metabolism and Function

ParameterThis compound (PLC)PyruvateBranched-Chain Amino Acids (BCAAs)Study Details
Myocardial Succinyl-CoA Levels IncreasedNot directly reported to increase succinyl-CoACan serve as a source of succinyl-CoA, but effects in heart failure models are variable.[3]Preclinical studies in animal models of heart failure.[4]
Myocardial ATP Content Maintained or replenished during ischemia.[5]Increases myocardial energy state.[6]Effects are context-dependent; high levels can be detrimental.[7]Isolated perfused heart models under ischemic conditions.
Glucose Oxidation Increased rates in hypertrophied hearts.[5]Readily oxidized, augments myocardial free energy of ATP hydrolysis.[8]High levels can impair glucose metabolism.[9]Isolated working heart models.
Fatty Acid Oxidation Small increase in hypertrophied hearts.[5]--Isolated working heart models.
Post-Ischemic Functional Recovery Full recovery of contractile function.[10]Supports recovery of myocardial contractile function.[8]High levels may exacerbate injury.[7]Isolated perfused rat hearts subjected to ischemia-reperfusion.

Table 2: Clinical Data on Cardiac Function and Exercise Capacity in Heart Failure Patients

ParameterThis compound (PLC)PyruvateBranched-Chain Amino Acids (BCAAs)Study Details
Left Ventricular Ejection Fraction (LVEF) Statistically significant improvements in some trials.Limited clinical trial data available.Supplementation showed preserved LVEF in a rat model of heart failure.[3]Randomized, placebo-controlled clinical trials in patients with heart failure.[11]
Cardiac Output -A pronounced improvement in hemodynamics is expected.[12]-Clinical trial in patients with severe heart failure or cardiogenic shock.[12]
Maximum Exercise Duration Statistically significant increase in patients with preserved cardiac function.[11]-Can improve exercise capacity and reduce muscle damage associated with endurance exercise.[7]Phase III, double-blind, randomized, parallel, multicenter study.[11]
Peak Oxygen Consumption (VO2 max) ----

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involved in the anaplerotic effects of PLC and its alternatives.

anaplerotic_pathways cluster_plc This compound (PLC) Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_alternatives Alternative Anaplerotic Pathways PLC This compound PropionylCoA Propionyl-CoA PLC->PropionylCoA Carnitine acyltransferase MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase TCA TCA Cycle SuccinylCoA->TCA Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate carboxylase BCAAs Branched-Chain Amino Acids (Val, Ile) BCAAs->PropionylCoA AlphaKG α-Ketoglutarate BCAAs->AlphaKG Transamination Oxaloacetate->TCA AlphaKG->TCA

Anaplerotic pathways of PLC and alternatives into the TCA cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Isolated Perfused Heart Model for Metabolic Studies

Objective: To assess cardiac function and metabolism ex vivo under controlled conditions.

Protocol:

  • Animal Preparation: Mice are heparinized via intraperitoneal injection (e.g., 200µl of 1000 USP units/ml heparin) and then deeply anesthetized (e.g., chloral (B1216628) hydrate (B1144303) at 0.7mg/g body weight).[1]

  • Heart Isolation: The heart is rapidly excised and the aorta is cannulated with an 18G steel cannula. The heart is initially perfused in a retrograde (Langendorff) mode with Krebs-Henseleit Buffer (KHB).[1]

  • Working Heart Setup: The pulmonary vein is then cannulated, and the perfusion is switched to the working mode, where the buffer enters the left atrium and is ejected through the aorta.[1]

  • Perfusion Buffer: The KHB is gassed with 95% O2-5% CO2 and contains (in mM): 118.5 NaCl, 25 NaHCO3, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 0.5 EDTA, and glucose (5 or 11 mM). The buffer is supplemented with palmitate (0.4-1.2 mM) bound to 3% BSA.[1] Anaplerotic substrates (e.g., PLC, pyruvate, BCAAs) are added to the perfusate at desired concentrations.

  • Functional Measurements: A pressure-volume catheter is inserted into the left ventricle to measure parameters such as left ventricular developed pressure (LVDP), heart rate, and contractility (dP/dt).[8]

  • Metabolic Measurements:

    • Substrate Oxidation: Radiolabeled substrates (e.g., [¹⁴C]glucose, [³H]palmitate) are added to the perfusate. The production of ¹⁴CO₂ and ³H₂O is measured from the coronary effluent to determine the rates of glucose and fatty acid oxidation, respectively.[13]

    • Metabolite Analysis: At the end of the perfusion, the heart is freeze-clamped and stored at -80°C. The tissue is then pulverized under liquid nitrogen for subsequent analysis of TCA cycle intermediates and other metabolites using techniques like GC-MS or LC-MS/MS.[1]

Workflow for isolated perfused heart experiments.
In Vivo Assessment of Cardiac Metabolism using Stable Isotope Tracing

Objective: To measure metabolic fluxes in the heart in vivo.

Protocol:

  • Animal Model: An appropriate animal model of heart failure (e.g., transverse aortic constriction) is used.

  • Isotope Infusion: A stable isotope-labeled substrate (e.g., [U-¹³C]glucose) is infused intravenously. A bolus is often given initially, followed by a continuous infusion to achieve a steady-state labeling of plasma metabolites.[14]

  • Tissue Collection: After the infusion period, the heart is rapidly excised and freeze-clamped to halt metabolic activity.

  • Metabolite Extraction: Metabolites are extracted from the heart tissue using a suitable solvent (e.g., a mixture of methanol, chloroform, and water).

  • Mass Spectrometry Analysis: The isotopic enrichment of TCA cycle intermediates and other metabolites is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[15][16]

  • Metabolic Flux Analysis: The mass isotopomer distribution data is used in metabolic flux analysis (MFA) models to calculate the relative or absolute fluxes through different metabolic pathways, including anaplerosis.[15]

Quantification of Succinyl-CoA in Cardiac Tissue

Objective: To measure the levels of the key anaplerotic product, succinyl-CoA, in the heart.

Protocol:

  • Tissue Homogenization: Freeze-clamped cardiac tissue is homogenized in a suitable buffer to extract metabolites while preserving their integrity.

  • Separation: Succinyl-CoA is separated from other metabolites using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[1][17]

  • Detection and Quantification: The amount of succinyl-CoA is quantified using tandem mass spectrometry (MS/MS). A stable isotope-labeled internal standard is typically used for accurate quantification.[1][17]

Conclusion

The available evidence from both preclinical and clinical studies supports the anaplerotic role of this compound in cardiac muscle, leading to improvements in cardiac function and exercise capacity, particularly in the context of heart failure. PLC effectively replenishes TCA cycle intermediates by providing succinyl-CoA, thereby enhancing cardiac energy metabolism.[2]

While alternatives like pyruvate and BCAAs also contribute to anaplerosis, their therapeutic application in heart failure is more complex. Pyruvate shows promise in improving cardiac performance, but more extensive clinical data is needed.[6][8] The role of BCAAs is controversial, with some studies suggesting potential benefits in specific contexts, while others indicate that elevated levels could be detrimental.[7][9]

Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these anaplerotic therapies. The detailed experimental protocols provided in this guide offer a foundation for such future investigations, which will be crucial for developing novel metabolic therapies for heart failure.

References

Safety Operating Guide

Propionyl-L-Carnitine: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical reagents are fundamental to laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Propionyl-L-Carnitine, tailored for researchers and drug development professionals. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others identify it as a potential skin and eye irritant.[1][2] Therefore, it is crucial to adhere to standard chemical handling precautions and consult your institution's Environmental Health and Safety (EHS) office and local regulations.

Essential Safety and Handling Protocols

Before beginning any disposal procedure, ensure that the appropriate personal protective equipment (PPE) is worn and that you are familiar with the necessary handling precautions. The usual precautions for handling chemicals should always be observed.[1]

Safety Measure Protocol Rationale
Personal Protective Equipment (PPE) Wear a laboratory coat, nitrile gloves, and tight-sealing safety goggles.[2][3][4] For procedures with a high risk of dust generation, a NIOSH/MSHA-approved respirator may be necessary.[3]To prevent skin and eye contact and avoid inhalation of the compound.[2][4]
Ventilation Handle the solid form of this compound in a well-ventilated area. A chemical fume hood is recommended when handling larger quantities to minimize dust generation.[4]To reduce the risk of inhaling chemical dust.
General Handling Avoid creating dust.[4] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[4] Keep containers tightly closed when not in use.[1]To minimize exposure and prevent contamination of the laboratory environment.
Emergency Equipment Ensure that an eyewash station and safety shower are accessible.To provide immediate decontamination in case of accidental exposure.

Step-by-Step Disposal Procedures

The correct disposal method for this compound waste depends on its form (solid, liquid, or contaminated material). Always segregate chemical waste by type to prevent incompatible substances from mixing.[5]

Unused or Waste this compound (Solid)

Solid this compound waste should be collected and disposed of according to institutional and local guidelines.

  • Step 1: Containerization: Place the solid waste into a clearly labeled, sealed, and chemically compatible container.[4][6]

  • Step 2: Labeling: Label the container clearly as "this compound Waste." Include any other relevant hazard information.

  • Step 3: Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[5][7]

  • Step 4: Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. While the product is not always classified as hazardous waste, landfill disposal is a common recommendation.[1] One safety data sheet specifies disposal at an approved waste disposal plant.[3]

Dilute Aqueous Solutions of this compound

There is conflicting guidance on the drain disposal of this compound solutions. Some sources suggest it is permissible for dilute solutions, while others advise against it.[1][4]

  • Step 1: Check Regulations (CRITICAL): Before proceeding, consult your institution's EHS guidelines and local wastewater regulations. Drain disposal is only permissible if explicitly allowed.

  • Step 2: Assess Concentration and Composition: Ensure the solution is dilute and does not contain any other substances classified as hazardous.

  • Step 3: Neutralize (if necessary): Check the pH of the solution. According to general laboratory guidelines, solutions designated for drain disposal should have a pH between 5.5 and 10.5.[8]

  • Step 4: Drain Disposal (if approved): If permitted by your local regulations, pour the dilute solution down a laboratory sink with a large volume of running water.[4] This helps to further dilute the chemical.

  • Step 5: Alternative Disposal: If drain disposal is not permitted, collect the aqueous waste in a sealed, labeled container and manage it as chemical waste through your institution's EHS office.

Contaminated Labware and PPE

Disposable items that have come into contact with this compound require proper disposal to prevent cross-contamination.

  • Step 1: Segregation: Collect all contaminated disposable items, such as gloves, weighing papers, and paper towels, in a designated waste container separate from regular trash.[4]

  • Step 2: Containerization: Place the contaminated items in a durable, sealed bag or container.

  • Step 3: Labeling: Clearly label the container as "this compound Contaminated Waste."

  • Step 4: Disposal: Dispose of the container through your institution's chemical or laboratory waste stream.

Empty this compound Containers
  • Step 1: Decontamination: Rinse the empty container with a suitable solvent, such as water, three times.

  • Step 2: Rinsate Collection: Collect the rinsate from the cleaning process. This rinsate should be managed as chemical waste and disposed of according to the guidelines for aqueous solutions.[4]

  • Step 3: Container Disposal: Once decontaminated, the container can often be disposed of in regular trash or recycled, depending on institutional policies. Be sure to deface or remove the original label.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For a Small Solid Spill:
  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Wear PPE: Don a lab coat, safety glasses, and gloves before cleaning.[4]

  • Contain Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[4]

  • Collect Material: Carefully scoop the material into a container labeled for chemical waste disposal.[4]

  • Clean Area: Wipe the spill area with a wet cloth or paper towel.[4]

  • Dispose: Place all cleanup materials into the designated chemical waste container.[4]

  • Wash Hands: Wash hands thoroughly with soap and water.

For a Small Liquid Spill:
  • Alert Personnel: Inform others in the area.

  • Wear PPE: Ensure you are wearing appropriate protective equipment.

  • Absorb Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect Material: Scoop the absorbed material into a labeled container for chemical waste.[3][4]

  • Decontaminate: Clean the spill area with an appropriate cleaning solution, followed by water.[4]

  • Dispose: Place all cleanup materials in the chemical waste container and wash your hands.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[4]

Disposal and Safety Data Summary

The following table summarizes key safety and disposal information from various Safety Data Sheets (SDS). Note the variations in classification, highlighting the need to follow the most cautious approach.

Parameter Source 1 (Cosmo Bio)[1] Source 2 (Cayman Chemical) Source 3 (Santa Cruz Biotech)[3] Source 4 (Novachem)[2]
Hazard Classification Not classified as hazardous.Classified as a skin and serious eye irritant.Considered hazardous by OSHA 2012 Standard.Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Waste Classification Not classified as hazardous waste.N/AN/AN/A
Solid Disposal Send to landfill.Must not be disposed of with household garbage.Dispose of at an approved waste disposal plant.Follow local regulations.
Sewer/Drain Disposal Avoid discharge into sewers.Do not allow product to reach sewage system.Do not flush into surface water or sanitary sewer system.Prevent spillage from entering drains.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Identify This compound Waste waste_type What is the form of the waste? start->waste_type solid_path Solid (Unused Powder, Contaminated Debris) waste_type->solid_path Solid liquid_path Liquid (Aqueous Solution) waste_type->liquid_path Liquid container_path Empty Container waste_type->container_path Container collect_solid 1. Collect in a sealed,   labeled container. 2. Store in Satellite   Accumulation Area. solid_path->collect_solid check_regs Consult Institutional EHS & Local Regulations for Drain Disposal Approval liquid_path->check_regs decon_container 1. Triple rinse with   appropriate solvent. 2. Collect rinsate for   chemical waste disposal. container_path->decon_container dispose_solid Dispose via Institutional EHS / Hazardous Waste Program. collect_solid->dispose_solid drain_no Collect in sealed, labeled container. check_regs->drain_no No / Prohibited drain_yes 1. Confirm solution is dilute   and pH is neutral. 2. Dispose down drain with   copious amounts of water. check_regs->drain_yes Yes / Approved drain_no->dispose_solid dispose_container Recycle or dispose of decontaminated container as non-hazardous waste. decon_container->dispose_container

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Propionyl-L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Propionyl-L-Carnitine

This guide provides comprehensive safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is crucial for ensuring a safe laboratory environment. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it can cause skin and serious eye irritation[1][2]. Therefore, following standard laboratory safety protocols is essential[1].

Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification & Use Case
Eye/Face Protection Safety GlassesMust have side shields. Mandatory for all routine handling procedures[1].
Safety GogglesTight-sealing goggles are required to protect against splashes or airborne particles[3].
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing[3].
Hand Protection GlovesWear protective gloves. Nitrile gloves are a suitable option[1][3].
Body Protection Lab CoatA standard lab coat or other protective clothing must be worn to prevent skin contact[1][3].
Respiratory Protection Not typically requiredFor handling small quantities in a well-ventilated area[1].
Fume HoodRecommended when handling larger quantities or if there is a potential for dust generation[1].
Approved RespiratorIf dust is generated, irritation is experienced, or exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be used. For high airborne concentrations, a positive-pressure supplied air respirator may be necessary[3].

Standard Operating Procedure for Handling

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

Preparation
  • Review SDS : Always read the Safety Data Sheet (SDS) for this compound before starting any work[1].

  • Workspace : Ensure the work area is clean and uncluttered[1].

  • Safety Equipment : Confirm that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower[1].

Weighing and Handling
  • Ventilation : Handle the this compound powder in a well-ventilated area[1].

  • Fume Hood : For larger quantities or when there is a risk of generating dust, use a chemical fume hood[1].

  • Avoid Dust : Take care to avoid the formation of dust during handling. Do not inhale any dust that may be generated[1][3].

  • PPE : Wear the appropriate PPE, including a lab coat, safety glasses/goggles, and nitrile gloves[1].

  • General Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after the procedure is complete[3][4].

G cluster_prep Preparation cluster_handling Handling cluster_completion Completion prep1 Review SDS prep2 Prepare Clean Workspace prep1->prep2 prep3 Verify PPE & Safety Stations prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Ventilated Area / Fume Hood handle1->handle2 handle3 Weigh/Handle Chemical handle2->handle3 comp1 Clean Work Area handle3->comp1 comp2 Doff PPE comp1->comp2 comp3 Wash Hands Thoroughly comp2->comp3

Caption: Standard workflow for safely handling this compound.

Emergency Procedures: Spill and Disposal

Proper containment and disposal are critical for laboratory and environmental safety.

Spill Cleanup Protocol

Immediate and correct response to a spill is vital to prevent exposure and contamination.

  • Alert Personnel : Notify others in the immediate vicinity of the spill.

  • Wear PPE : Don appropriate PPE before approaching the spill, including a lab coat, gloves, and safety goggles[1].

  • Solid Spill :

    • Gently cover the spilled powder with a damp paper towel to prevent dust from becoming airborne[1].

    • Carefully scoop the material into a clearly labeled container for disposal[1].

    • Clean the spill area with a wet cloth or paper towel[1].

  • Liquid Spill :

    • Contain the spill using an absorbent material like spill pads or vermiculite (B1170534) by surrounding the perimeter[1].

    • Absorb the liquid by covering the spill, working from the outside in[1].

    • Collect the absorbed material into a labeled container for disposal[1].

    • Decontaminate the spill area with an appropriate cleaning solution, followed by rinsing with water[1].

  • Final Steps : Dispose of all cleanup materials in the designated waste container and wash hands thoroughly[1].

G cluster_solid cluster_liquid start Spill Occurs alert Alert Others & Don PPE start->alert spill_type Solid or Liquid Spill? alert->spill_type solid1 Cover with Damp Towel spill_type->solid1 Solid liquid1 Contain with Absorbent Material spill_type->liquid1 Liquid solid2 Scoop into Labeled Container solid1->solid2 solid3 Clean Area with Wet Cloth solid2->solid3 end_proc Dispose of Waste & Wash Hands solid3->end_proc liquid2 Collect Absorbed Material liquid1->liquid2 liquid3 Decontaminate Area liquid2->liquid3 liquid3->end_proc

Caption: Decision workflow for responding to a this compound spill.
Disposal Plan

Follow institutional and local regulations for chemical waste disposal.

  • Unused Product : this compound is not generally classified as hazardous waste. However, it should be disposed of through an approved waste disposal plant. Always consult your institution's specific guidelines[1][2][3].

  • Contaminated Materials : Disposable items such as gloves, weighing papers, and paper towels that have come into contact with the chemical should be collected in a designated, sealed, and clearly labeled waste container[1].

  • Empty Containers : Rinse empty containers with a suitable solvent. Collect the rinsate for disposal in accordance with your institution's procedures for non-hazardous chemical waste[1].

  • Aqueous Solutions : Dilute aqueous solutions that do not contain other hazardous substances may be permissible for drain disposal with copious amounts of water, but only if compliant with local wastewater regulations[1].

Physical and Chemical Properties

The following table summarizes key properties of this compound. No occupational exposure limits have been established by region-specific regulatory bodies[2][3].

Property Value
Chemical Formula C₁₀H₁₉NO₄ (Inner Salt) / C₁₀H₂₀NO₄ • Cl (Chloride Salt)[2][4]
Molecular Weight 217.26 g/mol (Inner Salt) / 253.7 g/mol (Chloride Salt)[4]
Appearance White to off-white powder or crystalline solid[4]
Storage Temperature 2-8°C or -20°C[4]
Stability Stable under recommended storage conditions[3][4]
Solubility (Chloride Salt) Soluble in Ethanol (~25 mg/ml), DMSO (~20 mg/ml), and PBS (pH 7.2) (~10 mg/ml)[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.